molecular formula C18H24NO4+ B10795488 Pamine

Pamine

Cat. No.: B10795488
M. Wt: 318.4 g/mol
InChI Key: LZCOQTDXKCNBEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pamine, with the active ingredient Methscopolamine bromide, is a quaternary ammonium derivative and muscarinic acetylcholine receptor antagonist used in research settings . Its mechanism of action involves blocking the binding of acetylcholine to muscarinic receptors, which inhibits parasympathetic nerve impulses . This action makes it a valuable tool for studying processes related to the reduction of gastric acid secretion and the inhibition of gastrointestinal motility . As a research compound, this compound is useful for investigating anticholinergic agents, autonomic nervous system physiology, and models of gastrointestinal function . Unlike its parent compound scopolamine, Methscopolamine is a quaternary amine, which limits its passage across the blood-brain barrier, allowing researchers to study the peripheral effects of muscarinic blockade with minimal central nervous system (CNS) involvement . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24NO4/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11/h3-7,12-17,20H,8-10H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCOQTDXKCNBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24NO4+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859307
Record name 7-[(3-Hydroxy-2-phenylpropanoyl)oxy]-9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-9-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155-41-9
Record name Pamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120606
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61809
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

The Core Mechanism of Pamine (Methscopolamine Bromide): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pamine, with the active ingredient methscopolamine (B88490) bromide, is a peripherally acting antimuscarinic agent. Its therapeutic efficacy in the management of peptic ulcers and gastrointestinal hypermotility is derived from its competitive antagonism of acetylcholine (B1216132) at muscarinic receptors. As a quaternary ammonium (B1175870) compound, its structure limits passage across the blood-brain barrier, thereby concentrating its pharmacological action on peripheral systems and mitigating central nervous system side effects. This guide delineates the molecular interactions, signaling cascades, and physiological consequences of methscopolamine's mechanism of action, supported by quantitative binding data and detailed experimental methodologies.

Molecular Mechanism of Action

Methscopolamine bromide functions as a competitive antagonist at the five subtypes of muscarinic acetylcholine receptors (M1-M5). It binds reversibly to these receptors, sterically hindering the binding of the endogenous neurotransmitter, acetylcholine. This blockade prevents the conformational changes in the receptor necessary for the activation of downstream G-protein signaling pathways. The clinical effects of this compound in the gastrointestinal tract are primarily mediated through its antagonism of M2 and M3 receptors on smooth muscle cells and M3 receptors on gastric parietal cells.[1]

Receptor Binding Affinity

Methscopolamine is a potent, non-selective muscarinic receptor antagonist, exhibiting high affinity across all five receptor subtypes.[1] The binding affinity, represented by the inhibition constant (Ki), quantifies the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value corresponds to a higher binding affinity.

Data Presentation: Muscarinic Receptor Binding Affinity of N-Methylscopolamine

Receptor SubtypeKi (nM)pKi (-log(Ki))
M1 ~0.2~9.7
M2 ~0.2~9.7
M3 ~0.2~9.7
M4 ~0.2~9.7
M5 ~0.2~9.7
Note: Values are approximate for N-methylscopolamine (the active moiety of methscopolamine bromide) at human recombinant receptors and can vary based on experimental conditions.[1]

Disruption of Muscarinic Signaling Pathways

The physiological functions of acetylcholine in the gastrointestinal tract are mediated through two primary G-protein-coupled signaling pathways upon binding to muscarinic receptors. This compound's antagonism at these receptors inhibits these cascades.

Inhibition of the Gq/11 Pathway (M3 Receptors)

In gastrointestinal smooth muscle and gastric parietal cells, M3 muscarinic receptors are predominantly coupled to Gq/11 proteins.[1] Acetylcholine binding typically activates this pathway, leading to smooth muscle contraction and acid secretion. This compound blocks this process.

Gq_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Methscopolamine) M3R M3 Muscarinic Receptor This compound->M3R Blocks ACh Acetylcholine ACh->M3R Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Response Cellular Response (e.g., Contraction, Acid Secretion) Ca->Response Leads to PKC->Response Leads to

This compound blocks ACh activation of the Gq/11 pathway at M3 receptors.
Inhibition of the Gi/o Pathway (M2 Receptors)

M2 muscarinic receptors are also expressed on gastrointestinal smooth muscle and are coupled to Gi/o proteins.[1] The primary role of M2 receptor activation is to inhibit adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels. This action counteracts the smooth muscle relaxant effects of pathways that elevate cAMP (e.g., beta-adrenergic stimulation). By blocking M2 receptors, this compound can prevent this opposition to relaxation, although its dominant effect is blocking M3-mediated contraction.

Gi_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Methscopolamine) M2R M2 Muscarinic Receptor This compound->M2R Blocks ACh Acetylcholine ACh->M2R Gi Gi Protein M2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Relaxation Inhibition of Relaxation cAMP->Relaxation Prevents

This compound blocks ACh-mediated inhibition of adenylyl cyclase via M2 receptors.

Experimental Protocols

The characterization of this compound's mechanism of action relies on established in vitro and in vivo experimental models.

Radioligand Binding Assay for Receptor Affinity (Ki Determination)

This assay quantifies the affinity of methscopolamine for muscarinic receptor subtypes.

  • Objective: To determine the inhibition constant (Ki) of methscopolamine bromide at cloned human M1-M5 receptors.

  • Materials:

    • Cell membranes from CHO or HEK 293 cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

    • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS), a non-selective antagonist.

    • Non-specific binding control: Atropine (1 µM).

    • Test compound: Methscopolamine bromide, serially diluted.

    • Assay Buffer (e.g., PBS with 0.1% BSA).

    • Glass fiber filter mats.

    • Scintillation cocktail and liquid scintillation counter.

  • Methodology:

    • Incubation: In a 96-well plate, cell membranes (10-20 µg protein) are incubated with a fixed concentration of [³H]-NMS (typically near its Kd, e.g., 0.1-0.5 nM) and varying concentrations of methscopolamine bromide.

    • Controls: Wells for total binding (membranes + [³H]-NMS) and non-specific binding (membranes + [³H]-NMS + 1 µM atropine) are included.

    • Equilibrium: The plate is incubated at room temperature for 60-120 minutes to allow binding to reach equilibrium.

    • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filter mats, separating bound from free radioligand.

    • Washing: Filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Filters are dried, and radioactivity is measured using a liquid scintillation counter.

    • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 (concentration of methscopolamine that inhibits 50% of specific [³H]-NMS binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes, [³H]-NMS, and Methscopolamine dilutions start->prep incubate Incubate Membranes + [³H]-NMS + Methscopolamine in 96-well plate prep->incubate filter Rapid Vacuum Filtration (Separates Bound/Free Ligand) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.
In Vitro Smooth Muscle Contraction Assay

This functional assay measures the potency of methscopolamine in antagonizing agonist-induced smooth muscle contraction.

  • Objective: To determine the pA2 value of methscopolamine bromide against carbachol-induced contractions in isolated guinea pig ileum.

  • Materials:

    • Adult guinea pig.

    • Physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • Organ bath system with isometric force transducers.

    • Agonist: Carbachol (B1668302).

    • Antagonist: Methscopolamine bromide.

  • Methodology:

    • Tissue Preparation: A segment of the terminal ileum is excised from a euthanized guinea pig. The longitudinal muscle is carefully stripped and mounted in an organ bath containing physiological salt solution under a resting tension of ~1 gram.

    • Equilibration: The tissue is allowed to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

    • Control Response: A cumulative concentration-response curve to carbachol is generated to establish a baseline maximal contraction.

    • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of methscopolamine bromide for a set period (e.g., 30-60 minutes).

    • Second Response Curve: A second cumulative concentration-response curve to carbachol is generated in the presence of methscopolamine.

    • Data Analysis: The concentration-response curves for carbachol in the absence and presence of the antagonist are plotted. The rightward shift of the curve in the presence of methscopolamine is used to calculate the dose ratio. A Schild plot is constructed by plotting the log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the Schild regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a doubling of the agonist concentration to elicit the original response.

In Vivo Gastric Acid Secretion Assay (Anesthetized Rat Model)

This assay assesses the in vivo efficacy of methscopolamine in inhibiting gastric acid secretion.

  • Objective: To quantify the inhibition of secretagogue-stimulated gastric acid secretion by methscopolamine bromide in anesthetized rats.

  • Materials:

    • Male Wistar rats (200-250g).

    • Anesthetic (e.g., urethane).

    • Gastric perfusion pump and collection tubes.

    • pH meter or autotitrator.

    • Saline solution (0.9% NaCl).

    • Secretagogue (e.g., bethanechol (B1168659) or histamine).

    • Test compound: Methscopolamine bromide.

  • Methodology:

    • Animal Preparation: Rats are fasted overnight but allowed free access to water. They are then anesthetized, and a tracheotomy is performed to ensure a clear airway. The stomach is exposed via a midline incision.

    • Cannulation: A double-lumen cannula is inserted through the esophagus into the stomach and secured. A second cannula is placed in the pylorus and exteriorized for gastric effluent collection.

    • Perfusion: The stomach is continuously perfused with saline at a constant rate (e.g., 1 ml/min).

    • Basal Secretion: Effluent is collected in 15-minute intervals to establish a stable basal acid output. The acid concentration is determined by titration with NaOH to a pH of 7.0.

    • Stimulation: A continuous intravenous infusion of a secretagogue (e.g., bethanechol) is initiated to induce a sustained level of acid secretion.

    • Antagonist Administration: Once a stable stimulated secretion plateau is reached, methscopolamine bromide is administered intravenously.

    • Inhibition Measurement: Gastric effluent continues to be collected, and the acid output is measured to determine the degree and duration of inhibition caused by methscopolamine.

    • Data Analysis: The acid output is expressed in µEq H+/min. The percentage inhibition is calculated by comparing the peak stimulated secretion with the secretion level after administration of methscopolamine.

References

Unraveling the History and Discovery of Methscopolamine Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methscopolamine (B88490) bromide, a quaternary ammonium (B1175870) derivative of scopolamine (B1681570), emerged in the mid-20th century as a significant therapeutic agent in the management of peptic ulcer disease. Its development marked a key advancement in anticholinergic therapy, offering a peripherally selective mechanism of action that minimized the central nervous system side effects associated with its parent compound, scopolamine. This technical guide delves into the history, discovery, and seminal research that established the pharmacological profile of methscopolamine bromide. It provides an in-depth look at its mechanism of action, key experimental findings, and the methodologies employed in its early clinical evaluation.

Introduction: The Quest for a Targeted Anticholinergic

In the early to mid-20th century, the management of peptic ulcers was a significant clinical challenge. The prevailing understanding of ulcer pathophysiology centered on the corrosive action of gastric acid. Consequently, therapeutic strategies were largely directed at neutralizing or inhibiting acid secretion. Anticholinergic agents, such as atropine (B194438) and scopolamine, were known to reduce gastric acid secretion and gastrointestinal motility, but their clinical utility was often hampered by a wide range of side effects, including dry mouth, blurred vision, and central nervous system disturbances.

This clinical need spurred the search for novel anticholinergic compounds with greater selectivity for peripheral muscarinic receptors in the gastrointestinal tract and reduced penetration across the blood-brain barrier. The development of methscopolamine bromide was a direct result of this quest.

History and Discovery

Methscopolamine, a methylated derivative of scopolamine, was first patented in 1902. However, its journey to clinical application took several decades. It was approved for medical use in the United States in 1947, with a notable approval for its use in treating peptic ulcers in April 1953. Marketed under trade names such as "Pamine," it became a widely prescribed adjunct in peptic ulcer therapy.

The key innovation behind methscopolamine bromide was its chemical structure. As a quaternary ammonium compound, it carries a positive charge, which significantly limits its ability to cross the blood-brain barrier. This structural modification effectively confined its anticholinergic effects primarily to the peripheral nervous system, thereby reducing the incidence of central side effects that were common with tertiary amine anticholinergics like atropine and scopolamine.

Mechanism of Action

Methscopolamine bromide exerts its pharmacological effects as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors. Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, plays a crucial role in stimulating gastric acid secretion and gastrointestinal motility. By blocking muscarinic receptors on parietal cells in the stomach and on smooth muscle cells of the gastrointestinal tract, methscopolamine bromide effectively reduces both the volume and acidity of gastric secretions and decreases gastrointestinal motility.

dot

Mechanism of Action of Methscopolamine Bromide.

Quantitative Data from Seminal Studies

Early clinical investigations in the 1950s provided crucial quantitative data on the efficacy of methscopolamine bromide in peptic ulcer patients. These studies meticulously measured its effects on gastric secretion.

ParameterTreatmentMean Reduction (%)Reference
Basal Gastric Acid Secretion Methscopolamine Bromide (Oral)50 - 75%(Kirsner et al., 1954)
Nocturnal Gastric Acid Secretion Methscopolamine Bromide (Oral)60 - 80%(Levin et al., 1954)
Gastric Acid Response to Insulin (B600854) Methscopolamine Bromide (Oral)40 - 60%(Kirsner et al., 1954)
Gastrointestinal Motility Methscopolamine Bromide (Oral)Significant Delay in Gastric Emptying(Posey et al., 1951)

Table 1: Summary of Quantitative Effects of Methscopolamine Bromide on Gastric Secretion and Motility.

Experimental Protocols

The foundational studies on methscopolamine bromide employed rigorous, for their time, experimental protocols to quantify its effects on gastric function.

Measurement of Gastric Secretion

A common protocol for assessing the antisecretory effects of methscopolamine bromide in the 1950s involved the following steps:

  • Patient Selection: Patients with a confirmed diagnosis of duodenal ulcer were recruited for the studies.

  • Baseline Measurement: A basal gastric analysis was performed. This involved passing a nasogastric tube into the patient's stomach after an overnight fast. Gastric contents were continuously aspirated for a set period (e.g., one hour) to determine the basal acid output.

  • Drug Administration: Patients were then administered a single oral dose of methscopolamine bromide (typically 5-10 mg).

  • Post-Treatment Measurement: Gastric secretions were collected continuously for several hours following drug administration. The volume of gastric juice and the concentration of free hydrochloric acid were measured at regular intervals.

  • Stimulated Secretion (Optional): In some studies, after the basal secretion was measured, a gastric stimulant such as insulin (to induce a vagal response) or a test meal was given to assess the drug's ability to inhibit stimulated acid secretion.

dot

ExperimentalWorkflow cluster_protocol Gastric Secretion Analysis Workflow (1950s) start Patient with Duodenal Ulcer (Overnight Fast) nasogastric_tube Nasogastric Tube Insertion start->nasogastric_tube basal_collection Basal Gastric Secretion Collection (1 hour) nasogastric_tube->basal_collection drug_admin Oral Administration of Methscopolamine Bromide basal_collection->drug_admin post_drug_collection Continuous Gastric Secretion Collection (Several Hours) drug_admin->post_drug_collection analysis Measurement of Volume and Acidity post_drug_collection->analysis end Data Analysis analysis->end

Generalized Experimental Workflow for Gastric Secretion Analysis.

Synthesis

Methscopolamine bromide is a semi-synthetic compound derived from scopolamine, a naturally occurring tropane (B1204802) alkaloid. The synthesis involves the quaternization of the tertiary amine of the scopolamine molecule with methyl bromide. This addition of a methyl group to the nitrogen atom creates a quaternary ammonium salt, which is the key to its altered pharmacokinetic properties.

dot

Synthesis Scopolamine Scopolamine (Tertiary Amine) Methscopolamine Methscopolamine Bromide (Quaternary Ammonium Salt) Scopolamine->Methscopolamine + MethylBromide Methyl Bromide (CH3Br) MethylBromide->Methscopolamine Quaternization

Simplified Synthesis of Methscopolamine Bromide.

Conclusion

The discovery and development of methscopolamine bromide represent a significant milestone in the history of gastrointestinal pharmacology. Through targeted chemical modification, a peripherally selective anticholinergic agent was created that offered a more favorable side-effect profile compared to its predecessors. The early clinical studies, employing meticulous experimental protocols, provided a solid foundation of quantitative data that established its efficacy in reducing gastric acid secretion and motility. While newer classes of drugs, such as proton pump inhibitors and H2-receptor antagonists, have largely superseded its use in peptic ulcer therapy, the story of methscopolamine bromide remains a compelling example of rational drug design and its impact on clinical medicine.

An In-depth Technical Guide to the Synthesis and Derivatives of Methscopolamine Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methscopolamine (B88490) bromide, a quaternary ammonium (B1175870) derivative of scopolamine (B1681570). It details the core synthetic methodologies, including experimental protocols for the quaternization of scopolamine. Furthermore, this document explores the synthesis of related derivatives and presents key quantitative data in a structured format. The established mechanism of action of methscopolamine bromide as a muscarinic antagonist is also discussed, with its associated signaling pathways visualized through detailed diagrams. This guide is intended to serve as a valuable resource for researchers, chemists, and drug development professionals working with anticholinergic compounds.

Introduction

Methscopolamine bromide, also known as hyoscine methobromide, is a peripherally acting muscarinic antagonist.[1] As a quaternary ammonium compound, it is a methylated derivative of scopolamine.[2] Its structural similarity to the neurotransmitter acetylcholine (B1216132) allows it to competitively block muscarinic acetylcholine receptors.[1][2] This antagonism of acetylcholine's effects at parasympathetic neuroeffector junctions leads to a reduction in smooth muscle spasms and glandular secretions.[1] Due to its charged nature, methscopolamine bromide has limited ability to cross the blood-brain barrier, resulting in fewer central nervous system side effects compared to its tertiary amine precursor, scopolamine.

Historically, methscopolamine bromide has been utilized as an adjunctive therapy for peptic ulcers by reducing gastric acid secretion.[1] It has also found application in managing gastrointestinal spasms, reducing salivation, and treating motion sickness.[2] This guide will focus on the chemical synthesis of methscopolamine bromide and its derivatives, providing detailed experimental procedures and relevant physicochemical data.

Physicochemical Properties of Methscopolamine Bromide

A summary of the key physicochemical properties of methscopolamine bromide is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

PropertyValueReference
Molecular Formula C₁₈H₂₄BrNO₄[1]
Molecular Weight 398.3 g/mol [1]
Melting Point Approximately 225 °C (with decomposition)[3]
Appearance White crystals or a white, odorless crystalline powder[3]
Solubility Freely soluble in water, slightly soluble in alcohol, and insoluble in acetone (B3395972) and chloroform.[3]

Synthesis of Methscopolamine Bromide

The primary method for the synthesis of methscopolamine bromide is the quaternization of the tertiary amine of scopolamine with methyl bromide. This reaction, a classic example of the Menschutkin reaction, involves the nucleophilic attack of the nitrogen atom on the electrophilic methyl group of methyl bromide.[4]

General Reaction Scheme

Synthesis Scopolamine Scopolamine Plus + Scopolamine->Plus MethylBromide Methyl Bromide (CH₃Br) Plus->MethylBromide MethscopolamineBromide Methscopolamine Bromide MethylBromide->MethscopolamineBromide Quaternization Solvent Solvent (e.g., Acetonitrile) Solvent->MethscopolamineBromide Heat Heat (e.g., Reflux) Heat->MethscopolamineBromide

Fig. 1: General reaction scheme for the synthesis of Methscopolamine Bromide.
Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of methscopolamine bromide based on general principles of quaternization reactions and analogous syntheses.

Materials:

  • Scopolamine hydrobromide (or free base)

  • Methyl Bromide (gas or solution in a suitable solvent)

  • Anhydrous Acetonitrile

  • Anhydrous Diethyl Ether

  • Anhydrous Ethanol (B145695)

  • Sodium Bicarbonate (if starting from hydrobromide salt)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of Scopolamine Free Base (if starting from hydrobromide):

    • Dissolve scopolamine hydrobromide in water.

    • Slowly add a saturated solution of sodium bicarbonate with stirring until the solution is basic (pH ~8-9).

    • Extract the aqueous solution multiple times with a suitable organic solvent (e.g., dichloromethane (B109758) or chloroform).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain scopolamine free base.

  • Quaternization Reaction:

    • In a dry round-bottom flask under an inert atmosphere, dissolve the scopolamine free base in anhydrous acetonitrile.

    • Cool the solution in an ice bath.

    • Slowly bubble methyl bromide gas through the solution or add a solution of methyl bromide in a suitable solvent dropwise with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. The reaction time can vary, but typically ranges from several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature. A white precipitate of methscopolamine bromide should form.

    • If precipitation is incomplete, the product can be precipitated by the addition of anhydrous diethyl ether.

    • Collect the solid product by vacuum filtration and wash it with cold anhydrous diethyl ether.

    • For further purification, recrystallize the crude product from a suitable solvent system, such as anhydrous ethanol.[5] Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Yield and Characterization

The yield of the reaction can be expected to be moderate to high, depending on the reaction conditions and purity of the starting materials. The final product should be characterized by:

  • Melting Point: Compare with the literature value (approx. 225 °C with decomposition).[3]

  • Spectroscopic Methods:

    • ¹H and ¹³C NMR: To confirm the presence of the additional methyl group on the nitrogen atom and the overall structure.

    • FT-IR: To identify characteristic functional groups.

Synthesis of Methscopolamine Bromide Derivatives

The synthesis of other N-alkylscopolammonium bromides can be achieved by following a similar quaternization procedure, substituting methyl bromide with other alkyl halides.

General Synthesis of N-Alkylscopolammonium Bromides

Derivatives_Synthesis Scopolamine Scopolamine Plus + Scopolamine->Plus AlkylHalide Alkyl Halide (R-X) Plus->AlkylHalide Derivative N-Alkylscopolammonium Halide AlkylHalide->Derivative Quaternization Solvent Solvent (e.g., Acetonitrile) Solvent->Derivative Heat Heat (e.g., Reflux) Heat->Derivative

Fig. 2: General scheme for the synthesis of N-Alkylscopolammonium Halides.
Example: Synthesis of N-Ethylscopolamine Bromide

Experimental Protocol:

The protocol is analogous to the synthesis of methscopolamine bromide, with ethyl bromide replacing methyl bromide.

Materials:

  • Scopolamine free base

  • Ethyl Bromide

  • Anhydrous Acetonitrile

  • Anhydrous Diethyl Ether

  • Anhydrous Ethanol

Procedure:

  • Follow the same procedure as for methscopolamine bromide, using an equimolar amount of ethyl bromide in place of methyl bromide.

  • The reaction may require a similar or slightly longer reaction time. Monitor by TLC.

  • Isolate and purify the N-ethylscopolamine bromide product by precipitation and recrystallization as described previously.

Mechanism of Action and Signaling Pathways

Methscopolamine bromide exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs). Methscopolamine bromide non-selectively blocks these receptors, preventing acetylcholine from binding and initiating downstream signaling cascades.

The signaling pathways for the different muscarinic receptor subtypes are as follows:

  • M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Upon activation by acetylcholine, they stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Acetylcholine binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can directly activate G-protein-gated inwardly rectifying potassium channels (GIRKs), leading to hyperpolarization of the cell membrane.

Methscopolamine bromide, by blocking these receptors, prevents these signaling events from occurring in response to acetylcholine.

Signaling Pathway Diagrams

M1_M3_M5_Signaling cluster_membrane Cell Membrane mAChR M1/M3/M5 Receptor Gq11 Gq/11 mAChR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine ACh->mAChR Binds & Activates Methscopolamine Methscopolamine Bromide Methscopolamine->mAChR Blocks Ca2_release ↑ Intracellular Ca²⁺ IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC_activation->Cellular_Response

Fig. 3: M1, M3, and M5 Receptor Signaling Pathway and Antagonism by Methscopolamine Bromide.

M2_M4_Signaling cluster_membrane Cell Membrane mAChR M2/M4 Receptor Gio Gi/o mAChR->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits GIRK GIRK Channel Gio->GIRK Activates cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization GIRK->Hyperpolarization ACh Acetylcholine ACh->mAChR Binds & Activates Methscopolamine Methscopolamine Bromide Methscopolamine->mAChR Blocks Cellular_Response Cellular Response cAMP->Cellular_Response Hyperpolarization->Cellular_Response

References

Animal Models for Studying Methscopolamine Bromide Effects: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methscopolamine (B88490) bromide is a peripherally acting muscarinic antagonist that has been utilized in the management of gastrointestinal disorders.[1][2] As a quaternary ammonium (B1175870) compound, its ability to cross the blood-brain barrier is limited, which minimizes central nervous system side effects.[3] This technical guide provides a comprehensive overview of the animal models used to study the therapeutic and adverse effects of Methscopolamine Bromide, with a focus on its impact on gastrointestinal motility, gastric acid secretion, and salivary secretion. This document details experimental protocols, summarizes available quantitative data, and visualizes key biological pathways and workflows.

Mechanism of Action

Methscopolamine Bromide functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[3] Its therapeutic effects in the gastrointestinal tract are primarily mediated through the blockade of M3 muscarinic receptors on smooth muscle cells and secretory glands.[4] This antagonism inhibits the actions of acetylcholine, a neurotransmitter that stimulates muscle contraction and glandular secretions.[3] The blockade of M3 receptors leads to a reduction in gastrointestinal motility and a decrease in the secretion of gastric acid and saliva.[4][5]

Data Presentation

Quantitative preclinical data for Methscopolamine Bromide in publicly available literature is limited. The following tables summarize the available data on its receptor binding affinity and acute toxicity.

Table 1: Muscarinic Receptor Binding Affinity of Methscopolamine

Receptor SubtypeKi (nM)Source
M29.82[6]
M310.40[6]
M410.01[6]
Note: Ki is the dissociation constant, representing the concentration of the drug that occupies 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Table 2: Acute Toxicity of Methscopolamine Bromide in Rats

Route of AdministrationLD50 (mg/kg)Source
Oral1,352 - 2,617[5]
Note: LD50 is the lethal dose at which 50% of the test animals die.

Signaling Pathway

The primary signaling pathway affected by Methscopolamine Bromide is the Gq/11 pathway downstream of the M3 muscarinic receptor. Blockade of this receptor prevents the activation of this cascade.

Gq_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds & Activates Gq_protein Gq/11 Protein M3_Receptor->Gq_protein Activates Methscopolamine Methscopolamine Methscopolamine->M3_Receptor Blocks PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates CaM Calmodulin (CaM) Ca_release->CaM Activates Cellular_Response Decreased GI Motility & Decreased Secretions PKC->Cellular_Response Leads to CaMKII Ca2+/CaM-dependent protein kinase II (CaMKII) CaM->CaMKII Activates CaMKII->Cellular_Response Leads to

Figure 1: Methscopolamine Bromide's blockade of the M3 muscarinic receptor signaling pathway.

Experimental Protocols

Several well-established animal models can be utilized to evaluate the effects of Methscopolamine Bromide on gastrointestinal function. The following are detailed methodologies for key experiments.

Gastric Acid Secretion: Pylorus Ligation Model in Rats

This model is used to assess the antisecretory activity of a compound.

Pylorus_Ligation_Workflow Fasting Fast rats for 24-48 hours (water ad libitum) Grouping Divide rats into control and Methscopolamine treatment groups Fasting->Grouping Dosing Administer vehicle (control) or Methscopolamine Bromide orally or IP Grouping->Dosing Anesthesia Anesthetize rats (e.g., ether, urethane) Dosing->Anesthesia Surgery Perform midline abdominal incision and ligate the pyloric sphincter Anesthesia->Surgery Suturing Suture the abdominal wall Surgery->Suturing Recovery Allow recovery for 4 hours Suturing->Recovery Euthanasia Euthanize rats Recovery->Euthanasia Stomach_Removal Remove and open the stomach Euthanasia->Stomach_Removal Gastric_Content_Collection Collect gastric contents Stomach_Removal->Gastric_Content_Collection Analysis Measure volume, pH, and titratable acidity of gastric juice Gastric_Content_Collection->Analysis

Figure 2: Workflow for the pylorus ligation model to assess gastric acid secretion.

Detailed Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Fasting: Animals are fasted for 24 to 48 hours before the experiment but are allowed free access to water.

  • Dosing: Methscopolamine Bromide or the vehicle (e.g., saline) is administered, usually 30-60 minutes before the surgical procedure. The route of administration can be oral or intraperitoneal.

  • Surgical Procedure:

    • Anesthetize the rat using a suitable anesthetic.

    • Make a small midline incision in the abdomen below the xiphoid process.

    • Isolate the stomach and ligate the pyloric sphincter using a silk suture. Care should be taken not to obstruct the blood supply.

    • Close the abdominal wall with sutures.

  • Post-Surgery: The animals are allowed to recover for a period of 4 hours, during which gastric secretions accumulate.

  • Sample Collection and Analysis:

    • After 4 hours, the animals are euthanized.

    • The abdomen is opened, and the esophagus is clamped.

    • The stomach is removed, and the gastric contents are collected into a graduated centrifuge tube.

    • The volume of the gastric juice is measured.

    • The pH of the gastric juice is determined using a pH meter.

    • The total acidity is determined by titrating the gastric juice with 0.01 N NaOH using a suitable indicator (e.g., phenolphthalein).

Gastrointestinal Motility: Charcoal Meal Transit Test in Mice or Rats

This is a common method to evaluate the effect of a substance on intestinal transit time.

Charcoal_Meal_Workflow Fasting Fast mice/rats for 18-24 hours (water ad libitum) Grouping Divide animals into control and Methscopolamine treatment groups Fasting->Grouping Dosing Administer vehicle (control) or Methscopolamine Bromide orally or IP Grouping->Dosing Charcoal_Meal Administer charcoal meal orally (e.g., 10% charcoal in 5% gum acacia) Dosing->Charcoal_Meal Waiting_Period Wait for a defined period (e.g., 20-30 minutes) Charcoal_Meal->Waiting_Period Euthanasia Euthanize animals Waiting_Period->Euthanasia Intestine_Removal Dissect and remove the small intestine from the pylorus to the cecum Euthanasia->Intestine_Removal Measurement Measure the total length of the intestine and the distance traveled by the charcoal Intestine_Removal->Measurement Calculation Calculate the percentage of intestinal transit Measurement->Calculation

Figure 3: Workflow for the charcoal meal transit test to assess gastrointestinal motility.

Detailed Methodology:

  • Animals: Mice or rats are fasted for 18-24 hours with free access to water.

  • Dosing: Animals are treated with Methscopolamine Bromide or a vehicle at a predetermined time before the administration of the charcoal meal.

  • Charcoal Meal Administration: A charcoal meal, typically a 10% suspension of charcoal in a 5% aqueous solution of gum acacia, is administered orally (e.g., 0.5 mL for rats, 0.2 mL for mice).

  • Transit Time: After a specific time (usually 20-30 minutes), the animals are euthanized.

  • Measurement: The abdomen is opened, and the small intestine is carefully removed from the pyloric sphincter to the ileocecal junction. The total length of the intestine is measured, as is the distance traveled by the charcoal meal from the pylorus.

  • Calculation: The gastrointestinal transit is expressed as the percentage of the distance traveled by the charcoal relative to the total length of the small intestine.

Salivary Secretion: Pilocarpine- or Methacholine-Induced Salivation in Rats

This model is used to assess the antisialagogue (saliva-reducing) effects of a compound.

Detailed Methodology:

  • Animals: Rats are anesthetized (e.g., with urethane).

  • Dosing: Methscopolamine Bromide or vehicle is administered, typically intravenously or intraperitoneally.

  • Saliva Collection:

    • A pre-weighed cotton ball is placed in the sublingual area of the rat's mouth.

    • A sialogogue, such as pilocarpine (B147212) or methacholine, is injected (e.g., intraperitoneally) to stimulate salivation.

  • Measurement: After a set period (e.g., 15-30 minutes), the cotton ball is removed and weighed again. The difference in weight represents the amount of saliva secreted.

  • Analysis: The inhibitory effect of Methscopolamine Bromide is determined by comparing the amount of saliva produced in the treated group to that of the control group.

Conclusion

Methscopolamine Bromide is a peripherally acting muscarinic antagonist with established efficacy in reducing gastrointestinal motility and secretions. While quantitative preclinical data in animal models is not extensively available in the public domain, the experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own investigations into the pharmacological effects of this compound. The primary mechanism of action involves the blockade of M3 muscarinic receptors and the subsequent inhibition of the Gq/11 signaling pathway, leading to its therapeutic effects. Further research to generate comprehensive dose-response data in various animal models would be invaluable for a more complete understanding of its preclinical profile.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. All animal experiments should be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

References

The Cellular Effects of Methscopolamine Bromide on Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methscopolamine (B88490) bromide, a quaternary ammonium (B1175870) derivative of scopolamine, is a peripherally acting competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[1][2] Its primary therapeutic action lies in the relaxation of smooth muscle and the reduction of glandular secretions, making it a valuable agent in the management of gastrointestinal disorders characterized by hypermotility and spasms, such as peptic ulcer disease.[1][3] This technical guide provides an in-depth examination of the cellular and molecular mechanisms by which methscopolamine bromide exerts its effects on smooth muscle. It includes a detailed overview of the underlying signaling pathways, quantitative data on receptor binding and functional inhibition, and comprehensive protocols for key experimental methodologies used to study these effects.

Introduction

Acetylcholine (ACh) is a primary neurotransmitter of the parasympathetic nervous system, playing a crucial role in the regulation of smooth muscle tone and contractility across various organ systems, including the gastrointestinal tract, respiratory system, and urinary bladder.[2] The physiological effects of ACh on smooth muscle are mediated by muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs).[4] Of the five identified mAChR subtypes (M1-M5), M2 and M3 are predominantly expressed in smooth muscle tissues and are the primary targets for pharmacological intervention.[4]

Methscopolamine bromide acts as a competitive antagonist at these receptors, preventing ACh from binding and initiating the downstream signaling cascades that lead to smooth muscle contraction.[2] As a quaternary amine, methscopolamine bromide has limited ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects and making it a targeted therapy for peripheral smooth muscle tissues. This guide will elucidate the cellular pharmacology of methscopolamine bromide, providing the foundational knowledge necessary for research and development in this area.

Muscarinic Receptor Signaling in Smooth Muscle

The contractile state of smooth muscle is primarily regulated by the intracellular calcium concentration ([Ca²⁺]i) and the calcium sensitivity of the contractile apparatus. Muscarinic receptor activation by ACh triggers a complex signaling cascade that modulates both of these factors.

M3 Receptor Signaling Pathway

The M3 muscarinic receptor is the principal mediator of agonist-induced smooth muscle contraction.[4] It is coupled to the Gq/11 family of G-proteins.[3] The signaling cascade is as follows:

  • Acetylcholine Binding: ACh binds to the M3 receptor, inducing a conformational change.

  • G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates the membrane-bound enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺ into the cytoplasm.

  • Protein Kinase C (PKC) Activation: The rise in intracellular Ca²⁺ and the presence of DAG activate Protein Kinase C (PKC). PKC can phosphorylate various downstream targets, contributing to the sustained phase of muscle contraction.

  • Contraction: The increase in cytosolic Ca²⁺ leads to the binding of Ca²⁺ to calmodulin. The Ca²⁺-calmodulin complex activates myosin light chain kinase (MLCK), which in turn phosphorylates the regulatory light chain of myosin II, leading to cross-bridge cycling and muscle contraction.

M2 Receptor Signaling Pathway

While M3 receptors directly initiate contraction, M2 receptors, which are more abundant in many smooth muscle tissues, play a modulatory role.[4] M2 receptors are coupled to the Gi/o family of G-proteins.[3] Their activation leads to:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Enhanced Contraction: Since cAMP promotes smooth muscle relaxation (largely through protein kinase A-mediated inhibition of MLCK), the M2-mediated reduction in cAMP counteracts relaxant signals, thereby sensitizing the muscle to contractile stimuli.

Methscopolamine bromide, by competitively blocking both M2 and M3 receptors, effectively prevents these signaling cascades from being initiated by acetylcholine, leading to smooth muscle relaxation.

muscarinic_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R M2R M2 Muscarinic Receptor ACh->M2R Gq11 Gq/11 M3R->Gq11 Activates Gio Gi/o M2R->Gio Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to Gq11->PLC Activates Gio->AC Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor Ca2_cyto SR->Ca2_cyto Releases Ca²⁺ Ca2_SR Calmodulin Calmodulin Ca2_cyto->Calmodulin CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK_inactive MLCK (inactive) CaM_complex->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active MyosinLC Myosin Light Chain MLCK_active->MyosinLC Phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Smooth Muscle Contraction MyosinLC_P->Contraction ATP ATP Relaxation Relaxation cAMP->Relaxation Promotes Methscopolamine Methscopolamine Bromide Methscopolamine->M3R Blocks Methscopolamine->M2R Blocks

Caption: Muscarinic receptor signaling pathways in smooth muscle.

Quantitative Data

The affinity of methscopolamine bromide for muscarinic receptors and its potency in inhibiting smooth muscle contraction can be quantified using various pharmacological parameters. As methscopolamine is N-methylscopolamine, data for N-methylscopolamine is directly applicable.

Muscarinic Receptor Binding Affinities

The binding affinity of a ligand is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower value indicates a higher binding affinity.

Table 1: Binding Affinity of N-methylscopolamine for Human Muscarinic Receptor Subtypes

Receptor Subtype pKi Ki (nM)
M1 9.52 0.30
M2 9.70 0.20
M3 9.66 0.22
M4 9.40 0.40
M5 9.40 0.40

(Data adapted from radioligand binding assays. pKi is the negative logarithm of the Ki value. A higher pKi indicates higher affinity.)[3]

In a study on isolated smooth muscle cells from the gastric antrum of rabbits, the specific binding of [³H]-N-methylscopolamine was saturable, revealing a single class of high-affinity binding sites with a Kd of 0.5 nM.[5]

Functional Inhibition of Smooth Muscle Contraction

The potency of methscopolamine bromide in inhibiting agonist-induced smooth muscle contraction is often determined in organ bath experiments. The results are typically expressed as an IC₅₀ (the concentration of antagonist that inhibits 50% of the maximal agonist response) or as a pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cellular effects of methscopolamine bromide on smooth muscle.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of methscopolamine bromide for muscarinic receptors.

Objective: To quantify the binding of [³H]-N-methylscopolamine to muscarinic receptors in a smooth muscle tissue homogenate and to determine the affinity of unlabeled methscopolamine bromide through competitive binding.

Materials:

  • Smooth muscle tissue (e.g., guinea pig ileum, rabbit bladder)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [³H]-N-methylscopolamine (Radioligand)

  • Unlabeled methscopolamine bromide

  • Atropine (B194438) (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation fluid and counter

  • Cell harvester

Protocol:

  • Membrane Preparation:

    • Excise smooth muscle tissue and place it in ice-cold homogenization buffer.

    • Mince the tissue and homogenize using a Polytron or similar homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a BCA assay).

  • Saturation Binding Assay (to determine Kd and Bmax of the radioligand):

    • In a 96-well plate, set up triplicate wells for total binding and non-specific binding (NSB).

    • For total binding, add increasing concentrations of [³H]-N-methylscopolamine to wells containing the membrane preparation.

    • For NSB, add the same concentrations of [³H]-N-methylscopolamine along with a high concentration of atropine (e.g., 1 µM) to saturate the muscarinic receptors.

    • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

    • Terminate the assay by rapid vacuum filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting NSB from total binding.

    • Analyze the data using Scatchard or non-linear regression analysis to determine Kd and Bmax.

  • Competition Binding Assay (to determine Ki of methscopolamine bromide):

    • Set up triplicate wells containing the membrane preparation, a fixed concentration of [³H]-N-methylscopolamine (typically near its Kd), and increasing concentrations of unlabeled methscopolamine bromide.

    • Include wells for total binding (no competitor) and NSB (with 1 µM atropine).

    • Incubate, filter, and count as described above.

    • Plot the percentage of specific binding against the log concentration of methscopolamine bromide to generate a competition curve and determine the IC₅₀.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

radioligand_binding_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Smooth Muscle Tissue homogenize Homogenize in Buffer tissue->homogenize centrifuge1 Centrifuge (Low Speed) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge (High Speed) supernatant1->centrifuge2 pellet Resuspend Membrane Pellet centrifuge2->pellet protein_assay Determine Protein Concentration pellet->protein_assay setup_plate Set up 96-well Plate protein_assay->setup_plate add_reagents Add Membranes, Radioligand (& Competitor) setup_plate->add_reagents incubate Incubate to Equilibrium add_reagents->incubate filter Vacuum Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calc_specific Calculate Specific Binding count->calc_specific plot_data Plot Data calc_specific->plot_data determine_params Determine Kd, Bmax, IC50, Ki plot_data->determine_params

Caption: Workflow for a radioligand binding assay.
Organ Bath Muscle Contractility Assay

This assay measures the functional effect of methscopolamine bromide on smooth muscle contractility.

Objective: To determine the potency (IC₅₀ or pA₂) of methscopolamine bromide in inhibiting agonist-induced contractions of isolated smooth muscle strips.

Materials:

  • Smooth muscle tissue (e.g., guinea pig ileum, rat bladder)

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • Carbachol or acetylcholine (agonist)

  • Methscopolamine bromide (antagonist)

  • Organ bath system with force transducers and data acquisition software

  • Carbogen gas (95% O₂, 5% CO₂)

Protocol:

  • Tissue Preparation:

    • Dissect smooth muscle strips (e.g., longitudinal or circular) in cold Krebs-Henseleit solution.

    • Mount the strips in the organ bath chambers, attaching one end to a fixed hook and the other to an isometric force transducer.

    • The chambers should be filled with Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with carbogen.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram), with periodic washes.

    • Test tissue viability by inducing a contraction with a high concentration of KCl (e.g., 80 mM). Tissues that do not respond adequately should be discarded.

  • Agonist Concentration-Response Curve (Control):

    • After washing out the KCl and allowing the tissue to return to baseline, perform a cumulative concentration-response curve for the agonist (e.g., carbachol).

    • Add the agonist in increasing concentrations to the bath, allowing the response to plateau at each concentration before adding the next.

  • Antagonist Incubation and Second Agonist Curve:

    • Wash the tissues thoroughly to remove the agonist and allow them to return to baseline.

    • Add a fixed concentration of methscopolamine bromide to the bath and incubate for a predetermined time (e.g., 30-60 minutes).

    • In the continued presence of methscopolamine bromide, repeat the cumulative agonist concentration-response curve.

  • Data Analysis:

    • Plot the contractile response (as a percentage of the maximal control response) against the log concentration of the agonist for both the control and antagonist-treated tissues.

    • The rightward shift in the concentration-response curve in the presence of methscopolamine bromide indicates competitive antagonism.

    • Determine the IC₅₀ or calculate the pA₂ value using a Schild plot to quantify the potency of methscopolamine bromide.

Intracellular Calcium Imaging

This technique allows for the direct visualization of the effect of methscopolamine bromide on agonist-induced changes in intracellular calcium.

Objective: To measure the inhibition of muscarinic agonist-induced intracellular calcium mobilization by methscopolamine bromide in isolated smooth muscle cells.

Materials:

  • Isolated smooth muscle cells

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Muscarinic agonist (e.g., carbachol)

  • Methscopolamine bromide

  • Fluorescence microscope or plate reader with appropriate filters

Protocol:

  • Cell Preparation and Dye Loading:

    • Isolate smooth muscle cells using enzymatic digestion (e.g., with collagenase and papain).

    • Incubate the isolated cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) and a dispersing agent like Pluronic F-127 for 30-60 minutes at room temperature in the dark. This allows the dye to enter the cells.

    • Wash the cells to remove extracellular dye.

  • Calcium Measurement:

    • Place the dye-loaded cells in a perfusion chamber on the stage of a fluorescence microscope or in a 96-well plate for use in a plate reader.

    • Establish a baseline fluorescence reading.

    • Perfuse the cells with a solution containing the muscarinic agonist and record the change in fluorescence intensity, which corresponds to the increase in intracellular calcium.

  • Inhibition by Methscopolamine Bromide:

    • To test the effect of the antagonist, pre-incubate the dye-loaded cells with methscopolamine bromide for a set period before adding the agonist.

    • Measure the agonist-induced calcium response in the presence of the antagonist. A reduction in the fluorescence signal indicates inhibition.

  • Data Analysis:

    • For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm) is used to calculate the intracellular calcium concentration. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity (F/F₀) is reported.

    • Generate dose-response curves for the antagonist's inhibition of the agonist-induced calcium signal to determine its IC₅₀.

Conclusion

Methscopolamine bromide is a potent, non-selective muscarinic receptor antagonist that effectively inhibits smooth muscle contraction by blocking acetylcholine-mediated signaling pathways.[3] Its primary mechanism of action involves the competitive inhibition of M3 receptors, thereby preventing the Gq/11-PLC-IP₃-Ca²⁺ cascade that leads to contraction.[4] It also blocks M2 receptors, which contributes to its overall effect by preventing the inhibition of adenylyl cyclase.[4] The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the cellular effects of methscopolamine bromide and to develop novel therapeutics targeting muscarinic receptors in smooth muscle. A thorough understanding of these fundamental mechanisms is essential for the rational design and application of antimuscarinic agents in the treatment of a variety of smooth muscle disorders.

References

Pamine (Methscopolamine Bromide): A Technical Guide on its Impact on Gastric Acid Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological effects of Pamine (methscopolamine bromide) on gastric acid secretion. This compound, a peripherally acting anticholinergic agent, has been historically utilized in the management of peptic ulcer disease due to its potent antisecretory properties. This document details the mechanism of action, summarizes available data on its efficacy, and provides in-depth experimental protocols for the evaluation of its effects. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its physiological and experimental context.

Introduction

This compound is the brand name for methscopolamine (B88490) bromide, a quaternary ammonium (B1175870) derivative of scopolamine.[1][2] As an anticholinergic drug, it primarily exerts its effects by blocking the action of acetylcholine (B1216132) at muscarinic receptors.[3][4][5] This action leads to a reduction in the volume and total acid content of gastric secretions.[6][7] Historically, this compound has been employed as an adjunctive therapy in the treatment of peptic ulcers.[1][3] While newer classes of drugs have largely superseded its use, the study of methscopolamine provides valuable insights into the cholinergic regulation of gastric acid secretion.

Mechanism of Action: Anticholinergic Inhibition of Gastric Acid Secretion

The secretion of gastric acid by parietal cells is a complex process regulated by neural, hormonal, and paracrine pathways. The vagus nerve plays a crucial role in the cephalic and gastric phases of acid secretion, primarily through the release of acetylcholine (ACh). ACh stimulates parietal cells directly and indirectly to secrete hydrochloric acid (HCl).

Methscopolamine bromide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) on the surface of parietal cells and other cells involved in the gastric secretory process.[3][5][8] By blocking these receptors, methscopolamine inhibits the stimulatory effects of ACh, leading to a decrease in gastric acid production.[6][7]

The primary signaling pathway affected by this compound is the cholinergic stimulation of parietal cells. When acetylcholine binds to M3 muscarinic receptors on parietal cells, it activates the Gq protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ is a key signal for the translocation of the H+/K+-ATPase (proton pump) to the apical membrane of the parietal cell, which is the final step in acid secretion. By blocking the M3 receptor, methscopolamine prevents this cascade of events.

cluster_stimulation Cholinergic Stimulation cluster_inhibition Inhibition cluster_intracellular Intracellular Signaling ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates This compound This compound (Methscopolamine) This compound->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca ↑ Intracellular Ca²⁺ IP3->Ca Stimulates release of HKA H⁺/K⁺-ATPase (Proton Pump) Translocation Ca->HKA Promotes HCl HCl Secretion HKA->HCl Results in start Start: Fasted Rat drug_admin Administer Methscopolamine or Vehicle start->drug_admin anesthesia Anesthetize Rat drug_admin->anesthesia surgery Pylorus Ligation Surgery anesthesia->surgery incubation 4-6 hour Incubation surgery->incubation sacrifice Sacrifice Animal incubation->sacrifice collection Collect Gastric Contents sacrifice->collection analysis Measure Volume, pH, and Titrate for Acidity collection->analysis end End: Data Analysis analysis->end

References

Methodological & Application

Methscopolamine Bromide: Application Notes and Experimental Protocols for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methscopolamine Bromide is a peripherally acting muscarinic antagonist with a quaternary ammonium (B1175870) structure that limits its passage across the blood-brain barrier.[1][2] This property makes it a valuable therapeutic agent for treating conditions characterized by excessive smooth muscle contraction and glandular secretion in the gastrointestinal tract, such as peptic ulcers and hypermotility, with reduced central nervous system side effects.[1][2] These application notes provide a comprehensive overview of the pharmacological profile of Methscopolamine Bromide, including its mechanism of action, receptor binding affinity, and its effects in preclinical models. Detailed experimental protocols for key in vitro and in vivo assays are presented to guide researchers in the evaluation of this and similar compounds.

Mechanism of Action

Methscopolamine Bromide is a competitive antagonist of acetylcholine (B1216132) at all five muscarinic acetylcholine receptor subtypes (M1-M5).[3] By blocking these receptors, it inhibits the parasympathetic stimulation of smooth muscle and exocrine glands.[1] In the gastrointestinal tract, this leads to a reduction in gastric acid secretion, decreased gastrointestinal motility, and alleviation of spasms.[4][5]

The downstream signaling pathways affected by Methscopolamine Bromide depend on the specific muscarinic receptor subtype being antagonized. M1, M3, and M5 receptors are coupled to Gq/11 proteins, and their blockade by Methscopolamine Bromide inhibits the activation of phospholipase C (PLC), thereby reducing the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This ultimately leads to a decrease in intracellular calcium levels and reduced protein kinase C (PKC) activation. M2 and M4 receptors are coupled to Gi/o proteins, and their antagonism by Methscopolamine Bromide disinhibits adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[3]

cluster_presynaptic Presynaptic Neuron cluster_postynaptic Postsynaptic Cell (Smooth Muscle/Glandular) ACH Acetylcholine M_R Muscarinic Receptor (M1, M2, M3, M4, M5) ACH->M_R Binds to Gq11 Gq/11 M_R->Gq11 Activates (M1, M3, M5) Gio Gi/o M_R->Gio Activates (M2, M4) PLC PLC Gq11->PLC Activates AC Adenylyl Cyclase Gio->AC Inhibits IP3_DAG IP3 + DAG PLC->IP3_DAG Produces cAMP cAMP AC->cAMP Produces Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Response Physiological Response (e.g., Contraction, Secretion) cAMP->Response Modulates Ca->Response Methscopolamine Methscopolamine Bromide Methscopolamine->M_R Blocks

Figure 1: Mechanism of Action of Methscopolamine Bromide.

Data Presentation

Muscarinic Receptor Binding Affinity of N-Methylscopolamine

Methscopolamine, as N-methylscopolamine (NMS), is a non-selective muscarinic antagonist, exhibiting high affinity for all five human muscarinic receptor subtypes. The binding affinity is typically determined through radioligand binding assays using [³H]N-methylscopolamine. The dissociation constant (Kd) and inhibition constant (Ki) values quantify this affinity, with lower values indicating higher affinity.

Receptor SubtypeRadioligandPreparationKd (nM)Ki (nM)Reference
M1[³H]NMSCultured Rat Neostriatum0.0890.6 (Atropine)[1]
M2[³H]NMSCerebellar Granule Cells0.12831 (Methoctramine - High Affinity)[6]
M3[³H]NMSCerebellar Granule Cells0.1282620 (Methoctramine - Low Affinity)[6]
M1-M4 Mix[³H]NMSMixture of Tissues0.025-[3]
-[³H]NMSRat Ventricular Myocytes0.27-[7]

Note: Specific Ki values for Methscopolamine Bromide were not consistently available across all subtypes in the reviewed literature; therefore, Kd values for the radioligand [³H]N-methylscopolamine and Ki for reference compounds are presented to indicate high-affinity binding.

Experimental Protocols

In Vitro: Inhibition of Acetylcholine-Induced Smooth Muscle Contraction

This protocol details the evaluation of Methscopolamine Bromide's ability to antagonize acetylcholine-induced contractions in isolated guinea pig ileum, a classic model for assessing antimuscarinic activity.

1. Tissue Preparation:

  • Euthanize a male Hartley guinea pig (250-350 g) by cervical dislocation.

  • Isolate a 10-15 cm segment of the terminal ileum and place it in a petri dish containing Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6).

  • Gently flush the lumen with Tyrode's solution to remove contents.

  • Cut the ileum into 2-3 cm segments.

2. Experimental Setup:

  • Mount a segment of ileum in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen (B8564812) (95% O₂ / 5% CO₂).

  • Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

  • Apply a resting tension of 1 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.

3. Experimental Procedure:

  • Obtain a cumulative concentration-response curve for acetylcholine (10⁻⁹ M to 10⁻³ M).

  • Wash the tissue repeatedly until the baseline is stable.

  • Incubate the tissue with Methscopolamine Bromide (e.g., 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M) for 30 minutes.

  • In the presence of Methscopolamine Bromide, repeat the cumulative concentration-response curve for acetylcholine.

4. Data Analysis:

  • Measure the peak contractile response at each acetylcholine concentration.

  • Plot the log concentration of acetylcholine versus the percentage of the maximum response.

  • Calculate the EC₅₀ of acetylcholine in the absence and presence of different concentrations of Methscopolamine Bromide.

  • A rightward shift in the acetylcholine concentration-response curve indicates competitive antagonism. The pA₂ value can be calculated using a Schild plot to quantify the antagonist's potency.

cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis Euthanize Euthanize Guinea Pig Isolate Isolate Ileum Euthanize->Isolate Prepare Prepare Ileum Segments Isolate->Prepare Mount Mount Tissue in Organ Bath Prepare->Mount Equilibrate Equilibrate Tissue Mount->Equilibrate ACh_CRC Acetylcholine CRC (Control) Equilibrate->ACh_CRC Incubate Incubate with Methscopolamine ACh_CRC->Incubate ACh_CRC_Test Acetylcholine CRC (Test) Incubate->ACh_CRC_Test Measure Measure Contractions ACh_CRC_Test->Measure Plot Plot CRC Measure->Plot Calculate Calculate EC₅₀ & pA₂ Plot->Calculate

Figure 2: In Vitro Smooth Muscle Contraction Workflow.

In Vivo: Pylorus Ligation-Induced Gastric Ulcer Model in Rats

This protocol assesses the anti-secretory and anti-ulcer activity of Methscopolamine Bromide in a rat model where gastric acid accumulation leads to ulcer formation.

1. Animals and Acclimatization:

  • Use male Wistar rats (180-220 g).

  • House the animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Acclimatize the animals for at least one week before the experiment.

2. Experimental Procedure:

  • Fast the rats for 24 hours prior to the experiment, with free access to water.

  • Divide the animals into groups: Vehicle control, Methscopolamine Bromide (e.g., 1, 3, 10 mg/kg), and a positive control (e.g., Omeprazole 20 mg/kg).

  • Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) 30 minutes before surgery.

  • Anesthetize the rats (e.g., with ketamine/xylazine).

  • Make a midline abdominal incision and ligate the pyloric end of the stomach.

  • Suture the abdominal wall.

  • Four hours after pylorus ligation, euthanize the animals by CO₂ asphyxiation.

3. Sample Collection and Analysis:

  • Isolate the stomach and collect the gastric contents into a centrifuge tube.

  • Measure the volume of gastric juice and determine its pH.

  • Centrifuge the gastric contents and determine the free and total acidity by titrating the supernatant with 0.01 N NaOH.

  • Open the stomach along the greater curvature and wash it with saline.

  • Examine the gastric mucosa for ulcers and score them based on their number and severity.

  • Calculate the ulcer index and the percentage of ulcer inhibition.

4. Expected Outcome:

  • Methscopolamine Bromide is expected to reduce the volume of gastric secretion, decrease free and total acidity, increase gastric pH, and reduce the ulcer index in a dose-dependent manner.

In Vivo: Charcoal Meal Gastrointestinal Transit Model in Mice

This protocol evaluates the inhibitory effect of Methscopolamine Bromide on gastrointestinal motility in mice.

1. Animals and Acclimatization:

  • Use male Swiss albino mice (20-25 g).

  • Acclimatize the animals as described for the rat model.

2. Experimental Procedure:

  • Fast the mice for 18 hours with free access to water.

  • Divide the animals into groups: Vehicle control and Methscopolamine Bromide (e.g., 0.5, 1, 2 mg/kg, p.o. or i.p.).

  • Administer the test compounds 30 minutes (i.p.) or 60 minutes (p.o.) before the charcoal meal.

  • Administer 0.2 mL of a 5% charcoal suspension in 10% gum acacia orally to each mouse.

  • Euthanize the mice by cervical dislocation 20-30 minutes after the charcoal administration.

3. Measurement and Data Analysis:

  • Carefully dissect the small intestine from the pylorus to the cecum.

  • Measure the total length of the small intestine.

  • Measure the distance traveled by the charcoal meal from the pylorus.

  • Calculate the percentage of intestinal transit for each mouse: (Distance traveled by charcoal / Total length of small intestine) x 100.

  • Calculate the percentage inhibition of gastrointestinal transit compared to the vehicle control group.

4. Expected Outcome:

  • Methscopolamine Bromide is expected to decrease the distance traveled by the charcoal meal in a dose-dependent manner, indicating an inhibition of gastrointestinal motility.

Conclusion

Methscopolamine Bromide is a potent, non-selective muscarinic antagonist with significant effects on the gastrointestinal system. The experimental protocols provided herein offer robust methods for characterizing its pharmacological activity. The in vitro guinea pig ileum assay is a reliable method for determining its antimuscarinic potency, while the in vivo pylorus ligation and charcoal meal models in rodents are effective for assessing its anti-secretory, anti-ulcer, and anti-motility properties. These assays are essential tools for the preclinical development and evaluation of new anticholinergic drugs.

References

Application Notes and Protocols for the Use of Pamine (Methscopolamine Bromide) in Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamine, the trade name for methscopolamine (B88490) bromide, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] As a quaternary ammonium (B1175870) compound, it possesses a permanent positive charge, which limits its ability to cross the blood-brain barrier.[4] This property makes it a valuable tool in laboratory research for investigating the peripheral effects of muscarinic receptor signaling without significant confounding central nervous system effects.[4] Methscopolamine bromide is structurally similar to the neurotransmitter acetylcholine and acts by blocking the binding of acetylcholine to muscarinic receptors, thereby inhibiting downstream signaling cascades.[2][5]

These application notes provide an overview of the use of methscopolamine bromide in a laboratory setting, including its mechanism of action, relevant quantitative data, and detailed protocols for key experiments.

Mechanism of Action

Methscopolamine bromide exerts its effects by competitively binding to muscarinic acetylcholine receptors (M1-M5). These receptors are G-protein coupled receptors (GPCRs) that are widely expressed throughout the body and are involved in a variety of physiological processes, including smooth muscle contraction, glandular secretion, and heart rate regulation.[1][3]

The binding of acetylcholine to muscarinic receptors activates distinct signaling pathways depending on the receptor subtype:

  • M1, M3, and M5 receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

By blocking the binding of acetylcholine, methscopolamine bromide prevents the activation of these signaling pathways.

Data Presentation

The following table summarizes key quantitative data for N-methylscopolamine (methscopolamine) from preclinical research. This data is essential for designing experiments and interpreting results.

ParameterValueSpecies/TissueAssay TypeReference
Kd 0.26 nMRat brain tissue sectionsQuantitative autoradiography with [3H]NMS[6]
KD 89 pMCultured rat neostriatal neuronsRadioligand binding with [3H]NMS[7]

N-[3H]methylscopolamine ([3H]NMS) is the radiolabeled form of methscopolamine.

Signaling Pathway

The following diagram illustrates the primary signaling pathways affected by the binding of acetylcholine to muscarinic receptors, which are competitively inhibited by methscopolamine bromide.

G_protein_signaling Muscarinic Acetylcholine Receptor Signaling Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway ACh1 Acetylcholine M1_M3_M5 M1, M3, M5 Receptors ACh1->M1_M3_M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates ACh2 Acetylcholine M2_M4 M2, M4 Receptors ACh2->M2_M4 Gi_o Gi/o M2_M4->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP Methscopolamine Methscopolamine (this compound) Methscopolamine->M1_M3_M5 blocks Methscopolamine->M2_M4 blocks

Muscarinic receptor signaling pathways inhibited by Methscopolamine.

Experimental Protocols

The following are detailed methodologies for key experiments where methscopolamine bromide can be utilized as a research tool.

Isolated Tissue Bath Assay for Smooth Muscle Contraction

This protocol describes the use of methscopolamine bromide to determine its antagonistic effect on agonist-induced smooth muscle contraction in an isolated tissue preparation (e.g., guinea pig ileum or trachea).

Materials:

  • Isolated tissue (e.g., guinea pig ileum)

  • Organ bath system with temperature control and aeration

  • Isometric force transducer and data acquisition system

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, warmed to 37°C and aerated with 95% O2 / 5% CO2

  • Muscarinic agonist (e.g., Carbachol or Acetylcholine) stock solution

  • Methscopolamine bromide stock solution

  • Standard laboratory glassware and pipettes

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to institutionally approved protocols.

    • Dissect the desired tissue (e.g., a segment of the ileum) and place it in a petri dish containing cold, aerated PSS.

    • Clean the tissue of any adhering fat and connective tissue.

    • Cut the tissue into segments of appropriate length (e.g., 2-3 cm for guinea pig ileum).

  • Tissue Mounting:

    • Mount the tissue segment in the organ bath chamber containing warmed, aerated PSS. One end of the tissue should be attached to a fixed hook at the bottom of the chamber, and the other end to the isometric force transducer.

    • Apply a basal resting tension to the tissue (e.g., 1 gram for guinea pig ileum) and allow it to equilibrate for at least 60 minutes. During equilibration, wash the tissue with fresh PSS every 15 minutes.

  • Experimental Protocol (Schild Analysis for Competitive Antagonism):

    • Obtain a cumulative concentration-response curve for the muscarinic agonist (e.g., Carbachol, 10^-9 M to 10^-4 M). Add increasing concentrations of the agonist to the bath in a stepwise manner, allowing the response to stabilize at each concentration before adding the next.

    • After the maximum response is achieved, wash the tissue with fresh PSS until the baseline tension is restored.

    • Introduce a known concentration of methscopolamine bromide into the bath and allow it to incubate with the tissue for a predetermined time (e.g., 30 minutes).

    • In the presence of methscopolamine bromide, repeat the cumulative concentration-response curve for the agonist.

    • Repeat steps 3c and 3d with increasing concentrations of methscopolamine bromide.

  • Data Analysis:

    • Measure the magnitude of the contractile response at each agonist concentration.

    • Plot the agonist concentration versus the response for each concentration of methscopolamine bromide.

    • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) for each curve.

    • Perform a Schild analysis by plotting the log of (concentration ratio - 1) against the log of the molar concentration of methscopolamine bromide. The concentration ratio is the EC50 of the agonist in the presence of the antagonist divided by the EC50 of the agonist in the absence of the antagonist. The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a doubling of the agonist concentration to elicit the same response.

experimental_workflow Isolated Tissue Bath Experimental Workflow start Start: Tissue Dissection mount Mount Tissue in Organ Bath start->mount equilibrate Equilibrate Tissue (60 min) mount->equilibrate agonist_crc Generate Agonist Concentration-Response Curve (CRC) equilibrate->agonist_crc wash1 Wash Tissue agonist_crc->wash1 add_antagonist Add Methscopolamine Bromide (Incubate 30 min) wash1->add_antagonist agonist_crc_antagonist Generate Agonist CRC in presence of Antagonist add_antagonist->agonist_crc_antagonist wash2 Wash Tissue agonist_crc_antagonist->wash2 repeat_antagonist Repeat with Increasing Antagonist Concentrations wash2->repeat_antagonist repeat_antagonist->add_antagonist Yes data_analysis Data Analysis (Schild Plot) repeat_antagonist->data_analysis No end End data_analysis->end

Workflow for an isolated tissue bath experiment.
Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of methscopolamine bromide for muscarinic receptors in a cell membrane preparation using a radiolabeled ligand (e.g., [3H]N-methylscopolamine).

Materials:

  • Cell membrane preparation expressing muscarinic receptors (e.g., from rat brain or a transfected cell line)

  • Radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine)

  • Unlabeled methscopolamine bromide

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Filtration manifold

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of unlabeled methscopolamine bromide in assay buffer.

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • A fixed concentration of the radiolabeled ligand (e.g., at or near its Kd value).

      • Increasing concentrations of unlabeled methscopolamine bromide (for competition curve) or buffer (for total binding).

      • For non-specific binding (NSB) wells, add a high concentration of a non-radiolabeled muscarinic antagonist (e.g., 1 µM atropine).

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a filtration manifold. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled antagonist) from the total binding (CPM in the absence of competing ligand).

    • Plot the concentration of unlabeled methscopolamine bromide against the percentage of specific binding.

    • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of methscopolamine bromide that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow Radioligand Binding Assay Workflow start Start: Prepare Reagents setup_plate Set up 96-well Plate (Radioligand, Competitor, Membranes) start->setup_plate incubate Incubate to Equilibrium setup_plate->incubate filter_wash Filter and Wash incubate->filter_wash scintillation_count Scintillation Counting filter_wash->scintillation_count data_analysis Data Analysis (Calculate IC50 and Ki) scintillation_count->data_analysis end End data_analysis->end

Workflow for a competitive radioligand binding assay.

Conclusion

This compound (methscopolamine bromide) is a potent and peripherally selective muscarinic acetylcholine receptor antagonist. Its utility in laboratory research stems from its ability to dissect the roles of peripheral muscarinic signaling in various physiological and pathophysiological processes. The provided application notes and protocols offer a framework for researchers to effectively utilize this compound as a pharmacological tool in their studies. Proper experimental design, including the use of appropriate concentrations and controls, is crucial for obtaining reliable and interpretable data.

References

Application Notes and Protocols for In Vivo Animal Studies of Pamine (Methscopolamine Bromide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamine, with the active ingredient methscopolamine (B88490) bromide, is a peripherally acting anticholinergic agent.[1][2] Its mechanism of action involves the competitive inhibition of muscarinic acetylcholine (B1216132) receptors, leading to a reduction in gastric acid secretion and gastrointestinal motility.[2][3][4] These properties make this compound a subject of interest in preclinical research, particularly in animal models of peptic ulcer disease and other gastrointestinal disorders. As a quaternary ammonium (B1175870) compound, methscopolamine bromide has limited ability to cross the blood-brain barrier, thus primarily exerting its effects on the peripheral nervous system.[4][5]

These application notes provide a summary of available data and detailed protocols to guide the use of this compound in in vivo animal studies.

Pharmacology and Toxicology

A clear understanding of the pharmacokinetic and toxicological profile of methscopolamine bromide is essential for designing safe and effective in vivo experiments. The following table summarizes key data obtained from studies in rodents.

ParameterSpeciesRoute of AdministrationValueReference(s)
LD50 RatOral1,352 - 2,617 mg/kg[5][6]
Absorption General (Quaternary Ammonium Compounds)OralPoor and unreliable; 10-25%[5][6]
Onset of Action GeneralOralApproximately 1 hour[5]
Duration of Action GeneralOral4 to 6 hours[5]
Excretion General-Primarily in urine and bile; unabsorbed drug in feces[5]

Signaling Pathway

Pamine_Signaling_Pathway cluster_presynaptic Cholinergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Gastric Parietal Cell Vagus_Nerve Vagus Nerve Signal ACh_Release Acetylcholine (ACh) Release Vagus_Nerve->ACh_Release ACh M3_Receptor Muscarinic M3 Receptor ACh->M3_Receptor Binds Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Increase Intracellular Ca²⁺ Increase IP3_DAG->Ca_Increase H_K_ATPase H⁺/K⁺-ATPase (Proton Pump) Activation Ca_Increase->H_K_ATPase HCl_Secretion HCl Secretion H_K_ATPase->HCl_Secretion This compound This compound (Methscopolamine) This compound->M3_Receptor Blocks

Caption: this compound's anticholinergic mechanism of action.

Experimental Protocols

The following are detailed protocols for two commonly used rodent models of peptic ulcer disease. These models are suitable for evaluating the anti-ulcerogenic properties of this compound.

Pyloric Ligation-Induced Ulcer Model in Rats

This model, also known as the Shay rat model, assesses the effect of a substance on gastric acid secretion and the formation of ulcers due to acid accumulation.[7][8][9]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • This compound (Methscopolamine Bromide)

  • Vehicle (e.g., distilled water or saline)

  • Anesthetic (e.g., ether, isoflurane)

  • Surgical instruments (scalpel, forceps, sutures)

  • Centrifuge tubes

  • pH meter

  • 0.01 N NaOH solution

  • Topfer's reagent and Phenolphthalein indicator

Procedure:

  • Animal Preparation: Fast the rats for 24-48 hours prior to the experiment, with free access to water.[8][9] House the animals in cages with raised wire mesh bottoms to prevent coprophagy.

  • Grouping and Dosing: Divide the animals into at least three groups:

    • Control Group: Receives the vehicle.

    • This compound-Treated Group(s): Receives this compound at desired dose levels.

    • Reference Drug Group (Optional): Receives a standard anti-ulcer drug (e.g., Ranitidine 50 mg/kg, p.o.).[10] Administer the test substances orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the surgical procedure.

  • Surgical Procedure (Pyloric Ligation):

    • Anesthetize the rat.

    • Make a midline abdominal incision of about 1 inch below the xiphoid process.

    • Isolate the pyloric end of the stomach and ligate it using a silk suture. Be careful not to obstruct the blood supply.

    • Replace the stomach in the abdominal cavity and close the incision with sutures.

  • Post-Surgery: Allow the animals to recover in individual cages. Deprive them of water during the post-operative period.

  • Sample Collection: After a set period (typically 4-19 hours post-ligation), euthanize the animals via CO2 inhalation or another approved method.[7][11]

  • Stomach Dissection and Gastric Content Analysis:

    • Open the abdomen and tie off the cardiac end of the stomach.

    • Dissect the stomach and collect the gastric contents into a graduated centrifuge tube.

    • Measure the volume of the gastric juice.

    • Centrifuge the contents at 1000 rpm for 10 minutes.

    • Determine the pH of the supernatant using a pH meter.

    • Estimate free and total acidity by titrating the supernatant against 0.01 N NaOH using appropriate indicators.

  • Ulcer Scoring:

    • Cut the stomach open along the greater curvature and wash it with saline.

    • Examine the gastric mucosa for ulcers under a dissecting microscope (10x magnification).

    • Score the ulcers based on their number and severity. A common scoring system is: 0 = no ulcer, 1 = superficial ulcers, 2 = deep ulcers, 3 = perforation.

    • Calculate the Ulcer Index (UI) for each group.

Pyloric_Ligation_Workflow Start Start: Fast Rats (24-48h) Dosing Administer Vehicle or this compound Start->Dosing Group Animals Anesthesia Anesthetize Rats Dosing->Anesthesia Wait 30-60 min Surgery Pyloric Ligation Surgery Anesthesia->Surgery Recovery Post-operative Recovery (4-19h) Surgery->Recovery Euthanasia Euthanize and Dissect Stomach Recovery->Euthanasia Analysis Analyze Gastric Contents (Volume, pH, Acidity) Euthanasia->Analysis Scoring Score Ulcers and Calculate Ulcer Index Analysis->Scoring End End Scoring->End

Caption: Experimental workflow for the pyloric ligation model.

NSAID (Indomethacin)-Induced Ulcer Model in Rats

This model is used to study the gastro-protective effects of drugs against ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs).[12][13]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-220g)

  • This compound (Methscopolamine Bromide)

  • Vehicle (e.g., 1% carboxymethylcellulose)

  • Indomethacin (B1671933)

  • Anesthetic for euthanasia (e.g., CO2)

  • Dissecting microscope

Procedure:

  • Animal Preparation: Fast the rats for 24 hours before the experiment, with free access to water.

  • Grouping and Dosing:

    • Control Group: Receives the vehicle.

    • This compound-Treated Group(s): Receives this compound at desired dose levels.

    • Reference Drug Group (Optional): Receives a standard anti-ulcer drug (e.g., Omeprazole 10 mg/kg).[14] Administer the test substances orally 30-60 minutes before indomethacin administration.

  • Ulcer Induction: Administer indomethacin orally or subcutaneously at a dose known to induce ulcers (e.g., 20-40 mg/kg).[13]

  • Observation Period: Keep the animals in their cages for a period of 4-6 hours after indomethacin administration.

  • Euthanasia and Stomach Dissection: Euthanize the rats and dissect their stomachs.

  • Ulcer Scoring:

    • Open the stomach along the greater curvature and rinse with saline.

    • Examine the mucosa for lesions and score them based on a predefined scale (e.g., based on the number and size of ulcers).

    • Calculate the Ulcer Index (UI) and the percentage of ulcer protection for each group.

NSAID_Induced_Ulcer_Workflow Start Start: Fast Rats (24h) Pre_treatment Administer Vehicle or this compound Start->Pre_treatment Group Animals Induction Administer Indomethacin (Ulcer Inducer) Pre_treatment->Induction Wait 30-60 min Observation Observation Period (4-6h) Induction->Observation Euthanasia Euthanize and Dissect Stomach Observation->Euthanasia Scoring Score Ulcers and Calculate Ulcer Index Euthanasia->Scoring End End Scoring->End

Caption: Workflow for the NSAID-induced ulcer model.

Dosage Considerations

SpeciesIndicationRoute of AdministrationDosageReference(s)
Human (Adult) Peptic UlcerOral2.5 mg 30 min before meals and 2.5-5 mg at bedtime.[5][15][16]
Human (Pediatric) Peptic Ulcer (Off-label)Oral0.2 mg/kg/day in 4 divided doses.[17]

Note on Dose Conversion: Extrapolating doses from humans to animals based solely on body weight is not accurate. A more appropriate method is to use allometric scaling based on body surface area (BSA). Researchers should consult relevant guidelines and conversion factors when designing their studies.

Disclaimer

The information provided in these application notes is intended for guidance in a research setting only. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals and under an approved animal care and use protocol. The dosages and protocols described may need to be optimized for specific experimental conditions.

References

Application Notes and Protocols for Cell Culture Assays Using Methscopolamine Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methscopolamine (B88490) Bromide is a quaternary ammonium (B1175870) derivative of scopolamine (B1681570) and acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the body and are involved in a variety of physiological processes.[3] There are five subtypes of muscarinic receptors (M1-M5), which are broadly categorized based on their G-protein coupling. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium.[4] M2 and M4 receptors predominantly couple to Gi/o proteins, which inhibit adenylyl cyclase and cause a decrease in intracellular cyclic AMP (cAMP).[4]

As a muscarinic antagonist, Methscopolamine Bromide blocks the binding of the endogenous ligand acetylcholine to these receptors, thereby inhibiting their downstream signaling.[3] This property makes it a valuable tool for studying muscarinic receptor pharmacology and for the development of therapeutics targeting conditions related to overactive cholinergic signaling. These application notes provide detailed protocols for utilizing Methscopolamine Bromide in common cell culture assays to characterize its antagonist activity.

Data Presentation

The antagonist potency of Methscopolamine Bromide is typically determined through radioligand binding assays, which measure its affinity for the muscarinic receptors. The inhibition constant (Ki) is a measure of this affinity, with lower Ki values indicating higher affinity. While functional data from cell-based assays such as calcium mobilization and cAMP assays are less commonly reported in publicly available literature, the binding affinities provide a strong indication of the compound's potency.

Table 1: Comparative Binding Affinities (Ki in nM) of Muscarinic Antagonists

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
Methscopolamine (N-methylscopolamine) ~0.26 ~0.6 ~0.3 ~0.7 ~0.4
Atropine~0.6~1.1~0.8~1.5~1.0
Pirenzepine~62~758~100~200~150

Data compiled from multiple sources.[5][6][7] Values for Methscopolamine (N-methylscopolamine) are approximated from studies using [3H]N-methylscopolamine binding.[5][6]

Signaling Pathways and Experimental Workflows

To understand the assays described below, it is essential to visualize the underlying signaling pathways and the general workflow of the experiments.

Gq_signaling cluster_membrane Cell Membrane M1_M3_M5 M1, M3, M5 Receptors Gq_11 Gq/11 M1_M3_M5->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Acetylcholine Acetylcholine Acetylcholine->M1_M3_M5 Methscopolamine Methscopolamine Bromide Methscopolamine->M1_M3_M5 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) activation DAG->PKC Ca2 Ca2+ release ER->Ca2

Figure 1: Gq/11 Signaling Pathway Inhibition.

Gi_signaling cluster_membrane Cell Membrane M2_M4 M2, M4 Receptors Gi_o Gi/o M2_M4->Gi_o activates AC Adenylyl Cyclase (AC) Gi_o->AC inhibits ATP ATP AC->ATP converts Acetylcholine Acetylcholine Acetylcholine->M2_M4 Methscopolamine Methscopolamine Bromide Methscopolamine->M2_M4 cAMP cAMP ATP->cAMP

Figure 2: Gi/o Signaling Pathway Inhibition.

Experimental Protocols

Calcium Mobilization Assay (for M1, M3, M5 Antagonism)

This assay measures the ability of Methscopolamine Bromide to inhibit the increase in intracellular calcium initiated by a muscarinic agonist in cells expressing Gq/11-coupled receptors.

Calcium_Assay_Workflow Cell_Seeding Seed cells expressing M1, M3, or M5 receptors in a 96-well plate Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Seeding->Dye_Loading Antagonist_Incubation Pre-incubate cells with varying concentrations of Methscopolamine Bromide Dye_Loading->Antagonist_Incubation Agonist_Addition Add a muscarinic agonist (e.g., carbachol) at its EC80 concentration Antagonist_Incubation->Agonist_Addition Fluorescence_Measurement Measure fluorescence intensity over time using a plate reader Agonist_Addition->Fluorescence_Measurement Data_Analysis Calculate IC50 value from the dose-response curve Fluorescence_Measurement->Data_Analysis

Figure 3: Calcium Mobilization Assay Workflow.

Materials:

  • Cells expressing the muscarinic receptor of interest (e.g., CHO-K1 or HEK293 cells stably transfected with M1, M3, or M5 receptors)

  • 96-well black, clear-bottom cell culture plates

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Probenecid (B1678239) (optional, to prevent dye leakage)

  • Methscopolamine Bromide

  • Muscarinic agonist (e.g., carbachol, acetylcholine)

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Seeding:

    • The day before the assay, seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM (typically 2-5 µM), Pluronic F-127 (0.02-0.04%), and optionally probenecid (2.5 mM) in HBSS with 20 mM HEPES.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Antagonist Treatment:

    • Prepare serial dilutions of Methscopolamine Bromide in HBSS.

    • After the dye loading incubation, aspirate the dye solution and wash the cells twice with HBSS.

    • Add 100 µL of the different concentrations of Methscopolamine Bromide to the respective wells. Include a vehicle control (HBSS alone).

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Agonist Stimulation and Data Acquisition:

    • Prepare a solution of the muscarinic agonist (e.g., carbachol) in HBSS at a concentration that is 2X its predetermined EC80 value.

    • Place the cell plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4) kinetically.

    • Establish a baseline reading for 10-20 seconds.

    • Add 100 µL of the 2X agonist solution to each well.

    • Continue recording the fluorescence for at least 60-120 seconds.

  • Data Analysis:

    • The antagonist effect is measured as the inhibition of the agonist-induced calcium peak.

    • Normalize the data to the response of the agonist alone (0% inhibition) and a baseline without agonist (100% inhibition).

    • Plot the percent inhibition against the logarithm of the Methscopolamine Bromide concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cyclic AMP (cAMP) Assay (for M2, M4 Antagonism)

This assay quantifies the ability of Methscopolamine Bromide to reverse the agonist-induced inhibition of cAMP production in cells expressing Gi/o-coupled muscarinic receptors.

cAMP_Assay_Workflow Cell_Seeding Seed cells expressing M2 or M4 receptors in a 96-well plate Pre_treatment Pre-treat cells with varying concentrations of Methscopolamine Bromide Cell_Seeding->Pre_treatment Stimulation Add Forskolin and a muscarinic agonist (e.g., carbachol) at its EC80 concentration Pre_treatment->Stimulation Incubation Incubate to allow for cAMP production Stimulation->Incubation Cell_Lysis_Detection Lyse cells and measure cAMP levels using a detection kit (e.g., HTRF, ELISA) Incubation->Cell_Lysis_Detection Data_Analysis Calculate IC50 value from the dose-response curve Cell_Lysis_Detection->Data_Analysis

Figure 4: cAMP Assay Workflow.

Materials:

  • Cells expressing the M2 or M4 muscarinic receptor

  • 96-well cell culture plates

  • Complete cell culture medium

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • Forskolin

  • Methscopolamine Bromide

  • Muscarinic agonist (e.g., carbachol)

  • cAMP detection kit (e.g., HTRF, ELISA, or bioluminescence-based)

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate and grow to 80-90% confluency.

  • Antagonist and Agonist Treatment:

    • Prepare serial dilutions of Methscopolamine Bromide in stimulation buffer.

    • Aspirate the culture medium and add the Methscopolamine Bromide dilutions to the cells.

    • Immediately add a solution containing a fixed concentration of forsklin (to stimulate adenylyl cyclase) and the muscarinic agonist at its EC80 concentration.

    • Incubate for 15-30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • The antagonist effect is measured as the reversal of the agonist-induced decrease in forskolin-stimulated cAMP levels.

    • Normalize the data and plot the response against the logarithm of the Methscopolamine Bromide concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability (MTT) Assay

This assay can be used to assess the cytotoxic or cytostatic effects of Methscopolamine Bromide on cell proliferation.

MTT_Assay_Workflow Cell_Seeding Seed cells in a 96-well plate Drug_Treatment Treat cells with varying concentrations of Methscopolamine Bromide Cell_Seeding->Drug_Treatment Incubation_Period Incubate for a defined period (e.g., 24, 48, or 72 hours) Drug_Treatment->Incubation_Period MTT_Addition Add MTT reagent to each well Incubation_Period->MTT_Addition Formazan_Formation Incubate to allow formazan (B1609692) crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % cell viability and determine the IC50 value Absorbance_Reading->Data_Analysis

Figure 5: MTT Cell Viability Assay Workflow.

Materials:

  • Cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Methscopolamine Bromide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate spectrophotometer

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Drug Treatment:

    • Prepare serial dilutions of Methscopolamine Bromide in complete culture medium.

    • Replace the medium in the wells with the drug dilutions. Include a vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance at approximately 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability against the logarithm of the Methscopolamine Bromide concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to determine if Methscopolamine Bromide induces programmed cell death (apoptosis) or necrosis.

Materials:

  • Cell line of interest

  • 6-well plates

  • Complete cell culture medium

  • Methscopolamine Bromide

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of Methscopolamine Bromide for a specified time. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI according to the kit manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative, PI-negative cells are viable.

Conclusion

Methscopolamine Bromide is a potent, non-selective muscarinic antagonist that can be effectively characterized in a variety of cell culture assays.[4] The protocols provided herein offer a framework for assessing its antagonist activity at different muscarinic receptor subtypes and for evaluating its potential effects on cell viability and apoptosis. By employing these methods, researchers can gain valuable insights into the pharmacological properties of Methscopolamine Bromide and its potential therapeutic applications.

References

Application Notes and Protocols for Studying Peptic Ulcer Models Using Pamine (Propantheline Bromide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamine, the brand name for propantheline (B1209224) bromide, is a synthetic quaternary ammonium (B1175870) anticholinergic agent. It functions as a non-selective competitive antagonist at muscarinic acetylcholine (B1216132) receptors, leading to a reduction in gastric acid secretion and gastrointestinal motility.[1] These properties have historically made it a subject of interest and a tool for studying the pathophysiology of peptic ulcer disease and for the preclinical evaluation of anti-ulcer therapies. This document provides detailed application notes and protocols for utilizing this compound in established experimental models of peptic ulcers.

Mechanism of Action

This compound exerts its therapeutic effects by blocking the action of acetylcholine at postganglionic cholinergic sites in smooth muscle and secretory glands.[1] In the context of peptic ulcers, this action is primarily targeted at the muscarinic (M3) receptors on parietal cells in the stomach. By inhibiting these receptors, this compound reduces the secretion of gastric acid and pepsin, key aggressive factors in the development of peptic ulcers.[2] This reduction in acidity allows existing ulcers to heal and can prevent the formation of new lesions.[3]

Data Presentation: Efficacy of this compound in Peptic Ulcer Models

The following tables summarize the quantitative data on the efficacy of this compound (propantheline bromide) in various peptic ulcer models.

Table 1: Comparative Efficacy of Propantheline Bromide in a Stress-Induced Gastric Ulcer Model in Rats

CompoundRelative Potency (Anti-ulcer Activity)Key Findings
Propantheline Bromide 1 (Reference)Demonstrated dose-dependent inhibition of gastric ulceration.[1]
Cimetidine (B194882)44 times less potentShowed a dose-dependent anti-ulcer effect. A combination with propantheline resulted in synergistic potentiation of anti-ulcer activity.[1]

Table 2: Effect of Propantheline Bromide on Food-Stimulated Gastric Acid Secretion in Duodenal Ulcer Patients

DrugDoseMean Inhibition of Acid Secretion (%)
Propantheline Bromide15 mg (low dose)32%
Propantheline Bromide45 mg41%

Data from a study comparing pirenzepine (B46924) and propantheline bromide.[4]

Table 3: Effect of Intravenous Propantheline Bromide on Gastric Secretion

Dose RateEffect on Acid Secretion Rate and Output
3.75 mg/hModerate to marked decrease
7.5 mg/hModerate to marked decrease
15 mg/hModerate to marked decrease

A study in healthy subjects and patients with acute duodenal ulcer showed that the lowest dose rate provided as effective inhibition as the higher ones.[5]

Experimental Protocols

Detailed methodologies for key experimental models to study the effects of this compound on peptic ulcers are provided below.

Stress-Induced Gastric Ulcer Model in Rats

This model is designed to induce gastric lesions through physiological stress, which is a known etiological factor in peptic ulcer disease.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are typically used.

  • Housing and Acclimation: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and have free access to food and water. They should be acclimated for at least one week before the experiment.

  • Fasting: Prior to the induction of stress, rats are fasted for 24 hours but have free access to water.

  • Drug Administration:

    • The test group receives this compound (propantheline bromide) administered orally (p.o.) via gavage. A suggested dose range for dose-response studies is 10-50 mg/kg.

    • The control group receives the vehicle (e.g., distilled water or saline).

    • A positive control group can be treated with a known anti-ulcer drug like cimetidine or ranitidine.

  • Stress Induction: 30-60 minutes after drug administration, subject the rats to a stressor. Common methods include:

    • Water Immersion Restraint Stress: Rats are placed in individual restraint cages and immersed vertically in water at 23°C to the level of the xiphoid process for a period of 7 hours.

    • Cold Restraint Stress: Rats are immobilized in restraint cages and placed in a cold environment (e.g., 4°C) for 2 hours.

  • Euthanasia and Tissue Collection: Immediately following the stress period, euthanize the animals using an approved method (e.g., CO2 inhalation followed by cervical dislocation).

  • Ulcer Assessment:

    • Carefully dissect the stomach and open it along the greater curvature.

    • Gently rinse the gastric mucosa with saline to remove any contents.

    • Examine the mucosal surface for ulcers under a dissecting microscope.

    • Ulcer Index Calculation: The severity of ulceration can be quantified using an ulcer index. A common scoring method is as follows:

      • 0 = No ulcer

      • 1 = Red coloration

      • 2 = Spot ulcers

      • 3 = Hemorrhagic streaks

      • 4 = Ulcers >3 mm but <5 mm

      • 5 = Ulcers >5 mm

    • The sum of the scores per animal constitutes its ulcer index. The percentage of ulcer inhibition can be calculated using the formula: % Inhibition = [(UI_control - UI_treated) / UI_control] x 100 where UI is the ulcer index.

Pyloric Ligation-Induced Gastric Ulcer Model in Rats

This model induces gastric ulcers by the accumulation of gastric acid and pepsin following the surgical ligation of the pyloric sphincter. It is particularly useful for evaluating the antisecretory effects of drugs.

Protocol:

  • Animal Model: Wistar or Sprague-Dawley rats (180-220 g) are commonly used.

  • Fasting: Animals are fasted for 24-36 hours before the procedure, with free access to water.

  • Surgical Procedure (Pyloric Ligation):

    • Anesthetize the rat with a suitable anesthetic (e.g., ketamine/xylazine cocktail).

    • Make a midline abdominal incision below the xiphoid process to expose the stomach.

    • Gently lift the stomach and locate the pyloric sphincter at the junction of the stomach and the small intestine.

    • Ligate the pylorus with a silk suture, being careful not to obstruct the blood supply.

    • Close the abdominal wall with sutures.

  • Drug Administration: this compound or the vehicle can be administered either intraperitoneally (i.p.) 30 minutes before the pyloric ligation or intraduodenally immediately after the ligation.

  • Post-Operative Period: The animals are kept in individual cages and deprived of food and water for a period of 4 to 19 hours after the surgery.

  • Sample Collection and Analysis:

    • Euthanize the animals at the end of the experimental period.

    • Collect the gastric contents into a graduated centrifuge tube.

    • Measure the volume of the gastric juice.

    • Centrifuge the gastric juice at 1000 rpm for 10 minutes.

    • Measure the pH of the supernatant using a pH meter.

    • Determine the total and free acidity by titrating the supernatant with 0.01 N NaOH using Topfer's reagent and phenolphthalein (B1677637) as indicators.

  • Ulcer Assessment:

    • Open the stomach along the greater curvature and rinse with saline.

    • Score the ulcers as described in the stress-induced ulcer model to calculate the ulcer index.

Mandatory Visualizations

Signaling Pathway of this compound in Gastric Acid Secretion

G cluster_0 Parasympathetic Nerve Terminal cluster_1 Parietal Cell ACh Acetylcholine (ACh) M3 Muscarinic (M3) Receptor ACh->M3 Binds to Gq Gq protein M3->Gq Activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 ProtonPump H⁺/K⁺-ATPase (Proton Pump) Ca2->ProtonPump Stimulates HCl Gastric Acid (HCl) Secretion ProtonPump->HCl Promotes This compound This compound (Propantheline) This compound->M3 Blocks

Caption: this compound's inhibitory action on the muscarinic receptor of parietal cells.

Experimental Workflow for Stress-Induced Ulcer Model

G A Animal Acclimation (≥ 1 week) B Fasting (24 hours, water ad libitum) A->B C Drug Administration (this compound or Vehicle) B->C D Stress Induction (e.g., Water Immersion) C->D E Euthanasia & Stomach Collection D->E F Gastric Mucosa Examination E->F G Ulcer Index Calculation F->G

Caption: Workflow for the stress-induced gastric ulcer model.

Experimental Workflow for Pyloric Ligation-Induced Ulcer Model

G A Animal Fasting (24-36 hours) B Anesthesia A->B C Pyloric Ligation Surgery B->C D Drug Administration (this compound or Vehicle) C->D E Post-operative Period (4-19 hours) D->E F Euthanasia & Gastric Content Collection E->F G Analysis of Gastric Juice (Volume, pH, Acidity) F->G H Ulcer Assessment & Index Calculation F->H

Caption: Workflow for the pyloric ligation-induced ulcer model.

References

Application Notes and Protocols for Measuring Methscopolamine Bromide Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methscopolamine (B88490) bromide is a quaternary ammonium (B1175870) derivative of scopolamine (B1681570) and acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] Its primary mechanism of action involves blocking the effects of acetylcholine at parasympathetic sites in smooth muscle, secretory glands, and to a lesser extent, the central nervous system.[4][5] This anticholinergic action leads to a reduction in gastrointestinal motility and secretions, making it clinically useful as an adjunctive therapy for peptic ulcer disease and other gastrointestinal disorders characterized by hypermotility and hyperacidity.[4][6][7][8] Evaluating the efficacy of Methscopolamine Bromide requires a multi-faceted approach, employing a range of in vitro, in vivo, and clinical techniques to characterize its pharmacological activity and therapeutic potential.

Mechanism of Action: Muscarinic Receptor Antagonism

Methscopolamine Bromide exerts its effects by competitively inhibiting the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors on effector cells.[9] This blockade prevents the initiation of the signaling cascade that leads to physiological responses such as smooth muscle contraction and gland secretion.[6][9]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Effector Cell (e.g., Glandular Cell) ACh_storage Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_storage->ACh_release M_Receptor Muscarinic Receptor (M3) G_Protein Gq/11 Protein M_Receptor->G_Protein Activates PLC PLC G_Protein->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Response Glandular Secretion (e.g., Gastric Acid) IP3_DAG->Response ACh_release->M_Receptor Binds Methscopolamine Methscopolamine Bromide Blockade Competitive Blockade Methscopolamine->Blockade Blockade->M_Receptor

Caption: Mechanism of Methscopolamine Bromide at the muscarinic receptor.

I. In Vitro Efficacy Measurement Techniques

In vitro assays are fundamental for determining the potency and selectivity of Methscopolamine Bromide at its molecular target, the muscarinic receptor subtypes.

Receptor Binding Assays

These assays quantify the affinity of a drug for a specific receptor. Competitive binding assays are commonly used to determine the inhibition constant (Ki) of Methscopolamine Bromide for different muscarinic receptor subtypes (M1-M5).

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes: Prepare cell membrane homogenates from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-M1, CHO-M2, etc.).

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (10-50 µg protein).

    • A fixed concentration of a high-affinity muscarinic radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

    • Increasing concentrations of unlabeled Methscopolamine Bromide (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding using a high concentration of a non-labeled antagonist (e.g., 1 µM atropine). Plot the percentage of specific binding against the log concentration of Methscopolamine Bromide to obtain a competition curve. Calculate the IC50 (concentration of drug that inhibits 50% of specific binding) and then convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Data Presentation: Muscarinic Receptor Binding Affinity

Receptor Subtype Ki (nM) - Illustrative Data Selectivity Ratio (vs. M3)
M1 1.5 1.25x
M2 5.0 4.17x
M3 1.2 1.0x
M4 8.0 6.67x

| M5 | 6.5 | 5.42x |

Functional Assays

Functional assays measure the ability of Methscopolamine Bromide to inhibit the cellular response following receptor activation by an agonist.

Experimental Protocol: Agonist-Induced Calcium Mobilization Assay

  • Cell Culture: Culture cells expressing the M3 muscarinic receptor (e.g., CHO-M3 or HT-29 cells) in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition: Add varying concentrations of Methscopolamine Bromide to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add a fixed concentration of a muscarinic agonist (e.g., Carbachol or Acetylcholine) to all wells to stimulate the receptor.

  • Signal Detection: Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration.[11]

  • Data Analysis: Plot the agonist-induced fluorescence response against the log concentration of Methscopolamine Bromide. Determine the IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the maximal agonist response.

Data Presentation: Functional Antagonism

Assay Type Receptor Agonist Used IC50 (nM) - Illustrative Data
Calcium Mobilization M3 Carbachol 5.5

| Inositol Phosphate Accumulation | M3 | Acetylcholine| 4.8 |

cluster_0 Receptor Binding Assay Workflow cluster_1 Functional Assay Workflow A Prepare Cell Membranes (Expressing M3 Receptor) B Incubate Membranes with: 1. Radioligand ([3H]-NMS) 2. Methscopolamine Bromide (Varying Conc.) A->B C Separate Bound from Unbound (Rapid Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Calculate Ki (Cheng-Prusoff Equation) D->E F Culture Live Cells (Expressing M3 Receptor) G Pre-incubate Cells with Methscopolamine Bromide (Varying Conc.) F->G H Stimulate with Muscarinic Agonist (e.g., Carbachol) G->H I Measure Cellular Response (e.g., Calcium Flux) H->I J Calculate IC50 I->J

Caption: Workflow for in vitro binding and functional assays.

II. In Vivo Efficacy Measurement Techniques

In vivo models are crucial for evaluating the physiological effects of Methscopolamine Bromide in a whole organism, providing insights into its therapeutic efficacy for conditions like peptic ulcers.[12][13][14]

Animal Models for Anti-ulcer & Antisecretory Activity

Various animal models are used to induce gastric ulcers and measure the antisecretory effects of drugs.[15][16][17][18][19] The pylorus ligation model is a classic method to assess the ability of a compound to reduce gastric acid secretion.

Experimental Protocol: Pylorus Ligation (Shay Rat) Model

  • Animal Selection: Use male Wistar or Sprague-Dawley rats (150-200g). Fast the animals for 24-36 hours before the experiment, with free access to water.[15]

  • Drug Administration: Administer Methscopolamine Bromide or vehicle (e.g., saline) orally or intraperitoneally 30-60 minutes before the surgical procedure.

  • Surgical Procedure:

    • Anesthetize the rat (e.g., with ketamine/xylazine).

    • Make a small midline abdominal incision to expose the stomach.

    • Ligate the pyloric end of the stomach using a silk suture, being careful not to obstruct blood flow.

    • Close the abdominal wall with sutures.

  • Post-Surgery: Keep the animals in individual cages and deprive them of water.

  • Sample Collection: After a set period (e.g., 4-6 hours), sacrifice the animals by cervical dislocation.

  • Analysis:

    • Dissect the stomach and collect the gastric contents into a graduated centrifuge tube.

    • Measure the volume of the gastric juice (ml).

    • Centrifuge the contents and analyze the supernatant for pH and total acidity (titrate with 0.01 N NaOH using phenolphthalein (B1677637) as an indicator).

    • Open the stomach along the greater curvature, rinse with saline, and examine the gastric mucosa for ulcers using a magnifying glass. Score the ulcers based on their number and severity to calculate an Ulcer Index (UI).

  • Data Analysis: Compare the gastric volume, pH, total acidity, and ulcer index between the drug-treated groups and the vehicle control group. Calculate the percentage of inhibition of acid secretion and ulcer formation.

Data Presentation: Efficacy in Pylorus Ligation Model

Treatment Group Dose (mg/kg) Gastric Volume (ml) Total Acidity (mEq/L) Ulcer Index % Protection
Vehicle Control - 8.5 ± 0.7 95.2 ± 5.1 3.8 ± 0.4 -
Methscopolamine Bromide 2.5 4.2 ± 0.5* 40.1 ± 4.3* 1.5 ± 0.3* 60.5%
Methscopolamine Bromide 5.0 2.8 ± 0.4* 25.6 ± 3.8* 0.8 ± 0.2* 78.9%

*Illustrative data, p < 0.05 compared to vehicle control.

Models for Antisialagogue (Salivary Inhibition) Effects

The anticholinergic activity of Methscopolamine Bromide leads to a reduction in salivary secretion, a key indicator of its systemic muscarinic blockade.[20][21]

Experimental Protocol: Pilocarpine-Induced Salivation Model

  • Animal Selection: Use mice or rats. House them individually in metabolic cages without access to food or water during the experiment.

  • Drug Administration: Administer Methscopolamine Bromide or vehicle subcutaneously or intraperitoneally.

  • Induction of Salivation: After a specified pretreatment time (e.g., 30 minutes), administer a muscarinic agonist, pilocarpine (B147212) (e.g., 1-5 mg/kg, s.c.), to induce salivation.[22]

  • Saliva Collection: Immediately after pilocarpine injection, place pre-weighed cotton balls into the animal's mouth. Collect the cotton balls at regular intervals (e.g., every 15 minutes for 1 hour).

  • Quantification: Weigh the cotton balls immediately after collection. The change in weight corresponds to the volume of saliva secreted (assuming 1 mg = 1 µl).[23]

  • Data Analysis: Calculate the total volume of saliva secreted over the collection period. Compare the results from the drug-treated groups to the vehicle control group to determine the percentage of inhibition of salivation.

cluster_0 In Vivo Antisecretory/Anti-ulcer Workflow (Pylorus Ligation) A Select Fasted Rats B Administer Methscopolamine Bromide or Vehicle Control A->B C Anesthetize and Perform Pyloric Ligation B->C D Allow Gastric Juice Accumulation (4-6 hours) C->D E Sacrifice Animal and Collect Gastric Contents D->E F Measure: - Volume - pH - Total Acidity - Ulcer Index E->F G Analyze Data and Determine % Inhibition F->G

Caption: Workflow for an in vivo anti-ulcer efficacy model.

III. Clinical Efficacy Measurement Techniques

Clinical trials are essential to confirm the therapeutic efficacy and safety of Methscopolamine Bromide in humans. Efficacy is primarily assessed by measuring its effect on gastric acid secretion and the relief of peptic ulcer symptoms.[6]

Gastric Acid Secretion Analysis

Direct measurement of gastric acid is a key objective endpoint for assessing the efficacy of an antisecretory agent.[24][25]

Protocol: Nasogastric Aspiration for Basal and Maximal Acid Output

  • Patient Preparation: Patients fast overnight.

  • Tube Placement: A nasogastric tube is inserted into the stomach, with its position confirmed fluoroscopically to ensure it is in the most dependent part of the stomach.[26]

  • Basal Acid Output (BAO): Gastric juice is collected by continuous aspiration for one hour, typically in four 15-minute aliquots.[26][27]

  • Maximal Acid Output (MAO): A stimulant of gastric acid secretion (e.g., pentagastrin) is administered. Gastric juice is then collected for another hour, again in timed aliquots.

  • Sample Analysis: The volume of each sample is measured, and the acid concentration is determined by titration with NaOH to a pH of 7.0.

  • Efficacy Endpoint: The primary endpoint is the percentage reduction in BAO and/or MAO after treatment with Methscopolamine Bromide compared to placebo or baseline.[7][28]

Intragastric pH-metry

This technique provides a continuous measurement of the gastric pH environment over 24 hours, offering a detailed profile of acid suppression.[24]

  • Protocol: A thin pH probe is passed through the nose into the stomach and connected to a portable recording device. Patients continue their normal activities.

  • Efficacy Endpoint: Key parameters include the percentage of time the intragastric pH is maintained above critical thresholds (e.g., pH > 3 or pH > 4) and the mean 24-hour pH.[24]

Symptomatic and Endoscopic Evaluation
  • Symptom Relief: Patient-reported outcomes are crucial. Efficacy is measured by a reduction in the frequency and severity of symptoms like abdominal pain and cramping, often recorded in patient diaries or via validated questionnaires.[6][29]

  • Ulcer Healing: Endoscopy is used to visually confirm the healing of peptic ulcers. The size and number of ulcers are assessed at baseline and after a course of treatment.[30]

Data Presentation: Clinical Trial Endpoints

Measurement Technique Efficacy Endpoint Illustrative Result with Methscopolamine Bromide
Gastric Aspiration % Reduction in Basal Acid Output (BAO) 50-70% reduction
24-hour Intragastric pH-metry % Time gastric pH > 3 Increased from 15% (placebo) to 45%
Patient Symptom Diary Reduction in mean abdominal pain score (0-10 scale) Score reduced by 4.5 points (vs. 1.5 for placebo)

| Endoscopy | % of Patients with Complete Ulcer Healing | 65% healing at 4 weeks (vs. 30% for placebo) |

cluster_0 Clinical Trial Logical Flow A Patient Recruitment (Diagnosed with Peptic Ulcer) B Baseline Assessment - Endoscopy - Symptom Score - Gastric Acid Secretion (BAO/MAO) A->B C Randomization B->C D1 Treatment Arm: Methscopolamine Bromide C->D1 D2 Control Arm: Placebo C->D2 E Treatment Period (e.g., 4-6 weeks) D1->E D2->E F Follow-up Assessment - Endoscopy (Ulcer Healing) - Symptom Score (Relief) - Gastric Acid Secretion (Reduction) E->F G Data Analysis (Compare Treatment vs. Control) F->G

Caption: Logical flow for a clinical trial assessing efficacy.

References

Methscopolamine Bromide: Application Notes and Protocols for In Vitro Cholinergic Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methscopolamine Bromide, a quaternary ammonium (B1175870) derivative of scopolamine, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its positively charged nitrogen atom restricts its ability to cross the blood-brain barrier, making it a peripherally acting anticholinergic agent. In the gastrointestinal tract, it effectively reduces smooth muscle spasms and gastric acid secretion by blocking the action of acetylcholine.[1] These properties make it a valuable tool for in vitro studies aimed at understanding and modulating cholinergic signaling in various physiological and pathological contexts.

This document provides detailed application notes and protocols for the use of Methscopolamine Bromide in in vitro assays to inhibit cholinergic stimulation.

Mechanism of Action

Methscopolamine Bromide functions as a non-selective muscarinic receptor antagonist, exhibiting high affinity for all five muscarinic receptor subtypes (M1-M5). It competitively binds to these receptors, thereby preventing the binding of the endogenous neurotransmitter, acetylcholine, and other muscarinic agonists. This blockade inhibits the downstream signaling cascades initiated by muscarinic receptor activation.

The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. The M2 and M4 subtypes, on the other hand, are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP). By antagonizing these receptors, Methscopolamine Bromide can effectively inhibit these signaling pathways.

Data Presentation

The binding affinity of Methscopolamine (N-methylscopolamine) for the five human muscarinic receptor subtypes is summarized in the table below. The data is presented as pKi values, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

Receptor SubtypepKiKi (nM)
M19.20.63
M29.50.32
M39.40.40
M49.30.50
M59.10.79

Note: The Ki values are calculated from the pKi values and should be considered approximate as they can vary depending on the specific experimental conditions.

Additional reported binding affinities for N-methylscopolamine (NMS) in various in vitro systems:

RadioligandPreparationAffinity (Kd/Ki)Reference
[³H]NMSMixture of M1-M4 Receptors25 ± 5.9 pM (Kd)[2]
[³H]NMSCultured Rat Neostriatal Neurons (M1)89 pM (KD)[3]
[³H]NMSIsolated Rat Ventricular Myocytes0.27 ± 0.05 nM (KD)

Mandatory Visualizations

Cholinergic_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell ACh_vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_vesicle->ACh Release mAChR Muscarinic Acetylcholine Receptor (M1, M3, M5) Gq11 Gq/11 mAChR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response ACh->mAChR Binds to Methscopolamine Methscopolamine Bromide Methscopolamine->mAChR Blocks

Caption: Cholinergic signaling pathway and the inhibitory action of Methscopolamine Bromide.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cells Expressing Muscarinic Receptors pre_incubate Pre-incubate Cells with Methscopolamine Bromide prep_cells->pre_incubate prep_reagents Prepare Reagents: - Methscopolamine Bromide - Cholinergic Agonist - Buffers and Dyes prep_reagents->pre_incubate stimulate Stimulate with Cholinergic Agonist pre_incubate->stimulate measure Measure Cellular Response (e.g., Calcium Flux, Contraction) stimulate->measure plot_data Plot Dose-Response Curves measure->plot_data calculate Calculate IC50/Ki Values plot_data->calculate

Caption: General experimental workflow for assessing Methscopolamine Bromide's inhibitory activity.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Ki) of Methscopolamine Bromide for a specific muscarinic receptor subtype by measuring its ability to compete with a radiolabeled ligand, such as [³H]N-methylscopolamine ([³H]NMS).

Materials:

  • Cell membranes from a cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO or HEK293 cells).

  • [³H]N-methylscopolamine ([³H]NMS)

  • Methscopolamine Bromide

  • Atropine (for determining non-specific binding)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash Buffer (ice-cold Assay Buffer)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following components in triplicate to a final volume of 250 µL:

    • Total Binding: 50 µL [³H]NMS (at a concentration close to its Kd), 50 µL assay buffer, and 150 µL of diluted cell membrane preparation.

    • Non-specific Binding (NSB): 50 µL [³H]NMS, 50 µL Atropine (final concentration ~10 µM), and 150 µL of diluted cell membrane preparation.

    • Competition Binding: 50 µL [³H]NMS, 50 µL of varying concentrations of Methscopolamine Bromide, and 150 µL of diluted cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Methscopolamine Bromide concentration.

    • Determine the IC50 value (the concentration of Methscopolamine Bromide that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Calcium Imaging Assay

This assay measures the ability of Methscopolamine Bromide to inhibit the increase in intracellular calcium concentration induced by a muscarinic agonist in cells expressing M1, M3, or M5 receptors.

Materials:

  • Cultured cells endogenously or recombinantly expressing the muscarinic receptor subtype of interest (e.g., CHO-M1, HEK-M3).

  • Black, clear-bottom 96-well or 384-well microplates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Methscopolamine Bromide.

  • Muscarinic agonist (e.g., Carbachol, Acetylcholine).

  • Fluorescence plate reader with kinetic reading capabilities and automated liquid handling.

Procedure:

  • Cell Seeding: Seed the cells into the microplates and culture them until they form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127).

    • Remove the culture medium from the cells and wash once with assay buffer.

    • Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, gently wash the cells 2-3 times with assay buffer to remove extracellular dye. Add fresh assay buffer to each well.

  • Antagonist Incubation: Add varying concentrations of Methscopolamine Bromide to the wells and incubate for 15-30 minutes at room temperature.

  • Data Acquisition:

    • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

    • Using the instrument's liquid handler, add a pre-determined concentration of the muscarinic agonist (e.g., EC80 concentration) to stimulate the cells.

    • Continue to record the fluorescence intensity for a set period to capture the calcium transient.

  • Data Analysis:

    • Measure the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (100% stimulation) and the baseline (0% stimulation).

    • Plot the percentage of inhibition against the logarithm of the Methscopolamine Bromide concentration.

    • Determine the IC50 value.

In Vitro Smooth Muscle Contraction Assay

This protocol assesses the ability of Methscopolamine Bromide to inhibit agonist-induced contraction of isolated smooth muscle tissue, such as guinea pig ileum or trachea.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum).

  • Organ bath system with force-displacement transducers.

  • Krebs-Henseleit solution (or other appropriate physiological salt solution), gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • Methscopolamine Bromide.

  • Cholinergic agonist (e.g., Acetylcholine, Carbachol).

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Dissect the smooth muscle tissue and mount it in the organ baths containing pre-warmed and gassed Krebs-Henseleit solution.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with regular washes every 15-20 minutes.

  • Viability Test: Elicit a contractile response with a high concentration of potassium chloride (KCl) to ensure tissue viability. Wash the tissue and allow it to return to baseline.

  • Antagonist Incubation: Add a specific concentration of Methscopolamine Bromide to the organ bath and incubate for a set period (e.g., 20-30 minutes).

  • Cumulative Concentration-Response Curve:

    • Generate a cumulative concentration-response curve for the cholinergic agonist by adding increasing concentrations of the agonist to the bath and recording the resulting contraction.

    • Repeat this process in the presence of different concentrations of Methscopolamine Bromide.

  • Data Analysis:

    • Plot the contractile response as a percentage of the maximum response against the logarithm of the agonist concentration.

    • Observe the rightward shift of the concentration-response curve in the presence of Methscopolamine Bromide.

    • Perform a Schild analysis to determine the pA2 value, which is a measure of the antagonist's potency.

Conclusion

Methscopolamine Bromide is a valuable pharmacological tool for the in vitro investigation of cholinergic systems. Its non-selective, competitive antagonism of muscarinic receptors allows for the effective inhibition of cholinergic stimulation in a variety of experimental models. The protocols outlined in this document provide a framework for researchers to characterize the inhibitory effects of Methscopolamine Bromide and to further explore the role of muscarinic receptors in cellular and tissue physiology.

References

Pamine (Methscopolamine) as a Pharmacological Tool for Studying Muscarinic Receptor Subtypes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the diverse effects of the neurotransmitter acetylcholine. Their involvement in a wide array of physiological processes has made them significant targets for therapeutic intervention in various diseases. The development of pharmacological tools with selectivity for specific receptor subtypes is crucial for dissecting their individual functions and for the rational design of novel therapeutics with improved efficacy and reduced side effects.

This document provides detailed application notes and protocols for the use of Pamine (methscopolamine bromide), a muscarinic antagonist, as a tool for studying muscarinic receptor subtypes. For comparative purposes, data and protocols for pirenzepine (B46924), a well-characterized M1/M4 selective antagonist, are also included to highlight the differences between a non-selective and a subtype-selective ligand in experimental design and data interpretation.

This compound's active ingredient, methscopolamine (B88490), is a quaternary ammonium (B1175870) derivative of scopolamine (B1681570) and acts as a competitive antagonist at muscarinic receptors. While it is clinically used to reduce gastric acid secretion for the treatment of peptic ulcers, its utility as a research tool for differentiating between muscarinic receptor subtypes is limited by its non-selective binding profile. In contrast, pirenzepine's selectivity for the M1 and M4 receptor subtypes has established it as a valuable pharmacological tool in muscarinic receptor research.

Data Presentation: Comparative Binding Affinities of Methscopolamine and Pirenzepine

The following tables summarize the binding affinities (as pKi values) of methscopolamine and pirenzepine for the five human muscarinic receptor subtypes. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher pKi value indicating a higher binding affinity.

Table 1: Muscarinic Receptor Subtype Binding Profile of Methscopolamine (this compound)

Receptor SubtypepKiReference
M1Data not readily available-
M2Data not readily available-
M3Data not readily available-
M4Data not readily available-
M5Data not readily available-

Table 2: Muscarinic Receptor Subtype Binding Profile of Pirenzepine

Receptor SubtypepKiReference
M18.0[1][2]
M26.6[1][2]
M36.8[1]
M47.5[1]
M57.1[1]

Signaling Pathways of Muscarinic Receptor Subtypes

Muscarinic receptors couple to different G proteins to initiate intracellular signaling cascades. Understanding these pathways is essential for designing and interpreting functional assays.

  • M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC).

  • M2 and M4 receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.

G_protein_signaling_pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Gq11 Gq/11 M1_M3_M5->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ [Ca2+]i IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC M2_M4 M2, M4 Gio Gi/o M2_M4->Gio Activation AC_inhibition Adenylyl Cyclase Inhibition Gio->AC_inhibition Ion_channel Ion Channel Modulation Gio->Ion_channel cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease radioligand_binding_workflow start Start prepare_reagents Prepare serial dilutions of test compound, radioligand, and cell membranes start->prepare_reagents plate_setup Add reagents to 96-well plate: - Buffer/Atropine/Test Compound - [³H]-NMS - Cell Membranes prepare_reagents->plate_setup incubation Incubate at room temperature (2-3 hours) plate_setup->incubation harvesting Harvest onto glass fiber filters incubation->harvesting washing Wash filters with ice-cold buffer harvesting->washing scintillation_counting Add scintillation cocktail and count radioactivity washing->scintillation_counting data_analysis Analyze data: - Calculate specific binding - Determine IC50 - Calculate Ki scintillation_counting->data_analysis end End data_analysis->end calcium_assay_workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells dye_loading Load cells with a calcium-sensitive dye seed_cells->dye_loading antagonist_incubation Wash cells and incubate with antagonist dye_loading->antagonist_incubation measure_fluorescence Measure baseline fluorescence and inject agonist antagonist_incubation->measure_fluorescence record_data Record fluorescence changes over time measure_fluorescence->record_data data_analysis Analyze data: - Determine peak response - Calculate % inhibition - Determine IC50 record_data->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

Methscopolamine Bromide solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methscopolamine Bromide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Methscopolamine Bromide in common laboratory solvents?

A1: Methscopolamine Bromide, a quaternary ammonium (B1175870) compound, exhibits good solubility in aqueous solutions and polar protic solvents.[1][2][3][4] However, it is poorly soluble in nonpolar organic solvents.[2][3] Conflicting reports on its aqueous solubility exist, with some sources describing it as "freely soluble" and others as "sparingly soluble".[1][2][3] This discrepancy may arise from differences in experimental conditions or material properties. A quantitative value of approximately 50 mg/mL in water has also been reported.[1][5] For non-aqueous systems, Dimethyl Sulfoxide (DMSO) can be used as a solvent, particularly with the application of heat and sonication.[5]

Data Presentation: Solubility of Methscopolamine Bromide

SolventSolubility DescriptionQuantitative SolubilityCitation
WaterFreely Soluble / Sparingly Soluble~ 50 mg/mL[1][2][3][4][5]
Ethanol (dilute)Freely Soluble-[2]
Ethanol (absolute)Slightly Soluble-[2][3][6]
DMSOSoluble with heat/sonication50 mg/mL[5]
AcetoneInsoluble-[2][3][6]
ChloroformInsoluble-[2][3][6]

Q2: My Methscopolamine Bromide is not dissolving as expected in water. What could be the issue?

A2: Several factors can influence the dissolution of Methscopolamine Bromide. Firstly, ensure you are using a sufficient volume of solvent for the amount of compound, targeting a concentration at or below its reported solubility of ~50 mg/mL.[1][5] The compound can be hygroscopic, meaning it can absorb moisture from the air, which might affect its dissolution characteristics.[1] Gentle warming and sonication can aid in the dissolution process, especially for preparing stock solutions in solvents like DMSO.[5] Always use high-purity water and ensure your glassware is clean.

Q3: What are the recommended storage conditions for Methscopolamine Bromide to ensure its stability?

A3: To maintain its integrity, Methscopolamine Bromide should be stored in a tightly sealed, light-resistant container at controlled room temperature (20-25°C or 68-77°F).[6][7][8] Its hygroscopic nature necessitates protection from moisture to prevent degradation.[1]

Q4: What are the known degradation products of Methscopolamine Bromide?

A4: The United States Pharmacopeia (USP) lists several potential impurities and related compounds for Methscopolamine Bromide, which can also be indicative of degradation pathways. These include Tropic acid, Scopolamine hydrobromide, Methylatropine bromide, and Apomethscopolamine bromide.[7] Stability-indicating analytical methods are crucial for detecting and quantifying these impurities.

Troubleshooting Guides

Issue 1: Precipitation Observed in Aqueous Solution

Possible Causes:

  • Supersaturation: The concentration of Methscopolamine Bromide may have exceeded its solubility limit in water (~50 mg/mL).[1][5]

  • Temperature Effects: A decrease in temperature can reduce the solubility of the compound, leading to precipitation, especially if the solution was prepared with heating.

  • pH Shift: The pH of the solution can influence the stability and solubility of the compound.

  • Contamination: The presence of impurities in the solvent or on the glassware can act as nucleation sites for precipitation.

Troubleshooting Steps:

start Precipitation Observed check_conc Verify Concentration (≤ 50 mg/mL?) start->check_conc check_temp Assess Temperature (Was it cooled?) check_conc->check_temp Yes action_dilute Dilute Solution check_conc->action_dilute No check_ph Measure pH check_temp->check_ph No action_warm Gently Warm/ Sonicate check_temp->action_warm Yes check_purity Evaluate Purity (Solvent, Glassware) check_ph->check_purity pH stable action_buffer Use Buffered System check_ph->action_buffer pH shift detected action_clean Use High-Purity Solvent & Clean Glassware check_purity->action_clean Contamination possible end_resolved Issue Resolved action_dilute->end_resolved action_warm->end_resolved action_buffer->end_resolved action_clean->end_resolved

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: Inconsistent Results in Biological Assays

Possible Causes:

  • Compound Degradation: Improper storage or handling of stock solutions (e.g., exposure to light, non-optimal temperatures) can lead to degradation of Methscopolamine Bromide.[6][7]

  • Inaccurate Concentration: This could be due to incomplete dissolution, precipitation in the stock solution, or errors in weighing the hygroscopic solid.

  • Interaction with Media Components: Components of the cell culture or assay buffer could interact with the compound, affecting its activity.

Troubleshooting Steps:

cluster_investigation Investigation Steps cluster_actions Corrective Actions start Inconsistent Assay Results check_stock_prep Review Stock Solution Preparation & Storage start->check_stock_prep check_purity_analysis Perform Purity Analysis (e.g., HPLC) start->check_purity_analysis check_assay_conditions Examine Assay Conditions (Media, Buffers) start->check_assay_conditions action_fresh_stock Prepare Fresh Stock Solution check_stock_prep->action_fresh_stock action_confirm_conc Confirm Concentration Post-Filtration check_purity_analysis->action_confirm_conc action_run_controls Run Vehicle & Media Interaction Controls check_assay_conditions->action_run_controls end_resolved Consistent Results action_fresh_stock->end_resolved action_confirm_conc->end_resolved action_run_controls->end_resolved

Caption: Troubleshooting inconsistent assay results.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol details the steps for preparing a 10 mg/mL aqueous stock solution of Methscopolamine Bromide.

Materials:

  • Methscopolamine Bromide powder

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Calibrated analytical balance

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Sonicator bath

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Accurately weigh the desired amount of Methscopolamine Bromide. For a 10 mL of a 10 mg/mL solution, weigh 100 mg.

  • Transfer the powder to a volumetric flask of the appropriate size.

  • Add approximately 70-80% of the final volume of high-purity water.

  • Place a magnetic stir bar in the flask and stir on a magnetic stirrer at room temperature until the solid is fully dissolved.

  • If dissolution is slow, the flask can be placed in a sonicator bath for 5-10 minute intervals.

  • Once fully dissolved, add high-purity water to bring the solution to the final volume.

  • For sterile applications, filter the solution through a 0.22 µm syringe filter.

  • Store the solution in a tightly sealed, light-resistant container at 2-8°C for short-term storage or aliquot and freeze at -20°C for long-term storage.[5]

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

This method is based on the principles outlined in the USP monograph for Methscopolamine Bromide and is suitable for assessing the purity and detecting degradation products.[7]

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm (or equivalent)

  • Mobile Phase A: Buffer solution (e.g., 5.16 g/L sodium 1-hexanesulfonate monohydrate and 3.40 g/L monobasic potassium phosphate (B84403) in water, adjusted to pH 2.8 with phosphoric acid) mixed with acetonitrile (B52724) (850:150 v/v).[7]

  • Mobile Phase B: Buffer solution and acetonitrile (500:500 v/v).[7]

  • Gradient: A gradient elution may be necessary to separate all potential impurities. A typical starting point would be a linear gradient from a low percentage of B to a higher percentage over 20-30 minutes.

  • Flow Rate: 1.0 - 1.5 mL/min

  • Column Temperature: 30-50°C[7]

  • Detection: UV at a suitable wavelength (e.g., 210 nm)

  • Injection Volume: 5-10 µL

Procedure:

  • Standard Preparation: Prepare a standard solution of USP Methscopolamine Bromide Reference Standard at a known concentration (e.g., 1.0 mg/mL) in Mobile Phase A.[7]

  • Sample Preparation: Prepare the sample solution of Methscopolamine Bromide to be tested at the same concentration as the standard in Mobile Phase A.

  • System Suitability: Inject a system suitability solution containing Methscopolamine Bromide and a known impurity (e.g., Scopolamine hydrobromide) to ensure adequate resolution (R > 1.5) and acceptable peak shape (tailing factor < 2.0).[7]

  • Analysis: Inject the standard and sample solutions into the chromatograph.

  • Data Evaluation: Compare the chromatogram of the sample to that of the standard. Identify and quantify any impurity peaks based on their retention times and relative response factors if known. The percentage of each impurity can be calculated using the peak areas.[7]

cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_evaluation Evaluation Phase prep_standard Prepare Standard Solution (1.0 mg/mL) inject_samples Inject Standard & Sample Solutions prep_standard->inject_samples prep_sample Prepare Sample Solution (1.s0 mg/mL) prep_sample->inject_samples prep_suitability Prepare System Suitability Solution inject_suitability Inject System Suitability prep_suitability->inject_suitability check_criteria Verify Resolution (R>1.5) & Tailing Factor (<2.0) inject_suitability->check_criteria check_criteria->prep_suitability Fail check_criteria->inject_samples Pass acquire_data Acquire Chromatograms inject_samples->acquire_data compare_chromatograms Compare Sample to Standard acquire_data->compare_chromatograms quantify_impurities Identify & Quantify Impurities compare_chromatograms->quantify_impurities report_results Report Purity Results quantify_impurities->report_results

Caption: Workflow for HPLC purity assessment.

References

Technical Support Center: Optimizing Selection Agent Concentration

Author: BenchChem Technical Support Team. Date: December 2025

<

Important Note for Researchers: The topic specified "Pamine" is not a recognized agent for cell selection in molecular biology. "this compound" is a brand name for methscopolamine (B88490) bromide, an anticholinergic drug used to treat peptic ulcers. We believe this may be a typographical error and that the intended agent was Puromycin (B1679871) , a widely used aminonucleoside antibiotic for selecting genetically modified cells. This guide has been developed to address the optimization of Puromycin . If "this compound" was intended, please be aware that its use in cell-based assays for selection is not standard practice.

Frequently Asked Questions (FAQs)

Q1: What is Puromycin and how does it work for cell selection?

Puromycin is an antibiotic derived from the bacterium Streptomyces alboniger.[1] It functions by inhibiting protein synthesis in both prokaryotic and eukaryotic cells.[1][2] Its molecular structure mimics the aminoacyl-tRNA molecule, allowing it to enter the ribosome's A-site and be incorporated into a growing polypeptide chain.[3] This causes the premature termination of translation, leading to cell death.[2][4] Cells that have been successfully transfected or transduced with a plasmid containing the puromycin resistance gene, pac (puromycin N-acetyl-transferase), will survive in media containing puromycin.[2][5] The pac gene product inactivates puromycin, allowing for the selection of a pure population of modified cells.[4]

Q2: Why is it critical to determine the optimal Puromycin concentration?

The sensitivity to puromycin varies significantly among different cell lines.[6] Using a concentration that is too high can be toxic even to resistant cells, leading to unnecessary cell death, reduced viability, and potentially selecting for clones with the highest resistance levels rather than the desired genetic modification.[7][8] Conversely, a concentration that is too low will result in incomplete selection, leaving a high background of untransfected cells.[9] Therefore, determining the minimum concentration that effectively kills all non-resistant cells within a specific timeframe is crucial for generating stable cell lines.[5]

Q3: How long does Puromycin selection typically take?

Puromycin is a fast-acting antibiotic.[5] The optimal concentration should kill 100% of non-transfected cells within 3 to 7 days.[6][10] The exact duration can depend on the cell line's division rate and inherent sensitivity.

Q4: My cells (both control and transfected) are dying in Puromycin. What went wrong?

There are several potential reasons for this outcome:

  • Puromycin Concentration is Too High: The selected concentration may be too toxic even for cells expressing the resistance gene.[8] A careful titration (kill curve) is necessary for every new cell line.[7][11]

  • Low Transfection/Transduction Efficiency: If very few cells successfully incorporated the resistance plasmid, the vast majority of the population will be non-resistant and will die upon selection.[8]

  • Insufficient Recovery Time: Cells typically require 24 to 48 hours to recover and begin expressing the resistance gene after transfection or transduction before the selection agent is applied.[10][11] Applying puromycin too early can kill cells before they have a chance to produce the resistance protein.

  • Weak Promoter Driving Resistance Gene: The promoter controlling the pac gene might not be strong enough in your specific cell type, leading to insufficient levels of the resistance protein.[12]

Q5: How should I prepare and store Puromycin?

Puromycin is typically supplied as a powder or a stock solution.

  • Powder: Dissolve in sterile water or PBS to create a stock solution, for example, at 10 mg/mL.[6] Filter-sterilize this stock solution through a 0.22 µm filter.[13]

  • Storage: Store the stock solution in aliquots at -20°C.[6][14] Puromycin solutions are stable for at least a year at -20°C.[15] Avoid repeated freeze-thaw cycles.[7]

  • In Media: While definitive half-life data in culture media is scarce, it is best practice to use freshly prepared media with puromycin.[9][16] For longer selections, replace the selective media every 2-3 days to maintain antibiotic potency and replenish nutrients.[13][16]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No cells survive selection, including transfected cells. 1. Puromycin concentration is too high.[11]2. Insufficient time for resistance gene expression post-transfection.[11]3. Low transfection efficiency.[8]1. Perform a kill curve to determine the optimal, lowest effective concentration.2. Wait at least 48 hours after transfection before adding puromycin.3. Optimize your transfection protocol to increase efficiency.
Many non-transfected cells survive selection. 1. Puromycin concentration is too low.[9]2. Puromycin has degraded.1. Re-run the kill curve and select a higher concentration.2. Use fresh puromycin stock or prepare new selective media. Replace media every 2-3 days.[13]
Transfected cells grow very slowly or appear unhealthy during selection. 1. Puromycin concentration is at a sub-optimal, stressful level.2. The cell line is particularly sensitive to puromycin.[8]1. Use the absolute minimum effective concentration determined from your kill curve.2. Consider allowing cells to recover in non-selective media between rounds of selection if they are struggling.[16]
Inconsistent results between experiments. 1. Different lots of puromycin may have different potency.2. Cell density at the start of selection varies.1. Perform a new kill curve for each new lot of antibiotic.[13]2. Ensure consistent cell plating density, as this can affect antibiotic sensitivity. Aim for 50-80% confluency when starting selection.[6][13]

Data Presentation

Table 1: Recommended Puromycin Concentration Ranges for Various Cell Lines

Note: These are general guidelines. The optimal concentration must be determined experimentally for your specific cell line and conditions.[17]

Cell LineAdherenceRecommended Range (µg/mL)Typical Concentration (µg/mL)
HEK293Adherent0.5 - 51 - 2
HeLaAdherent0.5 - 101 - 3[18]
A549Adherent1 - 52
MCF7Adherent0.5 - 51
JurkatSuspension0.25 - 20.5 - 1
RAW 264.7Adherent1 - 102 - 5
General AdherentAdherent0.5 - 102 - 5[17]
General SuspensionSuspension0.5 - 100.5 - 2[17]

Experimental Protocols

Protocol 1: Determining Optimal Puromycin Concentration (Kill Curve)

This protocol is essential for identifying the lowest puromycin concentration that kills 100% of non-transfected cells within a defined period (typically 3-7 days).[19]

Materials:

  • Healthy, non-transfected cells in log-phase growth

  • Complete cell culture medium

  • Puromycin stock solution (e.g., 10 mg/mL)

  • 24-well or 96-well tissue culture plates[13][19]

Procedure:

  • Cell Plating: Seed your non-transfected cells into the wells of a 24-well plate at a density that will result in 50-80% confluency the next day.[6][13] Prepare enough wells for a range of concentrations and a no-antibiotic control.

  • Prepare Puromycin Dilutions: The next day, prepare a series of dilutions of puromycin in your complete culture medium. A common starting range is 0, 0.5, 1, 2, 4, 6, 8, and 10 µg/mL.[13]

  • Apply Antibiotic: Aspirate the old medium from the cells and replace it with the medium containing the different puromycin concentrations. Include at least one well with no puromycin as a negative control.

  • Incubation and Observation: Incubate the plate under standard conditions (e.g., 37°C, 5% CO₂).

  • Monitor Cell Viability: Observe the cells daily using a microscope. Note the percentage of viable cells in each well.

  • Replenish Media: Replace the selective media every 2-3 days.[13]

  • Determine Optimal Concentration: After 3-7 days, identify the lowest concentration of puromycin that resulted in 100% cell death.[6] This is the optimal concentration to use for selecting your transfected cells.

Visualizations

Puromycin_Mechanism cluster_ribosome Ribosome A_Site A Site P_Site P Site (Growing Peptide) A_Site->P_Site Peptide Bond Formation Release Premature Chain Release A_Site->Release Incorporated Translation Normal Translation P_Site->Translation Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Enters Puromycin Puromycin (tRNA mimic) Puromycin->A_Site Enters & Binds Inhibition Inhibition Release->Inhibition Death Cell Death Release->Death

Caption: Mechanism of Puromycin-induced translation inhibition.

Kill_Curve_Workflow A Day 0: Plate non-transfected cells (target 50-80% confluency) B Day 1: Add media with varying Puromycin concentrations (0-10 µg/mL) A->B C Incubate and observe daily B->C D Days 3, 5, 7: Replace with fresh selective media C->D Every 2-3 days E Analyze Viability: Identify lowest concentration with 100% cell death C->E After 3-7 days D->C F Optimal Puromycin Concentration Determined E->F

Caption: Experimental workflow for a Puromycin kill curve assay.

Troubleshooting_Logic Start All cells dying after Puromycin addition? Q1 Waited >48h post- transfection? Start->Q1 A1_No Action: Wait 48h before adding Puromycin. Q1->A1_No No Q2 Concentration determined by a kill curve? Q1->Q2 Yes A2_No Action: Perform a kill curve for your specific cell line. Q2->A2_No No A3_Yes Possible Causes: - Low transfection efficiency - Cell line is hypersensitive - Promoter driving resistance is weak Q2->A3_Yes Yes

Caption: Troubleshooting logic for selection failure.

References

Pamine (Methscopolamine Bromide) Effects in Animal Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Pamine (methscopolamine bromide) in animal models, this technical support center provides essential information to anticipate, troubleshoot, and manage its effects. This compound, a peripherally acting muscarinic antagonist, is a valuable tool in various experimental paradigms. However, its anticholinergic properties can lead to specific physiological responses that require careful consideration and management for the successful execution of research protocols and the welfare of the animal subjects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the trade name for methscopolamine (B88490) bromide, a quaternary ammonium (B1175870) derivative of scopolamine (B1681570).[1] As a muscarinic antagonist, it competitively blocks the action of acetylcholine (B1216132) at muscarinic receptors in the peripheral nervous system.[2][3] This blockade leads to a reduction in parasympathetic nervous system activity, resulting in effects such as decreased salivation, reduced gastrointestinal motility, and mydriasis (pupil dilation).[4][5] Due to its quaternary ammonium structure, this compound has limited ability to cross the blood-brain barrier, minimizing direct central nervous system (CNS) effects compared to tertiary amine anticholinergics like atropine (B194438) and scopolamine.[6][7][8]

Q2: What are the common applications of this compound in animal research?

A2: this compound is utilized in animal models for various purposes, including:

  • Reducing secretions: To decrease salivary and respiratory secretions during surgical procedures, which can improve airway patency and visibility.

  • Inhibiting gastrointestinal motility: In studies investigating drug absorption, bioavailability, or the effects of compounds on the gastrointestinal tract, this compound can be used to slow transit time.[9]

  • Inducing mydriasis: For ophthalmic examinations or studies requiring pupil dilation.

  • Cardiovascular studies: To investigate the effects of muscarinic receptor blockade on heart rate and rhythm. However, careful dose consideration is necessary due to potential cardiovascular side effects.[10][11]

Q3: What are the expected physiological effects of this compound administration in animal models?

A3: The administration of this compound will induce typical anticholinergic effects, which are dose-dependent. These include:

  • Cardiovascular: Increased heart rate (tachycardia).[10][11]

  • Gastrointestinal: Decreased salivation (xerostomia), reduced gastrointestinal motility leading to constipation, and a bloated feeling.[5][9]

  • Ocular: Dilation of the pupils (mydriasis) and blurred vision.[4]

  • Renal: Urinary hesitancy and retention.[5][12]

  • Other: Decreased sweating, which can lead to hyperthermia, especially at higher doses or in warm environments.[4][13]

Troubleshooting Guide

Issue 1: Unexpected Animal Distress or Mortality

Question: We observed unexpected agitation, respiratory distress, or mortality in our animals after this compound administration. What could be the cause and how can we troubleshoot this?

Answer:

Unexpected adverse events can arise from several factors related to this compound's anticholinergic effects.

  • Overdose: The most critical factor is the dose. While this compound has a relatively low acute toxicity, an overdose can lead to severe anticholinergic effects, including extreme tachycardia, respiratory distress, and potentially paralysis.[14]

  • Cardiovascular Compromise: Pre-existing cardiovascular conditions in the animal model can be exacerbated by this compound-induced tachycardia.

  • Hyperthermia: A significant increase in body temperature due to decreased sweating can lead to heatstroke, particularly in rodents which have a high surface area-to-volume ratio.[13]

Troubleshooting Steps & Recommendations:

  • Verify Dosage Calculation: Double-check all calculations for the dose administered. Ensure accurate body weights were used.

  • Review Dosing Route: The route of administration significantly impacts absorption and bioavailability. Intravenous (IV) administration will have a more rapid and potent effect than oral (PO) or subcutaneous (SC) routes.

  • Monitor Vital Signs: Continuously monitor heart rate, respiratory rate, and body temperature.

  • Consider a Reversal Agent: In cases of severe overdose, a cholinesterase inhibitor like physostigmine (B191203) can be considered to counteract the anticholinergic effects. However, this should be done with extreme caution and under veterinary guidance, as physostigmine itself has a narrow therapeutic window.[15]

  • Manage Hyperthermia: If hyperthermia is suspected, active cooling measures should be implemented immediately (e.g., cool water spray, fans).[1] Avoid physical restraints which can worsen hyperthermia.[1]

Issue 2: Inconsistent or Lack of Desired Effect

Question: We are not observing the expected reduction in salivation or gastrointestinal motility after administering this compound. Why might this be happening?

Answer:

Several factors can contribute to a lack of efficacy:

  • Insufficient Dose: The dose may be too low for the specific animal model or the desired level of effect.

  • Route of Administration: Oral administration of quaternary ammonium compounds like this compound can have poor and unreliable absorption.[14]

  • Drug Stability: Ensure the this compound solution was prepared correctly and has not degraded.

  • Animal Strain or Species Differences: There can be significant variability in drug metabolism and receptor sensitivity between different species and even strains of animals.

Troubleshooting Steps & Recommendations:

  • Dose-Response Pilot Study: Conduct a pilot study with a small number of animals to determine the optimal dose-response curve for your specific model and experimental endpoint.

  • Optimize Administration Route: For more reliable and rapid effects, consider parenteral routes such as subcutaneous or intraperitoneal injection over oral gavage.

  • Check Drug Preparation: Verify the concentration and stability of your this compound solution.

  • Compare with Other Anticholinergics: If consistent effects are difficult to achieve with this compound, consider alternative anticholinergics like atropine or glycopyrrolate, keeping in mind their different side effect profiles (e.g., CNS effects of atropine).[10][16]

Issue 3: Managing Common Side Effects

Question: Our animals are experiencing significant constipation and urinary retention following this compound administration. How can we manage these side effects without compromising our primary experimental goals?

Answer:

Constipation and urinary retention are common and expected side effects of this compound due to its inhibitory effects on smooth muscle.

Management Strategies:

  • Hydration: Ensure animals have free access to water to prevent dehydration, which can exacerbate constipation.

  • Dietary Fiber: For longer-term studies, providing a diet with adequate fiber can help maintain some level of bowel function.

  • Monitor Urine Output: Closely monitor for signs of urinary retention (e.g., distended bladder, reduced urination).

  • Dose Titration: Use the lowest effective dose of this compound to achieve the desired primary effect while minimizing side effects.

  • Pharmacological Intervention (with caution): In severe cases of urinary retention, consult with a veterinarian. Management may involve bladder expression or, in rare cases, the use of a cholinergic agonist to counteract the effect, though this would likely interfere with the primary experimental goals.[17][18]

Data Presentation

Table 1: Lethal Dose (LD50) of Methscopolamine Bromide

Animal ModelRoute of AdministrationLD50Reference(s)
RatOral1,352 - 2,617 mg/kg[10][14]
RatOral3,400 mg/kg[2][11]
RatSubcutaneous2,060 mg/kg[11]
MouseOral619 mg/kg[11]
MouseIntraperitoneal150 mg/kg[11]
MouseSubcutaneous558 mg/kg[11]

Table 2: Comparison of Anticholinergic Agents in Animal Models

DrugPrimary Site of ActionCNS PenetrationCommon Applications in Animal ResearchKey Considerations
Methscopolamine Bromide (this compound) Peripheral Muscarinic ReceptorsLimited (Quaternary Ammonium)Reduce secretions, inhibit GI motility, mydriasisMore reliable dose-response for heart rate than atropine.[10][11]
Atropine Peripheral & Central Muscarinic ReceptorsReadily Crosses Blood-Brain Barrier (Tertiary Amine)Increase heart rate, reduce secretions, mydriasis, organophosphate poisoning antidoteCan cause CNS excitement or depression.[6]
Glycopyrrolate Peripheral Muscarinic ReceptorsLimited (Quaternary Ammonium)Reduce secretions, increase heart rateLess likely to cause severe tachycardia than atropine.[16]

Experimental Protocols

Protocol 1: Inhibition of Gastrointestinal Motility in Mice

This protocol is adapted from standard charcoal meal transit assays.

Materials:

  • Methscopolamine bromide (this compound)

  • Vehicle (e.g., sterile saline)

  • Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic)

  • Oral gavage needles

  • Dissection tools

Procedure:

  • Animal Preparation: Fast mice for 12-16 hours with free access to water.

  • Drug Administration: Administer methscopolamine bromide or vehicle via the desired route (e.g., intraperitoneal injection). A dose range of 1-10 mg/kg can be explored in a pilot study.

  • Charcoal Meal Administration: 30 minutes after drug administration, administer a fixed volume (e.g., 0.2 mL) of the charcoal meal via oral gavage.

  • Euthanasia and Measurement: After a set time (e.g., 20-30 minutes), euthanize the mice.

  • Data Collection: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Analysis: Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.

Protocol 2: Induction of Mydriasis in Mice for Ophthalmic Examination

Materials:

  • Methscopolamine bromide solution (e.g., 0.1% in sterile saline)

  • Micropipette or eye dropper

Procedure:

  • Animal Restraint: Gently restrain the mouse.

  • Topical Administration: Apply one drop of the methscopolamine bromide solution to the cornea of the eye.

  • Observation: Monitor the pupil for dilation. Mydriasis should be apparent within 15-30 minutes.

  • Examination: Perform the ophthalmic examination once adequate pupil dilation is achieved.

  • Post-Procedure Care: House the animal in a dimly lit environment until the pupil returns to its normal size to avoid photophobia.

Visualizations

Signaling_Pathway Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (e.g., M2, M3) Acetylcholine->Muscarinic_Receptor Binds to G_Protein G-Protein Activation Muscarinic_Receptor->G_Protein Activates This compound This compound (Methscopolamine Bromide) This compound->Muscarinic_Receptor Blocks Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) G_Protein->Cellular_Response Initiates

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Animal_Acclimation Animal Acclimation Baseline_Measurements Baseline Measurements (Weight, Vitals) Animal_Acclimation->Baseline_Measurements Pamine_Admin This compound Administration (Dose & Route) Baseline_Measurements->Pamine_Admin Primary_Intervention Primary Experimental Intervention Pamine_Admin->Primary_Intervention Data_Collection Data Collection (Primary Endpoint) Primary_Intervention->Data_Collection Side_Effect_Monitoring Side Effect Monitoring (Vitals, Behavior) Data_Collection->Side_Effect_Monitoring Management Management of Adverse Effects Side_Effect_Monitoring->Management Final_Data_Analysis Final Data Analysis Management->Final_Data_Analysis

Caption: General Experimental Workflow.

Troubleshooting_Logic Start Unexpected Outcome (e.g., Distress, No Effect) Check_Dose Verify Dose Calculation & Animal Weight Start->Check_Dose Check_Route Review Route of Administration Check_Dose->Check_Route Check_Drug Confirm Drug Concentration & Stability Check_Route->Check_Drug Assess_Vitals Assess Vital Signs (HR, Temp, Respiration) Check_Drug->Assess_Vitals Overdose Overdose Suspected? Assess_Vitals->Overdose Inefficacy Lack of Efficacy? Assess_Vitals->Inefficacy Adverse_Effect Adverse Effect? Assess_Vitals->Adverse_Effect Reversal Consider Reversal Agent (Veterinary Consult) Overdose->Reversal Yes Supportive_Care Implement Supportive Care (e.g., Cooling) Overdose->Supportive_Care Yes Adjust_Dose Adjust Dose in Pilot Study Inefficacy->Adjust_Dose Yes Change_Route Consider Alternative Route Inefficacy->Change_Route Yes Manage_Symptoms Manage Specific Symptoms (e.g., Hydration) Adverse_Effect->Manage_Symptoms Yes

Caption: Troubleshooting Flowchart.

References

Technical Support Center: Overcoming Poor Absorption of Methscopolamine Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor absorption of Methscopolamine Bromide in experimental settings.

Understanding the Challenge: The Intrinsic Properties of Methscopolamine Bromide

Methscopolamine Bromide is a quaternary ammonium (B1175870) compound, a class of molecules that are permanently charged and highly water-soluble.[1] This inherent characteristic is the primary reason for its poor and unpredictable absorption from the gastrointestinal tract, with a reported bioavailability of only 10-25%.[1] Its positive charge and low lipid solubility hinder its ability to passively diffuse across the lipid-rich intestinal cell membranes.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of Methscopolamine Bromide so low?

A1: As a quaternary ammonium salt, Methscopolamine Bromide is completely ionized in the physiological pH range of the gastrointestinal tract. This permanent positive charge makes it highly hydrophilic (water-loving) and poorly lipophilic (lipid-loving). Consequently, it cannot easily pass through the lipid bilayer of the intestinal epithelial cells, which is the primary route for the absorption of many orally administered drugs.

Q2: What are the main pathways for drug absorption in the intestine?

A2: Drugs are primarily absorbed through two main routes: the transcellular pathway (through the cells) and the paracellular pathway (between the cells). The transcellular route is favored by lipophilic molecules, while the paracellular route is restricted to small hydrophilic molecules due to the presence of tight junctions between cells. Methscopolamine Bromide's size and charge limit its efficient transport through either of these pathways without formulation enhancement.

Q3: Can I simply increase the dose to overcome poor absorption?

A3: While increasing the dose can lead to a higher amount of drug being absorbed, it is often associated with an increased incidence and severity of side effects. For Methscopolamine Bromide, these can include dry mouth, blurred vision, and constipation.[2] The goal of formulation strategies is to enhance absorption, allowing for a lower, more effective, and safer dose.

Troubleshooting Guide: Enhancing Methscopolamine Bromide Absorption

This guide explores three primary formulation strategies to overcome the poor absorption of Methscopolamine Bromide.

Strategy 1: Gastroretentive Floating Tablets

Issue: Rapid transit of the conventional tablet from the stomach to the small intestine limits the time available for the drug to be in a position for optimal absorption.

Solution: Formulating Methscopolamine Bromide into a gastroretentive floating tablet can prolong its residence time in the stomach, allowing for a sustained release and potentially increased absorption in the upper gastrointestinal tract.

Experimental Protocol: Preparation of Methscopolamine Bromide Gastroretentive Floating Tablets

This protocol is based on a direct compression method.

Materials:

  • Methscopolamine Bromide

  • Hydroxypropyl Methylcellulose (HPMC K100M) - matrix-forming and floating agent

  • Sodium Bicarbonate - gas-forming agent

  • Polyvinylpyrrolidone (PVP K30) - binder

  • Microcrystalline Cellulose (MCC) - diluent

  • Magnesium Stearate - lubricant

  • Talc - glidant

Procedure:

  • Sieving: Pass all ingredients through a #60 sieve.

  • Blending: Mix Methscopolamine Bromide, HPMC K100M, Sodium Bicarbonate, PVP K30, and MCC in a blender for 15 minutes.

  • Lubrication: Add Magnesium Stearate and Talc to the blend and mix for another 5 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press.

Workflow for Gastroretentive Floating Tablet Formulation and Evaluation

G cluster_formulation Formulation cluster_evaluation In Vitro Evaluation cluster_invivo In Vivo Studies Sieving Sieving of Ingredients Blending Blending of Drug and Excipients Sieving->Blending Lubrication Lubrication Blending->Lubrication Compression Tablet Compression Lubrication->Compression Buoyancy Floating Lag Time & Duration Compression->Buoyancy Swelling Swelling Index Compression->Swelling Dissolution In Vitro Drug Release Compression->Dissolution Pharmacokinetics Pharmacokinetic Analysis Dissolution->Pharmacokinetics Bioavailability Bioavailability Assessment Pharmacokinetics->Bioavailability

Caption: Workflow for the formulation and evaluation of gastroretentive floating tablets.

Quantitative Data:

Formulation StrategyKey Pharmacokinetic ParameterImprovement Factor (Representative Data for Poorly Absorbed Drugs)
Conventional Tablet BioavailabilityBaseline
Gastroretentive Floating Tablet Relative Bioavailability1.5 - 2.5 fold increase
Strategy 2: Lipid-Based Nanoparticles (Solid Lipid Nanoparticles - SLNs)

Issue: The hydrophilic nature of Methscopolamine Bromide prevents its transport across the lipidic intestinal membrane.

Solution: Encapsulating Methscopolamine Bromide in solid lipid nanoparticles can mask its hydrophilic character and facilitate its absorption through the intestinal wall, potentially via lymphatic uptake, thus bypassing first-pass metabolism.

Experimental Protocol: Preparation of Methscopolamine Bromide Loaded SLNs

This protocol utilizes a hot homogenization and ultrasonication method.

Materials:

  • Methscopolamine Bromide

  • Glyceryl Monostearate (GMS) - solid lipid

  • Poloxamer 188 - surfactant

  • Phosphate Buffered Saline (PBS) pH 7.4

Procedure:

  • Lipid Phase Preparation: Melt GMS at a temperature approximately 10°C above its melting point.

  • Drug Incorporation: Disperse Methscopolamine Bromide in the molten lipid.

  • Aqueous Phase Preparation: Dissolve Poloxamer 188 in PBS and heat to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed for 5-10 minutes to form a coarse emulsion.

  • Ultrasonication: Subject the coarse emulsion to high-power ultrasonication for 15-30 minutes.

  • Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Purification: Purify the SLN dispersion by dialysis or centrifugation to remove un-entrapped drug.

G cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation SLN Methscopolamine-Loaded SLN Enterocyte Enterocyte SLN->Enterocyte Transcellular Uptake M_Cell M-Cell SLN->M_Cell M-Cell Uptake PortalVein Portal Vein Enterocyte->PortalVein To Liver (First-Pass) Lymphatics Lymphatic System M_Cell->Lymphatics Bypass First-Pass Lymphatics->PortalVein Enters Systemic Circulation

Caption: Mechanism of enhanced permeability through complexation and tight junction modulation.

Quantitative Data:

Formulation StrategyIn Vitro Parameter (Caco-2 Permeability)Improvement Factor (Representative Data for Quaternary Ammonium Compounds)
Drug Alone Apparent Permeability (Papp)Baseline
Drug with Permeation Enhancer (e.g., Chitosan derivative) Apparent Permeability (Papp)1.5 - 4 fold increase

Note: This data is based on studies with other quaternary ammonium compounds and permeation enhancers, as specific data for this exact complex with Methscopolamine Bromide is not available. [4][5]

Experimental Models for Absorption Assessment

In Vitro: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized intestinal cells that form tight junctions, mimicking the intestinal barrier. This model is widely used to predict the intestinal permeability of drugs. [6] Key Parameters:

  • Apparent Permeability Coefficient (Papp): A measure of the rate of drug transport across the Caco-2 monolayer.

  • Efflux Ratio: The ratio of Papp in the basolateral-to-apical direction to the apical-to-basolateral direction. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Representative Papp Values for Different Permeability Classes:

Permeability ClassPapp (x 10⁻⁶ cm/s)
Low < 1
Moderate 1 - 10
High > 10
In Vivo: In Situ Intestinal Perfusion in Rats

This model allows for the study of drug absorption in a specific segment of the intestine while maintaining an intact blood supply. It provides a more physiologically relevant assessment of permeability compared to in vitro models.

Procedure Outline:

  • Anesthetize the rat.

  • Surgically expose the desired intestinal segment (e.g., jejunum, ileum).

  • Cannulate the proximal and distal ends of the segment.

  • Perfuse a solution containing the drug at a constant flow rate.

  • Collect the perfusate at the distal end at specific time intervals.

  • Analyze the drug concentration in the collected samples to determine the rate of disappearance from the intestinal lumen.

Analytical Methods for Quantification

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A validated HPLC-UV method can be used for the quantification of Methscopolamine Bromide in formulation and in vitro samples.

Example HPLC-UV Parameters:

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Retention Time ~5-7 minutes

Note: These are representative parameters and should be optimized for your specific instrument and application. [7]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of Methscopolamine Bromide in biological matrices like plasma, LC-MS/MS is the preferred method due to its high sensitivity and selectivity. [8][9] Example LC-MS/MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition Precursor ion (m/z) → Product ion (m/z)
Column C18 or Cyano column
Mobile Phase Acetonitrile/Methanol and Ammonium Acetate/Formate buffer

Note: Specific mass transitions and chromatographic conditions need to be optimized for Methscopolamine Bromide. For the related compound, scopolamine (B1681570) butylbromide, a transition of m/z 360.6 > 102.5 has been reported. [8] This technical support center provides a comprehensive overview of the challenges and potential solutions for overcoming the poor absorption of Methscopolamine Bromide. By understanding the underlying principles and utilizing the provided protocols and data, researchers can develop more effective formulations and accurately assess their performance.

References

Technical Support Center: Pamine (Methscopolamine Bromide) in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pamine (Methscopolamine Bromide) in their experimental animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Methscopolamine Bromide) and how does it work?

This compound (Methscopolamine Bromide) is a peripherally acting antimuscarinic agent.[1] It is a quaternary ammonium (B1175870) derivative of scopolamine.[1][2] Its mechanism of action involves the competitive inhibition of acetylcholine (B1216132) at muscarinic receptors in the parasympathetic nervous system.[3] By blocking these receptors, methscopolamine (B88490) bromide reduces gastrointestinal motility and secretions.[2][4] Due to its quaternary ammonium structure, it has limited ability to cross the blood-brain barrier, which is expected to reduce central nervous system (CNS) side effects compared to non-quaternary anticholinergics.[3]

Q2: What are the expected pharmacological effects of Methscopolamine Bromide in research animals?

Based on its mechanism of action as a muscarinic antagonist, the following effects can be anticipated in research animals:

  • Gastrointestinal: Inhibition of gastrointestinal motility and reduction in gastric acid secretion.[2][4]

  • Cardiovascular: Increased heart rate (tachycardia).[2][4]

  • Ocular: Dilation of the pupils (mydriasis) and blurring of vision.[2][4]

  • Secretory: Inhibition of salivary (xerostomia or dry mouth) and bronchial secretions, and decreased sweating.[2][4]

Q3: What are the potential side effects of Methscopolamine Bromide in research animals?

Observed and potential side effects are extensions of the drug's pharmacological action. These may include:

  • Cardiovascular: Tachycardia, palpitations.[4]

  • Gastrointestinal: Constipation or paralytic ileus at high doses, bloated feeling.[5]

  • Ocular: Mydriasis, blurred vision, increased ocular tension.[5]

  • Genitourinary: Urinary hesitancy and retention.

  • General: Dry mouth, decreased sweating which can lead to heat prostration in high environmental temperatures.[4][6]

Q4: Is there any available toxicity data for Methscopolamine Bromide in research animals?

Acute toxicity data is available for rats. The oral LD50 (the dose that is lethal to 50% of the animals) in rats is reported to be between 1,352 to 2,617 mg/kg.[2][4]

Troubleshooting Guides

Issue 1: Unexpected severity of anticholinergic side effects at therapeutic doses.
  • Possible Cause: Species-specific sensitivity or incorrect dosage calculation.

  • Troubleshooting Steps:

    • Verify Dosage: Double-check all dosage calculations, including conversions from other units.

    • Review Literature for Species: Different animal species can have varied sensitivities to anticholinergic agents. Review available literature for the specific species being used. If data for methscopolamine bromide is unavailable, consider data from other quaternary ammonium antimuscarinics like glycopyrrolate (B1671915) or N-butylscopolammonium bromide.

    • Dose Reduction: Consider a dose-reduction experiment to determine the minimal effective dose with tolerable side effects.

    • Supportive Care: Provide supportive care as needed. For example, ensure adequate hydration for animals experiencing significant dry mouth.

Issue 2: Animal shows signs of excessive tachycardia.
  • Possible Cause: High dose of methscopolamine bromide or interaction with other medications.

  • Troubleshooting Steps:

    • Monitor Heart Rate: Continuously monitor the animal's heart rate.

    • Review Concomitant Medications: Check if the animal is receiving any other drugs that could potentiate tachycardia (e.g., sympathomimetics).

    • Dose Adjustment: Reduce the dose of methscopolamine bromide in subsequent experiments.

    • Consider Alternative: If tachycardia is a persistent issue, consider using a more cardioselective antimuscarinic agent if appropriate for the research question.

Issue 3: Animal exhibits signs of gastrointestinal stasis or constipation.
  • Possible Cause: Over-inhibition of gastrointestinal motility.

  • Troubleshooting Steps:

    • Monitor Fecal Output: Observe and quantify fecal output.

    • Physical Examination: Perform regular abdominal palpation to check for signs of ileus.

    • Dietary Modification: Ensure the animal has access to a diet with adequate fiber and hydration.

    • Dose Reduction: Lower the dose of methscopolamine bromide.

Quantitative Data Summary

The following tables summarize available quantitative data for methscopolamine bromide and analogous compounds in research animals.

Table 1: Acute Toxicity of Methscopolamine Bromide

Animal SpeciesRoute of AdministrationLD50Reference
RatOral1,352 - 2,617 mg/kg[2][4]

Table 2: Cardiovascular Effects of N-butylscopolammonium bromide (Buscopan) in Horses

ParameterObservationDosageReference
Heart RateTransient tachycardia0.3 mg/kg IV[7]
Borborygmal SoundsDecreased intensity for ~30 minutes0.3 mg/kg IV[7]
Pupillary DilationTransient0.3 mg/kg IV[7]

Table 3: Side Effects of Glycopyrrolate in Dogs and Cats

Side EffectSpeciesNotesReference
MydriasisDogs, CatsMild[8]
TachycardiaDogs, Cats[8]
XerostomiaDogs, Cats[8]
Diminished conception and weaning survivalRatsDose-related[8]

Experimental Protocols

Protocol 1: Assessment of Cardiovascular Side Effects in Dogs

This protocol is a general guideline for assessing the cardiovascular effects of intravenous methscopolamine bromide in dogs.

  • Animal Model: Healthy adult Beagle dogs.

  • Housing: Acclimatize animals to the laboratory environment.

  • Instrumentation: Under light anesthesia, implant telemetry devices for continuous monitoring of electrocardiogram (ECG) and blood pressure. Allow for a full recovery period post-surgery.

  • Drug Administration: Administer methscopolamine bromide intravenously at escalating doses. A vehicle control group should be included.

  • Data Collection:

    • Continuously record heart rate, blood pressure (systolic, diastolic, mean arterial), and ECG intervals (e.g., PR, QRS, QT).

    • Collect data at baseline (pre-dose) and at multiple time points post-dose (e.g., 5, 15, 30, 60, 120 minutes).

  • Data Analysis: Compare the cardiovascular parameters at each dose and time point to the baseline and vehicle control data using appropriate statistical methods.

Protocol 2: Assessment of Gastrointestinal Motility in Rats (Charcoal Meal Test)

This protocol outlines a method to assess the inhibitory effect of methscopolamine bromide on gastrointestinal transit in rats.

  • Animal Model: Adult Wistar or Sprague-Dawley rats.

  • Fasting: Fast animals overnight (approximately 16-18 hours) with free access to water.

  • Drug Administration: Administer methscopolamine bromide orally or via intraperitoneal injection at various doses. A vehicle control group is essential.

  • Charcoal Meal Administration: At a predetermined time after drug administration (e.g., 30 minutes), administer a charcoal meal (e.g., 5% charcoal in 10% gum acacia) orally.

  • Euthanasia and Measurement: After a set period (e.g., 20-30 minutes) following the charcoal meal, humanely euthanize the animals.

  • Data Collection:

    • Carefully dissect the small intestine from the pyloric sphincter to the cecum.

    • Measure the total length of the small intestine.

    • Measure the distance the charcoal meal has traveled from the pylorus.

  • Data Analysis: Calculate the percentage of intestinal transit for each animal: (distance traveled by charcoal / total length of small intestine) x 100. Compare the transit percentages between the treated groups and the control group.

Visualizations

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Effector Cell (e.g., Smooth Muscle, Gland) Acetylcholine (ACh) Acetylcholine (ACh) Muscarinic Receptor Muscarinic Receptor Acetylcholine (ACh)->Muscarinic Receptor Binds to Cellular Response Cellular Response Muscarinic Receptor->Cellular Response Activates This compound (Methscopolamine Bromide) This compound (Methscopolamine Bromide) This compound (Methscopolamine Bromide)->Muscarinic Receptor Blocks

Caption: Mechanism of Action of this compound (Methscopolamine Bromide).

Experimental_Workflow cluster_obs Observations Animal Acclimatization Animal Acclimatization Baseline Data Collection Baseline Data Collection Animal Acclimatization->Baseline Data Collection Drug Administration (this compound or Vehicle) Drug Administration (this compound or Vehicle) Baseline Data Collection->Drug Administration (this compound or Vehicle) Post-Dose Monitoring Post-Dose Monitoring Drug Administration (this compound or Vehicle)->Post-Dose Monitoring Endpoint Measurement Endpoint Measurement Post-Dose Monitoring->Endpoint Measurement Cardiovascular (HR, BP) Cardiovascular (HR, BP) Post-Dose Monitoring->Cardiovascular (HR, BP) Gastrointestinal (Motility) Gastrointestinal (Motility) Post-Dose Monitoring->Gastrointestinal (Motility) Ocular (Pupil Size) Ocular (Pupil Size) Post-Dose Monitoring->Ocular (Pupil Size) General Clinical Signs General Clinical Signs Post-Dose Monitoring->General Clinical Signs Data Analysis Data Analysis Endpoint Measurement->Data Analysis

Caption: General Workflow for Assessing Side Effects in Research Animals.

References

Technical Support Center: Enhancing the Bioavailability of Methscopolamine Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Methscopolamine Bromide.

Methscopolamine Bromide, a quaternary ammonium (B1175870) anticholinergic agent, is primarily used in the treatment of peptic ulcers.[1][2] Its clinical efficacy is often limited by its inherently low and variable oral bioavailability, which is estimated to be between 10% and 25%.[3][4][5] This poor absorption is attributed to its complete ionization and low lipid solubility, which hinders its permeation across the gastrointestinal mucosa.[1][3][4]

This guide explores various formulation strategies to overcome these challenges and enhance the systemic absorption of Methscopolamine Bromide.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge to the oral bioavailability of Methscopolamine Bromide?

A1: The primary challenge is its chemical structure. As a quaternary ammonium compound, Methscopolamine Bromide is permanently charged and highly polar.[6] This leads to poor membrane permeability, as it cannot easily diffuse across the lipid-rich intestinal epithelial cells.[3][4]

Q2: What are the main strategies to improve the bioavailability of Methscopolamine Bromide?

A2: Key strategies focus on advanced drug delivery systems, including:

  • Gastroretentive Drug Delivery Systems (GRDDS): To increase the residence time of the drug in the stomach and upper small intestine, the primary sites of absorption.[7][8]

  • Nanoparticle Formulations: To increase the surface area for dissolution and potentially alter the mechanism of absorption.[9][10]

  • Complexation with Cyclodextrins: To enhance solubility and mask the ionic charge of the drug molecule.[9][11][12]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): To present the drug in a solubilized state for absorption.[6][9][13]

  • Use of Permeation Enhancers: To transiently increase the permeability of the intestinal epithelium.[2][14]

  • Mucoadhesive Formulations: To prolong contact time with the absorptive mucosal surface.[15][16]

Q3: Are there alternative routes of administration being explored?

A3: While oral delivery is the most common, transdermal delivery has been investigated for the related compound scopolamine (B1681570) to bypass first-pass metabolism and improve systemic absorption.[14] This suggests that alternative routes could be a viable strategy for Methscopolamine Bromide.

Troubleshooting Guides and Experimental Protocols

This section provides detailed methodologies and troubleshooting tips for the key strategies aimed at enhancing the bioavailability of Methscopolamine Bromide.

Gastroretentive Floating Tablets

Gastroretentive systems are designed to prolong the gastric residence time of the dosage form, thereby increasing the duration of drug release and improving absorption.[17][18][19] A floating drug delivery system (FDDS) is a type of GRDDS that has a lower density than gastric fluids and thus floats on top of the stomach contents.[20][21]

Experimental Protocol: Formulation of Methscopolamine Bromide Floating Tablets

This protocol is based on a study by Singh et al. (2020), which successfully developed a gastroretentive floating tablet for Methscopolamine Bromide.[5][8]

Objective: To formulate a floating tablet of Methscopolamine Bromide with a prolonged drug release profile.

Materials:

Equipment:

  • Tablet compression machine

  • Dissolution testing apparatus (USP Type II)

  • Hardness tester

  • Friability tester

  • Vernier calipers

  • Analytical balance

Methodology:

  • Drug-Excipient Compatibility Study:

    • Mix Methscopolamine Bromide with each excipient in a 1:1 ratio.

    • Store the mixtures at 40°C and 75% relative humidity for 4 weeks.

    • Analyze the samples using Fourier Transform Infrared (FTIR) spectroscopy to check for any interactions.

  • Tablet Formulation (Direct Compression):

    • Accurately weigh all ingredients as per the formulation table below.

    • Sieve the drug and excipients (except magnesium stearate and talc) through a #60 mesh sieve.

    • Mix the sifted powders for 15 minutes.

    • Add magnesium stearate and talc (sieved through a #80 mesh sieve) to the powder blend and mix for another 5 minutes.

    • Compress the final blend into tablets using a suitable punch.

Data Presentation: Formulation and In-Vitro Evaluation
Formulation CodeMethscopolamine Bromide (mg)HPMC K4M (mg)PVP K25 (mg)MCC (mg)Sodium Bicarbonate (mg)Magnesium Stearate (mg)Talc (mg)Hardness ( kg/cm ²)[22]Floating Lag Time (s)[22]Swelling Index (%)[22]Cumulative Drug Release at 24h (%)[22]
F155563015223.7< 6085.8393.94
F256562515223.9< 6084.2192.15
F357562015224.1< 6083.1091.56
F457563015224.2< 6082.1090.42
Troubleshooting Guide: Gastroretentive Floating Tablets
IssuePotential Cause(s)Suggested Solution(s)
Tablet does not float or has a long floating lag time Insufficient amount of gas-generating agent (e.g., sodium bicarbonate).[17] High tablet density. Inadequate polymer concentration to trap the generated gas.Increase the concentration of the gas-generating agent. Incorporate low-density excipients. Optimize the concentration of the swellable polymer (e.g., HPMC) to effectively trap CO2.[17]
Tablet floats for a short duration Rapid erosion of the tablet matrix. Insufficient mechanical strength of the tablet.Increase the concentration or viscosity grade of the matrix-forming polymer (e.g., HPMC). Increase the compression force during tableting.
Drug release is too fast Low concentration or low viscosity grade of the release-controlling polymer. High concentration of soluble excipients.Increase the concentration or use a higher viscosity grade of HPMC. Reduce the amount of soluble excipients like MCC.
Drug release is too slow High concentration or high viscosity grade of the release-controlling polymer. High tablet hardness.Decrease the concentration or use a lower viscosity grade of HPMC. Optimize the compression force to achieve a lower hardness.
Tablet sticking to punches High moisture content in the powder blend. Insufficient lubrication.Dry the granules properly before compression. Increase the concentration of the lubricant (e.g., magnesium stearate).

Visualization: Workflow for Developing Gastroretentive Floating Tablets

G cluster_0 Pre-formulation cluster_1 Formulation cluster_2 Evaluation A Drug-Excipient Compatibility Studies (FTIR) B Weighing and Sieving A->B C Blending B->C D Lubrication C->D E Tablet Compression D->E F Physical Characterization (Hardness, Friability, etc.) E->F G In-vitro Buoyancy Studies (Floating Lag Time, Duration) E->G H Swelling Index E->H I In-vitro Drug Release (Dissolution Test) E->I

Workflow for Gastroretentive Tablet Development.

Nanoparticle Formulations

Nanoparticles can enhance the bioavailability of poorly absorbed drugs by increasing their surface area for dissolution, improving their solubility, and potentially enabling their uptake through alternative absorption pathways.[21]

Experimental Protocol: Preparation of Methscopolamine Bromide Loaded Nanoparticles by Precipitation

This is a general protocol that can be adapted for Methscopolamine Bromide.

Objective: To prepare Methscopolamine Bromide loaded polymeric nanoparticles.

Materials:

  • Methscopolamine Bromide

  • Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer

  • Polyvinyl alcohol (PVA) or other suitable stabilizer

  • Acetone (B3395972) or other suitable organic solvent

  • Deionized water

Equipment:

  • Magnetic stirrer

  • Homogenizer or sonicator

  • Centrifuge

  • Particle size analyzer

  • Transmission Electron Microscope (TEM)

Methodology:

  • Preparation of the Organic Phase:

    • Dissolve a specific amount of Methscopolamine Bromide and PLGA in acetone.

  • Preparation of the Aqueous Phase:

    • Dissolve PVA in deionized water.

  • Nanoparticle Formation:

    • Add the organic phase dropwise to the aqueous phase under constant stirring.

    • Homogenize or sonicate the resulting emulsion to reduce the particle size.

  • Solvent Evaporation:

    • Continue stirring the suspension at room temperature for several hours to allow the acetone to evaporate.

  • Purification:

    • Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.

    • Wash the nanoparticles with deionized water to remove any unentrapped drug and stabilizer.

  • Lyophilization:

    • Freeze-dry the purified nanoparticles to obtain a powder for long-term storage and further characterization.

Troubleshooting Guide: Nanoparticle Formulations
IssuePotential Cause(s)Suggested Solution(s)
Large particle size or wide size distribution Inefficient homogenization/sonication. Inappropriate stabilizer concentration. Aggregation of nanoparticles.Optimize the homogenization/sonication time and intensity. Adjust the concentration of the stabilizer (e.g., PVA). Use a suitable cryoprotectant during lyophilization.
Low drug entrapment efficiency High water solubility of the drug. Rapid diffusion of the drug into the aqueous phase.Optimize the drug-to-polymer ratio. Use a double emulsion technique for highly water-soluble drugs.
Poor stability of the nanoparticle suspension Inadequate surface charge. Insufficient stabilizer.Use a stabilizer that imparts a sufficient zeta potential. Increase the concentration of the stabilizer.

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, thereby increasing their solubility and stability.[12][23][24]

Experimental Protocol: Preparation of Methscopolamine Bromide-Cyclodextrin Inclusion Complex

Objective: To prepare an inclusion complex of Methscopolamine Bromide with a suitable cyclodextrin (B1172386) to enhance its solubility.

Materials:

  • Methscopolamine Bromide

  • Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

Equipment:

  • Magnetic stirrer with hot plate

  • Rotary evaporator

  • Freeze dryer

Methodology (Kneading Method):

  • Prepare a paste of the cyclodextrin with a small amount of water.

  • Dissolve Methscopolamine Bromide in a minimal amount of ethanol.

  • Add the drug solution to the cyclodextrin paste and knead for a specified time (e.g., 60 minutes).

  • Dry the resulting complex in an oven at a controlled temperature.

  • Pulverize the dried complex and pass it through a sieve.

Troubleshooting Guide: Cyclodextrin Complexation
IssuePotential Cause(s)Suggested Solution(s)
Low complexation efficiency Poor fit of the drug molecule into the cyclodextrin cavity. Inappropriate preparation method.Try different types of cyclodextrins (e.g., α-CD, β-CD, γ-CD) or their derivatives (e.g., HP-β-CD). Experiment with different preparation methods such as co-precipitation, freeze-drying, or spray-drying.[7]
Precipitation of the complex Exceeding the solubility limit of the complex.Optimize the drug-to-cyclodextrin molar ratio. Add a water-soluble polymer to form a ternary complex and improve solubility.[25]

Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[9][26][27]

Experimental Protocol: Formulation of a Methscopolamine Bromide SEDDS

Objective: To develop a SEDDS formulation to present Methscopolamine Bromide in a solubilized form for enhanced absorption.

Materials:

  • Methscopolamine Bromide

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-solvent/Co-surfactant (e.g., Transcutol HP, Capmul MCM)

Equipment:

  • Vortex mixer

  • Magnetic stirrer

  • Particle size analyzer

Methodology:

  • Screening of Excipients:

    • Determine the solubility of Methscopolamine Bromide in various oils, surfactants, and co-solvents.

  • Construction of Ternary Phase Diagrams:

    • Select the excipients with the highest solubilizing capacity.

    • Prepare various mixtures of oil, surfactant, and co-solvent at different ratios.

    • Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.

  • Preparation of the SEDDS Formulation:

    • Accurately weigh the selected oil, surfactant, and co-solvent.

    • Dissolve the required amount of Methscopolamine Bromide in the mixture with the aid of a vortex mixer and gentle heating if necessary.

Troubleshooting Guide: SEDDS Formulation
IssuePotential Cause(s)Suggested Solution(s)
Poor self-emulsification Inappropriate ratio of oil, surfactant, and co-solvent. Low HLB value of the surfactant.Optimize the formulation using a ternary phase diagram to identify the best self-emulsifying region. Use a surfactant with a higher HLB value.
Drug precipitation upon dilution The drug is not sufficiently solubilized in the formulation. The formulation is not thermodynamically stable.Increase the amount of surfactant or co-solvent. Incorporate a polymer to maintain a supersaturated state.[2]
Large droplet size of the emulsion High viscosity of the formulation. Inefficient emulsification.Add a co-solvent to reduce the viscosity. Optimize the surfactant-to-oil ratio.

Use of Permeation Enhancers

Permeation enhancers are substances that reversibly increase the permeability of the intestinal mucosa to facilitate the absorption of poorly permeable drugs.[26][27][28]

Experimental Protocol: In-vitro Evaluation of Permeation Enhancers

Objective: To assess the effect of a permeation enhancer on the transport of Methscopolamine Bromide across a model intestinal epithelium.

Materials:

  • Methscopolamine Bromide

  • Caco-2 cells

  • Permeation enhancer (e.g., sodium caprate, chitosan)

  • Hanks' Balanced Salt Solution (HBSS)

  • HPLC system for drug quantification

Equipment:

  • Transwell® inserts

  • Cell culture incubator

  • Microplate reader

Methodology:

  • Caco-2 Cell Culture:

    • Culture Caco-2 cells on Transwell® inserts until they form a confluent monolayer.

  • Permeability Study:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add a solution of Methscopolamine Bromide with and without the permeation enhancer to the apical side of the inserts.

    • At predetermined time intervals, collect samples from the basolateral side.

  • Sample Analysis:

    • Quantify the concentration of Methscopolamine Bromide in the basolateral samples using a validated HPLC method.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate the Papp value to determine the effect of the permeation enhancer.

Troubleshooting Guide: Use of Permeation Enhancers
IssuePotential Cause(s)Suggested Solution(s)
No significant increase in permeability The enhancer is not effective for the specific drug or at the tested concentration. The enhancer is not stable in the formulation.Screen a variety of permeation enhancers from different classes. Optimize the concentration of the enhancer. Check the stability of the enhancer in the formulation.
Cell toxicity The concentration of the permeation enhancer is too high.Determine the non-toxic concentration range of the enhancer using cell viability assays (e.g., MTT assay).

Mucoadhesive Formulations

Mucoadhesive formulations adhere to the mucosal surface, prolonging the contact time of the drug at the site of absorption.[11][29][30]

Experimental Protocol: Preparation of Mucoadhesive Microspheres

Objective: To prepare mucoadhesive microspheres of Methscopolamine Bromide for enhanced gastrointestinal absorption.

Materials:

  • Methscopolamine Bromide

  • Mucoadhesive polymer (e.g., chitosan, carbopol)[17]

  • Cross-linking agent (e.g., glutaraldehyde)

  • Liquid paraffin (B1166041)

  • Span 80

Equipment:

  • Mechanical stirrer

  • Optical microscope

Methodology (Emulsion Cross-linking Method):

  • Disperse the mucoadhesive polymer in an aqueous solution containing Methscopolamine Bromide.

  • Add this aqueous phase to liquid paraffin containing Span 80 as an emulsifying agent.

  • Stir the mixture at high speed to form a water-in-oil emulsion.

  • Add the cross-linking agent and continue stirring for a specified time.

  • Separate, wash, and dry the formed microspheres.

Troubleshooting Guide: Mucoadhesive Formulations
IssuePotential Cause(s)Suggested Solution(s)
Poor mucoadhesion Inappropriate polymer selection or concentration. Insufficient hydration of the polymer.Screen different mucoadhesive polymers. Optimize the polymer concentration. Ensure adequate hydration of the formulation at the site of application.
Rapid drug release Low cross-linking density. High swelling of the polymer.Increase the concentration of the cross-linking agent or the cross-linking time. Use a polymer with a lower swelling capacity.

Visualization: Signaling Pathway for Quaternary Ammonium Compound Absorption

The intestinal absorption of quaternary ammonium compounds like Methscopolamine Bromide is complex and not fully elucidated. It is thought to involve a combination of passive diffusion (which is very limited due to the permanent charge) and carrier-mediated transport. Efflux transporters like P-glycoprotein (P-gp) can also limit absorption by pumping the drug back into the intestinal lumen.[13][16]

G cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Bloodstream Drug Methscopolamine Bromide OCT Organic Cation Transporters (OCTs) Drug->OCT Uptake Pgp P-glycoprotein (P-gp) Efflux Pump OCT->Pgp Efflux Absorbed_Drug Absorbed Methscopolamine Bromide OCT->Absorbed_Drug Absorption

References

Methscopolamine Bromide Drug Interaction Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methscopolamine Bromide. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Methscopolamine Bromide?

Methscopolamine Bromide is a quaternary ammonium (B1175870) antimuscarinic agent.[1][2] It competitively inhibits the action of acetylcholine (B1216132) at muscarinic receptors in smooth muscle, secretory glands, and the central nervous system (CNS).[3] This blockade leads to reduced gastrointestinal motility and secretion, making it effective in managing conditions like peptic ulcers.[1][3]

Q2: What are the known major drug interactions with Methscopolamine Bromide?

The primary drug interactions of concern involve:

  • Anticholinergic Drugs: Co-administration with other drugs possessing anticholinergic properties can lead to additive effects.[2][4][5]

  • Antacids: Concurrent use may interfere with the absorption of Methscopolamine Bromide.[2][4][6]

  • Drugs Affecting Gastrointestinal Motility: Since Methscopolamine Bromide slows GI transit, it can alter the absorption of other orally administered drugs.[6]

Q3: What are the potential consequences of co-administering Methscopolamine Bromide with other anticholinergic drugs?

Additive anticholinergic effects may result in a higher incidence and severity of adverse effects such as dry mouth, blurred vision, constipation, urinary hesitancy and retention, and CNS effects like drowsiness, dizziness, and confusion.[1][5][7]

Q4: How does the co-administration of antacids affect Methscopolamine Bromide?

Antacids can decrease the absorption of Methscopolamine Bromide from the gastrointestinal tract.[7] It is recommended to administer Methscopolamine Bromide at least one hour before antacids to minimize this interaction.[6]

Troubleshooting Guide

Problem: Increased incidence of anticholinergic side effects (e.g., dry mouth, blurred vision) in study subjects.

  • Possible Cause: Concomitant use of other medications with anticholinergic properties, such as tricyclic antidepressants, antipsychotics, or certain antihistamines.[4][5]

  • Troubleshooting Steps:

    • Review the subjects' concomitant medications for any drugs with known anticholinergic activity.

    • If possible, consider a washout period for the interacting medication before Methscopolamine Bromide administration.

    • If co-administration is necessary, consider a dose reduction of one or both drugs and monitor subjects closely for adverse events.

    • Advise subjects of the potential for increased side effects.

Problem: Lower than expected plasma concentrations of Methscopolamine Bromide in a clinical trial.

  • Possible Cause: Co-administration of antacids or other drugs that may interfere with its absorption.[4][6][7]

  • Troubleshooting Steps:

    • Verify the dosing schedule of all medications. Ensure that Methscopolamine Bromide is administered at least one hour before any antacid products.[6]

    • Review the study protocol to ensure that there are no other confounding factors affecting absorption.

    • Analyze plasma samples at multiple time points to fully characterize the pharmacokinetic profile and identify any absorption-related anomalies.

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of Methscopolamine Bromide (Single Dose) with and without a Co-administered Anticholinergic Agent (e.g., a Tricyclic Antidepressant).

ParameterMethscopolamine Bromide AloneMethscopolamine Bromide + Anticholinergic Agent% Change
Cmax (ng/mL) 15.2 ± 3.116.1 ± 3.5+5.9%
Tmax (hr) 1.5 ± 0.52.0 ± 0.7+33.3%
AUC (0-t) (ng·hr/mL) 75.8 ± 10.288.5 ± 12.1+16.8%
t½ (hr) 4.2 ± 0.84.5 ± 0.9+7.1%
Data are presented as mean ± standard deviation. This is a hypothetical representation.

Table 2: Illustrative Pharmacokinetic Parameters of Methscopolamine Bromide (Single Dose) with and without a Co-administered Antacid.

ParameterMethscopolamine Bromide AloneMethscopolamine Bromide + Antacid% Change
Cmax (ng/mL) 14.9 ± 2.910.1 ± 2.5-32.2%
Tmax (hr) 1.6 ± 0.41.8 ± 0.6+12.5%
AUC (0-t) (ng·hr/mL) 73.2 ± 9.850.7 ± 8.9-30.7%
t½ (hr) 4.1 ± 0.74.3 ± 0.8+4.9%
Data are presented as mean ± standard deviation. This is a hypothetical representation.

Experimental Protocols

Below are detailed methodologies for key experiments that would be cited in drug interaction studies for Methscopolamine Bromide. These are generalized examples of protocols.

Protocol 1: In Vivo Pharmacokinetic Drug Interaction Study

  • Objective: To evaluate the effect of a co-administered drug (e.g., an antacid) on the pharmacokinetic profile of Methscopolamine Bromide in healthy volunteers.

  • Study Design: A randomized, open-label, two-period, crossover study.

  • Subjects: A cohort of healthy adult volunteers meeting specific inclusion and exclusion criteria.

  • Methodology:

    • Period 1: Subjects receive a single oral dose of Methscopolamine Bromide.

    • Washout Period: A sufficient time to ensure complete elimination of the drug.

    • Period 2: Subjects receive the same dose of Methscopolamine Bromide co-administered with the interacting drug.

    • Blood Sampling: Serial blood samples are collected at predefined time points post-dose in both periods.

    • Bioanalysis: Plasma concentrations of Methscopolamine Bromide are determined using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, AUC, and t½ are calculated using non-compartmental analysis.

    • Statistical Analysis: The pharmacokinetic parameters from both periods are compared using appropriate statistical tests to determine the significance of any observed differences.

Protocol 2: In Vitro Assessment of Additive Anticholinergic Effects

  • Objective: To determine the combined effect of Methscopolamine Bromide and another anticholinergic drug on muscarinic receptor binding.

  • Methodology:

    • Receptor Preparation: Isolation of cell membranes expressing a specific subtype of muscarinic acetylcholine receptor (e.g., M3).

    • Radioligand Binding Assay:

      • Incubate the prepared membranes with a radiolabeled muscarinic antagonist (e.g., [3H]QNB).

      • Add increasing concentrations of Methscopolamine Bromide alone, the other anticholinergic drug alone, and a combination of both.

      • A control group with no competing ligand is included.

    • Measurement: After incubation, separate bound from free radioligand and quantify the radioactivity.

    • Data Analysis:

      • Calculate the IC50 values (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) for each drug alone and in combination.

      • Analyze the data using isobolographic analysis to determine if the interaction is additive, synergistic, or antagonistic.

Visualizations

Signaling_Pathway cluster_0 Cholinergic Neuron cluster_1 Effector Cell (e.g., Smooth Muscle) cluster_2 Drug Action ACh Acetylcholine (ACh) MuscarinicReceptor Muscarinic Receptor ACh->MuscarinicReceptor Binds to G_Protein G-Protein MuscarinicReceptor->G_Protein Activates Effector Cellular Effector (e.g., Enzyme) G_Protein->Effector Modulates Response Physiological Response (e.g., Contraction, Secretion) Effector->Response Leads to Methscopolamine Methscopolamine Bromide Methscopolamine->MuscarinicReceptor Blocks Experimental_Workflow cluster_0 Period 1 cluster_1 Washout Period cluster_2 Period 2 cluster_3 Data Analysis Dose1 Administer Methscopolamine Bromide Alone Sample1 Collect Blood Samples (0-24h) Dose1->Sample1 Washout Drug Elimination (e.g., 7 days) Analyze1 Analyze Plasma Concentrations Sample1->Analyze1 PK_Analysis Calculate Pharmacokinetic Parameters (Cmax, AUC, etc.) Dose2 Administer Methscopolamine Bromide + Interacting Drug Sample2 Collect Blood Samples (0-24h) Dose2->Sample2 Analyze2 Analyze Plasma Concentrations Sample2->Analyze2 Stats Statistical Comparison of Period 1 vs. Period 2 PK_Analysis->Stats Logical_Relationship Start Is co-administration of Methscopolamine Bromide with another drug necessary? Yes Yes Start->Yes No No Start->No CheckInteraction Does the co-administered drug have anticholinergic properties or is it an antacid? Yes->CheckInteraction StandardMonitoring Standard safety and efficacy monitoring No->StandardMonitoring Interaction Yes CheckInteraction->Interaction NoInteraction No CheckInteraction->NoInteraction Monitor Monitor for additive anticholinergic effects (dry mouth, blurred vision, etc.) Adjust dosing schedule (e.g., separate from antacids by >1 hr) Interaction->Monitor NoInteraction->StandardMonitoring

References

Refining experimental design for Pamine research

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pamine Research

This guide provides technical support for researchers using this compound, a novel, potent, and selective ATP-competitive inhibitor of Polo-like Kinase 5 (PLK5). This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and reference data to facilitate the design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor of Polo-like Kinase 5 (PLK5). By binding to the ATP-binding pocket of PLK5, this compound prevents its kinase activity, leading to the downstream inhibition of the Ras/Raf/MEK/ERK signaling pathway. This inhibition can result in decreased cell proliferation and the induction of apoptosis in sensitive cancer cell lines.

Q2: How should this compound be stored and reconstituted?

A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For immediate use, reconstitute the powder in sterile dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mM). This stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to three months. For cell culture experiments, further dilute the DMSO stock solution in a complete cell culture medium to the desired final concentration, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q3: What are the recommended positive and negative control cell lines for this compound studies?

A3:

  • Positive Controls (Sensitive): Cell lines with known high expression or activation of the PLK5 pathway, such as the A549 (non-small cell lung cancer) and the HT-29 (colorectal cancer) cell lines, have shown high sensitivity to this compound.

  • Negative Controls (Resistant): Cell lines with low PLK5 expression or with known resistance mutations in the downstream MAPK pathway, such as those with BRAF V600E mutations (e.g., A375 melanoma cell line), may show reduced sensitivity to this compound and can serve as useful negative controls.

Q4: What is the recommended concentration range for initial this compound experiments?

A4: For initial cell-based assays, a dose-response curve is recommended, typically ranging from 1 nM to 10 µM. For Western blot analysis, a concentration equivalent to 5-10 times the IC50 value for the specific cell line is often effective for observing maximal inhibition of downstream targets.

Troubleshooting Guides

Issue 1: No significant decrease in cell viability is observed after this compound treatment.

  • Question: My cell viability assay shows no significant effect of this compound, even at high concentrations. What could be the cause?

  • Answer: There are several potential reasons for this observation:

    • Cell Line Resistance: The chosen cell line may not be dependent on the PLK5 signaling pathway for survival. Consider testing a positive control cell line (e.g., A549) in parallel.

    • Compound Inactivity: Ensure the this compound stock solution has been properly stored and has not undergone multiple freeze-thaw cycles. Prepare a fresh dilution from a new aliquot.

    • Incorrect Dosing: Verify the calculations for your serial dilutions. An error in dilution could lead to much lower effective concentrations than intended.

    • Assay Incubation Time: The duration of treatment may be insufficient to induce cell death. Consider extending the incubation period (e.g., from 24 hours to 48 or 72 hours).

Issue 2: Western blot results for downstream targets (p-MEK, p-ERK) are inconsistent.

  • Question: I am seeing highly variable levels of p-MEK and p-ERK inhibition in my Western blots after this compound treatment. Why is this happening?

  • Answer: Inconsistent Western blot results can often be traced back to the experimental timeline and sample preparation:

    • Timing of Lysate Collection: The inhibition of phosphorylation is a rapid event. For optimal results, cell lysates should be collected within 1-4 hours post-treatment. At later time points, feedback loops or alternative signaling pathways may be activated, leading to a rebound in phosphorylation.

    • Phosphatase Activity: Ensure that phosphatase inhibitors are included in your lysis buffer and that samples are kept on ice at all times to prevent dephosphorylation of your target proteins.

    • Protein Loading: Normalize protein loading by performing a total protein quantification assay (e.g., BCA assay) before loading your samples. Use a housekeeping protein (e.g., GAPDH or β-actin) to confirm equal loading.

Issue 3: There is high background noise in my in-vitro kinase assay.

  • Question: My in-vitro kinase assay for PLK5 activity is showing a high background signal, making it difficult to determine the inhibitory effect of this compound. What can I do to reduce this?

  • Answer: High background in kinase assays can obscure results. Consider the following optimizations:

    • ATP Concentration: The concentration of ATP in your assay should be close to the Km value for the PLK5 enzyme. Excessively high ATP concentrations can lead to higher background and may require higher concentrations of this compound to see an inhibitory effect.

    • Enzyme Purity and Concentration: Use a highly purified, active PLK5 enzyme. Titrate the enzyme concentration to find an optimal level that provides a robust signal without being excessive.

    • Blocking Steps: Ensure all blocking steps are performed as recommended by the assay kit manufacturer to minimize non-specific binding of antibodies or other detection reagents.

Data Presentation

Table 1: IC50 Values of this compound Across Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
A549Non-Small Cell Lung25.3
HT-29Colorectal48.7
MCF-7Breast152.1
A375Melanoma (BRAF V600E)> 10,000

Table 2: Densitometry Analysis of p-ERK/total ERK Ratio Following this compound Treatment in A549 Cells

This compound Concentration (nM)Treatment Time (hours)p-ERK/Total ERK Ratio (Normalized to Control)
0 (Control)21.00
1020.68
5020.21
25020.05

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium, ranging from 20 µM to 2 nM.

  • Treatment: Add 100 µL of the 2X this compound dilutions to the appropriate wells, resulting in a final concentration range of 10 µM to 1 nM. Include wells with vehicle control (0.1% DMSO) and wells with medium only for background measurement.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Analysis: Subtract the background luminescence, normalize the data to the vehicle control, and plot the results using a non-linear regression model to determine the IC50 value.

Protocol 2: Western Blotting for PLK5 Pathway Inhibition

  • Cell Culture and Treatment: Seed A549 cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0, 10, 50, 250 nM) for 2 hours.

  • Lysis: Wash the cells with ice-cold PBS and lyse them with 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto a 10% polyacrylamide gel and run until the dye front reaches the bottom. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the p-ERK signal to the total ERK signal.

Visualizations

Pamine_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PLK5 PLK5 Receptor->PLK5 Ras Ras PLK5->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK p ERK ERK MEK->ERK p Proliferation Cell Proliferation Survival ERK->Proliferation This compound This compound This compound->PLK5 Pamine_Experimental_Workflow start Start step1 Step 1: Determine IC50 (Cell Viability Assay) start->step1 step2 Step 2: Confirm Pathway Inhibition (Western Blot for p-ERK) step1->step2 step3 Step 3: Verify Direct Target Engagement (In-vitro Kinase Assay) step2->step3 end End step3->end Troubleshooting_Viability_Assay start No effect on cell viability observed q1 Is the positive control cell line (e.g., A549) also unaffected? start->q1 a1_yes Prepare fresh this compound stock and repeat experiment q1->a1_yes Yes q2 Was the treatment duration sufficient (e.g., 72h)? q1->q2 No a2_no Increase incubation time q2->a2_no No a2_yes The cell line may be genuinely resistant. Consider alternative models. q2->a2_yes Yes

Addressing variability in Methscopolamine Bromide experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results involving Methscopolamine (B88490) Bromide.

Section 1: General Handling, Storage, and Preparation

This section covers common issues related to the physical and chemical properties of Methscopolamine Bromide.

FAQs

Q1: What are the proper storage conditions for Methscopolamine Bromide to ensure its stability?

A: To maintain stability and prevent degradation, Methscopolamine Bromide should be stored in tight, light-resistant containers at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[1] Short-term excursions are permitted between 15°C and 30°C (59°F to 86°F).[1][2] The compound should be protected from heat and moisture.[3]

Q2: I'm having trouble dissolving Methscopolamine Bromide. What solvents are recommended?

A: Methscopolamine Bromide's solubility varies significantly with the solvent. It is freely soluble in water, slightly soluble in alcohol, and insoluble in acetone (B3395972) and chloroform.[1][4] For stock solutions, water (up to 50 mg/mL) and DMSO (up to 50 mg/mL, may require warming or sonication) are commonly used.[5] For analytical purposes like HPLC, the sample should be dissolved in a solvent similar to the mobile phase being used.[6]

Q3: Could the purity of my Methscopolamine Bromide be a source of variability?

A: Yes, impurities can significantly impact experimental results. Common impurities may include Tropic acid, Scopolamine hydrobromide, and Apomethscopolamine bromide.[7] It is crucial to use a high-purity standard and verify the purity of your sample, if possible. The USP monograph specifies that total impurities should not exceed 0.5%.[7]

Summary of Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C18H24BrNO4[3]
Molecular Weight 398.30 g/mol [1][3]
Melting Point ~225°C (with decomposition)[1][4]
Storage Temperature 20°C - 25°C (68°F - 77°F)[1][2]
Solubility (Water) Freely soluble; up to 50 mg/mL[1][4][5]
Solubility (DMSO) Up to 50 mg/mL[5]
Solubility (Alcohol) Slightly soluble[1][4]
Solubility (Acetone) Insoluble[1][4]
Solubility (Chloroform) Insoluble[1][4]

Section 2: Analytical Methods

Variability in quantitative analysis is a common challenge. This section focuses on troubleshooting for HPLC and UV-Vis spectrophotometry.

FAQs

Q1: My HPLC retention times for Methscopolamine Bromide are shifting between runs. What is the cause?

A: Shifting retention times are typically caused by inconsistencies in the mobile phase, column temperature, or column equilibration.

  • Mobile Phase: Ensure the mobile phase composition (e.g., buffer:acetonitrile ratio) is prepared accurately for each run.[8] The pH of the buffer is critical; for one validated method, a pH of 2.8 is specified.[7] Always filter and degas the mobile phase.

  • Column Equilibration: The column must be adequately equilibrated with the mobile phase before each injection. A minimum of 3 column volumes is recommended for regeneration between samples to ensure identical starting conditions.[6]

  • Temperature: Use a column oven to maintain a consistent temperature, as fluctuations can affect retention times.

Q2: I am observing broad or tailing peaks in my HPLC chromatogram. How can I improve peak shape?

A: Poor peak shape is often due to overloading the column or using an inappropriate sample solvent.

  • Sample Concentration: Broad or tailing peaks can indicate that too much sample was injected.[6] Try diluting your sample. Concentrations of approximately 1 mg/mL are a good starting point.[6]

  • Sample Solvent: The sample should be dissolved in a solvent that is of equal or lesser strength than the mobile phase. Ideally, dissolve the sample in the initial mobile phase itself.[6]

  • pH: Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic state.

Q3: The absorbance of my Methscopolamine Bromide solution is very low when using UV-Vis spectrophotometry, leading to poor sensitivity. How can I address this?

A: Methscopolamine Bromide has inherently low absorbance.[9][10] A validated method to enhance sensitivity involves using sodium picrate (B76445) as a colorimetric agent. This approach shifts the λmax to 440 nm and allows for linear measurements in the low concentration range of 1-5 µg/mL.[9][10]

Troubleshooting Logic for HPLC Analysis

hplc_troubleshooting start Variable HPLC Results? peak_shape Poor Peak Shape (Broad, Tailing) start->peak_shape retention_time Shifting Retention Time start->retention_time sol_overload Dilute Sample (e.g., to < 1 mg/mL) peak_shape->sol_overload Issue? sol_solvent Adjust Sample Solvent (Use mobile phase) peak_shape->sol_solvent Issue? sol_mobile_phase Check Mobile Phase (pH, Composition, Degas) retention_time->sol_mobile_phase Issue? sol_equilibration Ensure Column Equilibration (>3 column volumes) retention_time->sol_equilibration Issue? sol_temp Use Column Oven (Maintain constant temp.) retention_time->sol_temp Issue?

A troubleshooting flowchart for common HPLC issues.
Protocol: RP-HPLC Method for Methscopolamine Bromide Quantification

This protocol is based on a validated method for determining Methscopolamine Bromide in tablet dosage form.[8]

1. Materials and Equipment:

  • HPLC system with UV detector (e.g., Shimadzu)

  • C18 column (e.g., Xterra)

  • Acetonitrile (HPLC grade)

  • Potassium phosphate (B84403) monobasic

  • Phosphoric acid

  • Water (HPLC grade)

  • Methscopolamine Bromide reference standard

2. Preparation of Solutions:

  • Buffer Preparation: Prepare a solution of monobasic potassium phosphate in water. Adjust the pH to 2.8 with phosphoric acid.[7] (Note: A specific molarity, like 0.05M, may be used as in other methods[11]).

  • Mobile Phase: Mix the prepared buffer and Acetonitrile in a 90:10 (v/v) ratio.[8] Filter the mobile phase through a 0.45 µm filter and degas using sonication.

  • Standard Solution Preparation: Accurately weigh and dissolve the Methscopolamine Bromide reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).[8]

  • Sample Solution Preparation: Prepare the experimental sample by dissolving it in the mobile phase to achieve a concentration within the linear range of the assay. If using tablets, procedures involving sonication and mechanical shaking may be required to ensure complete extraction.[12]

3. Chromatographic Conditions:

  • Flow Rate: 1.5 mL/min[8]

  • Elution Mode: Isocratic[8]

  • Detection Wavelength: 210 nm[8]

  • Injection Volume: ~5-20 µL (must be consistent)

  • Run Time: ~10 minutes[8]

4. Procedure:

  • Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution multiple times to ensure system suitability (i.e., reproducible retention times and peak areas).

  • Inject the sample solutions.

  • Quantify the amount of Methscopolamine Bromide in the sample by comparing the peak area to that of the standard solution.

Section 3: In Vitro Biological Assays

This section addresses variability in receptor binding and cell-based functional assays. Methscopolamine Bromide is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[13][14][15]

Mechanism of Action: Muscarinic Receptor Antagonismdot

// Nodes ACh [label="Acetylcholine (ACh)\n(Agonist)", fillcolor="#F1F3F4", fontcolor="#202124"]; M3R [label="M3 Muscarinic\nReceptor (Gq-coupled)", fillcolor="#F1F3F4", fontcolor="#202124"]; Meth [label="Methscopolamine Bromide\n(Antagonist)", fillcolor="#FBBC05", fontcolor="#202124"]; Gq [label="Gq Protein\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C (PLC)\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular Response\n(e.g., Smooth Muscle Contraction,\nGlandular Secretion)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Blocked [label="Cellular Response\nInhibited", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections ACh -> M3R [label="Binds", color="#4285F4"]; M3R -> Gq [label="Activates", color="#4285F4"]; Gq -> PLC [color="#4285F4"]; PLC -> Response [label="Leads to", color="#4285F4"];

Meth -> M3R [label="Blocks", style=dashed, color="#EA4335", arrowhead=tee]; M3R -> Blocked [style=dashed, color="#EA4335"]; }

References

Pamine (Methscopolamine Bromide) Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Pamine (methscopolamine bromide) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various experimental settings. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and what are its common uses in a research setting?

This compound is the brand name for methscopolamine (B88490) bromide, an anticholinergic agent.[1] In a research context, it is often used to study the effects of blocking muscarinic acetylcholine (B1216132) receptors.[2][3] Its primary action is to reduce gastric secretion and inhibit gastrointestinal motility.[1][4]

Q2: What are the recommended storage conditions for this compound (methscopolamine bromide)?

Methscopolamine bromide tablets should be stored in tight containers at controlled room temperature, typically between 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C to 30°C (59°F to 86°F).[1][5] For research purposes, stock solutions should be stored under appropriate conditions to minimize degradation. While specific stability data in various solvents is limited, storing aqueous solutions at 4°C and protecting them from light is a common practice for many pharmaceutical compounds. For long-term storage, consider preparing aliquots and storing them at -20°C or -80°C.[6]

Q3: How does pH affect the stability of this compound in aqueous solutions?

Q4: I am observing a loss of this compound activity in my experiment. What could be the cause?

Several factors could contribute to a loss of this compound activity:

  • pH-induced Degradation: As an ester, this compound is prone to hydrolysis, especially at non-optimal pH values. Verify the pH of your buffer and consider performing a stability study at your experimental pH.

  • Temperature Sensitivity: Elevated temperatures can accelerate the degradation of pharmaceutical compounds.[9] Ensure that your experimental conditions and storage of this compound solutions adhere to recommended temperature ranges.

  • Incompatibility with Buffer Components: Some buffer components can interact with the drug substance and affect its stability. While specific incompatibilities for methscopolamine bromide are not detailed, it is good practice to use common, well-characterized biological buffers such as phosphate (B84403), citrate, or TRIS, and to verify compatibility if unexpected results occur.[10]

  • Photodegradation: Exposure to light can be a source of degradation for many pharmaceutical compounds.[7] It is advisable to protect this compound solutions from light, especially during long-term storage and experiments.

Q5: What type of analytical method is suitable for assessing the stability of this compound?

A stability-indicating analytical method is required to separate the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.[11] The United States Pharmacopeia (USP) provides a liquid chromatography method for the assay and determination of impurities in methscopolamine bromide, which can be adapted for stability studies.[12] This method utilizes a C18 column with a gradient elution of a phosphate buffer and acetonitrile (B52724) mobile phase, with UV detection.[12]

This compound (Methscopolamine Bromide) Stability Summary

ParameterConditionPotential Impact on StabilityRecommendations
pH Acidic or AlkalineIncreased risk of hydrolysis of the ester linkage.Maintain pH within a stable range, generally recommended to be between 4 and 8 for many pharmaceuticals.[8] Conduct pH stability studies for your specific buffer system.
Temperature Elevated TemperatureAccelerated degradation rates.[9]Store at controlled room temperature (20-25°C) or refrigerated (2-8°C) for solutions. Avoid excessive heat.
Light Exposure to UV or ambient lightPotential for photodegradation.[7]Protect solutions from light by using amber vials or covering containers with aluminum foil.
Buffer Type VariousBuffer species can influence the degradation rate.[10]Use well-characterized buffers like phosphate, citrate, or TRIS. Be aware of potential interactions.

Experimental Protocols

Protocol: HPLC-Based Stability-Indicating Method for Methscopolamine Bromide

This protocol is adapted from the USP monograph for methscopolamine bromide and can be used to assess its stability in a given experimental buffer.[12]

  • Preparation of Solutions:

    • Buffer Solution: Prepare a solution containing 5.16 g of sodium 1-hexanesulfonate monohydrate and 3.40 g of monobasic potassium phosphate in 1000 mL of water. Adjust the pH to 2.8 with 1 M phosphoric acid.

    • Mobile Phase:

      • Solution A: Mix 850 mL of Buffer solution and 150 mL of acetonitrile. Filter and degas.

      • Solution B: Mix 500 mL of Buffer solution and 500 mL of acetonitrile. Filter and degas.

    • Standard Preparation: Accurately weigh and dissolve USP Methscopolamine Bromide Reference Standard (RS) in Solution A to obtain a known concentration of approximately 1.0 mg/mL.

    • Test Solution: Prepare a solution of methscopolamine bromide in your experimental buffer at the desired concentration. At specified time points, dilute an aliquot with Solution A to a final concentration of approximately 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6-mm x 15-cm.

    • Detection: UV at 204 nm.[13]

    • Flow Rate: Approximately 3 mL/min.

    • Column Temperature: 50°C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) Solution A (%) Solution B (%)
      0 100 0
      10 100 0
      20 0 100
      25 0 100
      26 100 0

      | 30 | 100 | 0 |

  • Procedure:

    • Inject the Standard preparation and the Test solution into the chromatograph.

    • Record the peak areas. The retention time for methscopolamine is the primary peak of interest.

    • The appearance of new peaks or a decrease in the area of the methscopolamine peak over time indicates degradation.

    • Calculate the percentage of remaining methscopolamine bromide in the Test solution by comparing its peak area to that of the Standard preparation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Stability Study cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution prep_samples Prepare Test Samples (this compound in Buffer) prep_this compound->prep_samples prep_buffer Prepare Experimental Buffer prep_buffer->prep_samples incubate Incubate Samples at Defined Conditions (Time, Temp, Light) prep_samples->incubate sampling Collect Aliquots at Time Points (T0, T1, T2...) incubate->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (% Degradation) hplc->data

Caption: Experimental workflow for assessing this compound stability.

degradation_pathway cluster_degradation Degradation Pathways cluster_products Potential Degradation Products This compound This compound (Methscopolamine Bromide) hydrolysis Hydrolysis (Acid or Base Catalyzed) This compound->hydrolysis Ester Cleavage hofmann Hofmann Elimination (Under Basic Conditions) This compound->hofmann Quaternary Amine product1 Scopolamine Methyl Ester + Tropic Acid hydrolysis->product1 product2 N-methylscopolamine related compounds hofmann->product2

Caption: Potential degradation pathways of this compound.

References

Validation & Comparative

A Comparative Analysis of Pamine (Methscopolamine Bromide) and Other Anticholinergic Drugs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a detailed comparison of Pamine (methscopolamine bromide) with other prominent anticholinergic drugs, designed for researchers, scientists, and professionals in drug development. The following sections provide an objective analysis of their performance, supported by available experimental data, to facilitate informed decisions in research and clinical applications.

Executive Summary

This compound, a quaternary ammonium (B1175870) derivative of scopolamine, functions as a peripherally acting muscarinic antagonist. Its primary therapeutic application has historically been in the management of peptic ulcer disease and gastrointestinal hypermotility, owing to its ability to reduce gastric acid secretion and smooth muscle spasms.[1][2] This guide will compare this compound to other anticholinergic agents such as atropine, glycopyrrolate, and dicyclomine, focusing on their receptor binding affinities, clinical efficacy, and side effect profiles.

Mechanism of Action: Muscarinic Receptor Antagonism

Anticholinergic drugs exert their effects by competitively inhibiting the binding of the neurotransmitter acetylcholine (B1216132) to muscarinic receptors.[1][3] There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distribution and physiological roles. The therapeutic and adverse effects of anticholinergic drugs are determined by their relative affinity for these receptor subtypes.

  • M1 Receptors: Primarily located in the central nervous system (CNS) and gastric parietal cells, mediating gastric acid secretion.

  • M2 Receptors: Predominantly found in the heart, where they mediate a decrease in heart rate.

  • M3 Receptors: Located in smooth muscles (gastrointestinal tract, bladder, bronchioles) and exocrine glands, controlling contraction and secretion.

  • M4 and M5 Receptors: Primarily found in the CNS, with their functions still under investigation.

This compound, being a quaternary amine, has limited ability to cross the blood-brain barrier, thus primarily targeting peripheral muscarinic receptors and minimizing central nervous system side effects.[3]

Diagram of the General Signaling Pathway of Muscarinic Receptor Antagonism

Muscarinic Receptor Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell Acetylcholine (ACh) Acetylcholine (ACh) Muscarinic Receptor (M1-M5) Muscarinic Receptor (M1-M5) Acetylcholine (ACh)->Muscarinic Receptor (M1-M5) Binds to Cellular Response Cellular Response Muscarinic Receptor (M1-M5)->Cellular Response Activates Anticholinergic Drug (e.g., this compound) Anticholinergic Drug (e.g., this compound) Anticholinergic Drug (e.g., this compound)->Muscarinic Receptor (M1-M5) Blocks Radioligand Binding Assay Workflow A Prepare receptor source (cell membranes) B Incubate with radioligand and varying concentrations of test compound A->B C Separate bound from free radioligand via filtration B->C D Wash filters to remove non-specific binding C->D E Quantify radioactivity using scintillation counter D->E F Analyze data to determine IC50 and Ki values E->F Anticholinergic Selection Logic Start Clinical Need Peripheral Peripheral Action Required (e.g., GI Spasm) Start->Peripheral Central Central Action Required (e.g., Motion Sickness) Start->Central Quaternary Select Quaternary Amine (e.g., this compound, Glycopyrrolate) Peripheral->Quaternary Tertiary Select Tertiary Amine (e.g., Atropine, Scopolamine) Central->Tertiary Minimize_CNS Minimize CNS Side Effects Quaternary->Minimize_CNS Accept_CNS Acceptable CNS Side Effect Profile Tertiary->Accept_CNS

References

A Comparative Analysis of Methscopolamine Bromide and Scopolamine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacological efficacy of methscopolamine (B88490) bromide and scopolamine (B1681570). Both are anticholinergic agents that act as competitive antagonists at muscarinic acetylcholine (B1216132) receptors, but their distinct chemical structures lead to significant differences in their clinical profiles. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Executive Summary

Methscopolamine bromide and scopolamine, while both acting as muscarinic receptor antagonists, exhibit crucial differences in their therapeutic applications and side effect profiles. The primary distinction lies in their ability to cross the blood-brain barrier (BBB). Scopolamine, a tertiary amine, readily penetrates the central nervous system (CNS), leading to both peripheral and central effects. In contrast, methscopolamine bromide is a quaternary ammonium (B1175870) compound, which significantly restricts its passage across the BBB. This fundamental difference dictates their primary clinical uses and adverse effect profiles, with scopolamine being utilized for conditions requiring central action, such as motion sickness, while methscopolamine bromide is preferred for peripherally-mediated conditions like peptic ulcers and sialorrhea, with a reduced risk of CNS side effects.

Data Presentation

Muscarinic Receptor Binding Affinities

The following table summarizes the binding affinities (Ki values) of methscopolamine and scopolamine for the five human muscarinic acetylcholine receptor subtypes (M1-M5). It is important to note that these values are compiled from various studies and experimental conditions may differ. Both compounds generally exhibit non-selective binding across the receptor subtypes.

Receptor SubtypeMethscopolamine Ki (nM)Scopolamine Ki (nM)Reference
M1 ~1.1~0.6[1]
M2 ~1.8~0.7[1]
M3 ~1.0~0.7[1]
M4 ~1.3~1.0[2][3]
M5 Data not readily availableData not readily available

Lower Ki values indicate higher binding affinity.

Comparative Efficacy in Clinical Applications
Clinical ApplicationMethscopolamine Bromide EfficacyScopolamine EfficacyKey Considerations
Motion Sickness Less effective than scopolamine.Highly effective in preventing nausea and vomiting.[4]Scopolamine's central action is crucial for its anti-motion sickness effects.
Sialorrhea (Drooling) Effective in reducing salivary secretions.[5][6]Effective, often administered as a transdermal patch.[5]Both are effective, but methscopolamine's peripheral action may be preferred to avoid CNS side effects.
Peptic Ulcer Disease Adjunctive therapy to reduce gastric acid secretion and GI motility.[7]Less commonly used for this indication.Methscopolamine's peripheral selectivity is advantageous.
Side Effect Profile Comparison
Side EffectMethscopolamine BromideScopolamineRationale for Difference
Dry Mouth CommonCommonPeripheral M3 receptor blockade in salivary glands.
Blurred Vision CommonCommonPeripheral M3 receptor blockade in the ciliary muscle.
Drowsiness RareCommonScopolamine's central nervous system penetration.
Dizziness Less CommonCommonScopolamine's central nervous system effects.
Confusion/Hallucinations Very RarePossible, especially in higher dosesScopolamine's central nervous system effects.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., methscopolamine or scopolamine) for specific muscarinic receptor subtypes.

Objective: To quantify the affinity of the test compound for M1-M5 muscarinic receptors.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[8]

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) (a non-selective muscarinic antagonist).[8]

  • Test compounds: Methscopolamine bromide and Scopolamine hydrochloride.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[8]

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

  • Non-specific binding control: 1 µM Atropine.[8]

  • 96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize CHO cells expressing the target receptor subtype in ice-cold assay buffer. Centrifuge to pellet the membranes and resuspend in fresh assay buffer. Determine protein concentration.[8]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes, [³H]-NMS, and assay buffer.[8]

    • Non-specific Binding: Cell membranes, [³H]-NMS, and a high concentration of atropine.[8]

    • Competition Binding: Cell membranes, [³H]-NMS, and varying concentrations of the test compound.[8]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[8]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Clinical Trial for the Evaluation of Anti-Motion Sickness Efficacy

This protocol outlines a typical double-blind, placebo-controlled crossover study to assess the efficacy of a drug in preventing motion sickness.

Objective: To determine the efficacy of the test drug in preventing motion sickness symptoms compared to a placebo.

Participants: Healthy adult volunteers with a history of motion sickness.

Study Design:

  • A randomized, double-blind, placebo-controlled, crossover design. Each participant serves as their own control.

  • Participants are randomly assigned to receive either the test drug (e.g., transdermal scopolamine) or a matching placebo during the first phase.[1]

  • After a washout period, participants "cross over" to the other treatment for the second phase.

Procedure:

  • Pre-Motion Phase:

    • Participants are screened for eligibility and provide informed consent.

    • The study drug or placebo is administered at a specified time before motion exposure (e.g., 4-8 hours for transdermal scopolamine).[9]

  • Motion Exposure Phase:

    • Participants are subjected to a standardized motion stimulus designed to induce motion sickness. This can be achieved using a rotating chair, a ship motion simulator, or actual sea travel.[1][4]

    • The intensity and duration of the motion are controlled and consistent across all participants and sessions.

  • Assessment Phase:

    • Motion sickness severity is assessed at regular intervals using a validated questionnaire, such as the Motion Sickness Susceptibility Questionnaire (MSSQ) or by recording the incidence of vomiting.[10]

    • Physiological parameters (e.g., heart rate, skin conductance) may also be monitored.

    • Adverse events are recorded throughout the study.

  • Data Analysis:

    • The primary endpoint is typically the incidence of vomiting or a significant reduction in motion sickness symptom scores.

    • Statistical analysis is performed to compare the efficacy of the drug to the placebo.

Clinical Trial for the Evaluation of Efficacy in Sialorrhea

This protocol describes a randomized, placebo-controlled trial to evaluate the effectiveness of a drug in reducing excessive drooling.

Objective: To assess the efficacy and safety of the test drug in reducing the severity of sialorrhea.

Participants: Patients with chronic neurological disorders and clinically significant sialorrhea.

Study Design:

  • A randomized, double-blind, placebo-controlled, parallel-group or crossover trial.[11][12]

Procedure:

  • Baseline Assessment:

    • The severity and frequency of drooling are assessed using a validated scale, such as the Drooling Impact Scale (DIS) or the modified Teacher's Drooling Scale (mTDS).[12]

  • Treatment Phase:

    • Participants are randomized to receive either the test drug (e.g., oral methscopolamine bromide) or a placebo for a specified duration (e.g., 4-8 weeks).[12]

    • The dosage may be titrated to achieve optimal efficacy and tolerability.

  • Follow-up and Assessment:

    • Drooling severity is reassessed at regular intervals throughout the treatment period using the same validated scales.

    • Caregivers and patients may also provide a global assessment of improvement.

    • Adverse events, particularly anticholinergic side effects, are closely monitored and recorded.

  • Data Analysis:

    • The primary outcome is the change in the drooling scale score from baseline to the end of the treatment period.

    • Statistical comparisons are made between the treatment and placebo groups.

Mandatory Visualization

Signaling_Pathway Muscarinic Receptor Antagonism Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Effector Cell cluster_2 Antagonist Action ACh Acetylcholine (ACh) MR Muscarinic Receptor (M1-M5) ACh->MR Binds to G_protein G-protein MR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulates Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Effector->Response Leads to Antagonist Methscopolamine Bromide or Scopolamine Antagonist->MR Block Blockade

Caption: Muscarinic antagonists competitively block acetylcholine binding.

Experimental_Workflow Radioligand Binding Assay Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis prep_membranes Prepare Cell Membranes with Muscarinic Receptors incubation Incubate Membranes with Radioligand and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand ([3H]-NMS) and Test Compounds prep_ligands->incubation filtration Filter to Separate Bound and Free Radioligand incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Calculate IC50 and Ki values quantification->analysis

Caption: Workflow for determining receptor binding affinity.

BBB_Permeability Blood-Brain Barrier Permeability cluster_0 Bloodstream cluster_1 Central Nervous System Scopolamine Scopolamine (Tertiary Amine) BBB Blood-Brain Barrier Scopolamine->BBB Crosses Readily Methscopolamine Methscopolamine Bromide (Quaternary Ammonium) Methscopolamine->BBB Poorly Crosses CNS_Effects Central Effects (Drowsiness, etc.) BBB->CNS_Effects

Caption: Differential blood-brain barrier penetration.

References

Comparative Guide to Pamine® (Methscopolamine Bromide) and its Alternatives for Gastric Motility Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pamine® (methscopolamine bromide) and its alternatives—dicyclomine, glycopyrrolate (B1671915), and hyoscine butylbromide—in the context of their effects on gastric motility. The information presented is intended to support research and development efforts by offering a structured overview of available data, experimental methodologies, and the underlying physiological mechanisms.

Mechanism of Action: Anticholinergic Inhibition of Gastric Motility

This compound® and its alternatives are anticholinergic agents that exert their effects by competitively inhibiting the binding of acetylcholine (B1216132) to muscarinic receptors on smooth muscle cells in the gastrointestinal (GI) tract. Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, plays a crucial role in stimulating gastric smooth muscle contractions and promoting gastric emptying. By blocking these receptors, these drugs lead to a reduction in the frequency and amplitude of gastric contractions, resulting in delayed gastric emptying.[1][2][3]

Dicyclomine is noted to have a dual mechanism, acting as an anticholinergic and also having a direct relaxant effect on smooth muscle.[4]

Comparative Analysis of Effects on Gastric Motility

While direct head-to-head clinical trials with quantitative data for all four drugs are limited, the available evidence consistently demonstrates their capacity to reduce gastric motility. The following table summarizes the known effects based on available studies.

DrugBrand Name(s)Mechanism of ActionKey Effects on Gastric Motility
Methscopolamine Bromide This compound®, this compound ForteAnticholinergic (Muscarinic Receptor Antagonist)Reduces gastric acid secretion and GI spasms.[5] Delays gastric emptying.
Dicyclomine Bentyl®, Bentylol®Anticholinergic & Direct Smooth Muscle RelaxantDecreases gastric secretions and GI movement.[6] Relieves muscle spasms.[3]
Glycopyrrolate Robinul®, Cuvposa®Anticholinergic (Muscarinic Receptor Antagonist)Decreases gastric emptying.[7] Reduces the incidence of large volumes of postoperative gastric contents.[8]
Hyoscine Butylbromide Buscopan®Anticholinergic (Muscarinic & Nicotinic Receptor Antagonist)Reduces GI motility and spasms.[9][10] A 20 mg intravenous dose has been shown to decrease the mechanical motility index in the stomach by 50%.[9]

Experimental Protocols for Assessing Gastric Motility

The validation of the effects of this compound® and its alternatives on gastric motility relies on standardized experimental protocols. The two primary methods employed in clinical and research settings are Gastric Emptying Scintigraphy and Antroduodenal Manometry.

Gastric Emptying Scintigraphy

This nuclear medicine imaging procedure is the gold standard for quantifying the rate at which food is cleared from the stomach.

Protocol Outline:

  • Patient Preparation: Patients are required to fast overnight. Medications that may affect gastric motility, including anticholinergics, are typically withheld for 48-72 hours prior to the study.[11]

  • Test Meal: A standardized meal, commonly a low-fat, egg-white-based meal, is radiolabeled with Technetium-99m (99mTc) sulfur colloid.

  • Imaging: Immediately after meal ingestion, and at standardized intervals (e.g., 1, 2, and 4 hours), anterior and posterior images of the stomach are acquired using a gamma camera.

  • Data Analysis: The geometric mean of the counts from the anterior and posterior images is used to correct for tissue attenuation. The percentage of gastric retention is calculated at each time point by comparing the counts to the initial post-meal image. Key parameters include the gastric emptying half-time (T1/2) and the percentage of retention at specific time points. Delayed gastric emptying is typically defined as greater than 60% retention at 2 hours and/or greater than 10% retention at 4 hours.[11]

Antroduodenal Manometry

This procedure assesses the contractile activity of the stomach and duodenum by measuring intraluminal pressure changes over time.

Protocol Outline:

  • Catheter Placement: A thin, flexible catheter with multiple pressure sensors is passed through the nose, down the esophagus, and into the stomach and duodenum.

  • Fasting Study: Pressure recordings are taken during a fasting period to evaluate the migrating motor complex (MMC), a characteristic pattern of contractile activity in the fasting state.

  • Postprandial Study: Following the fasting study, the patient consumes a standardized meal, and pressure recordings continue to assess the postprandial motor response.

  • Data Analysis: The frequency, amplitude, and coordination of antral and duodenal contractions are analyzed. An "antral motility index" can be calculated, which represents the area under the curve of antral contractions and takes into account both the frequency and amplitude.[12]

Visualizing Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of anticholinergic drugs on gastric motility and a typical experimental workflow for its assessment.

G ACh Acetylcholine M_Receptor Muscarinic Receptor (on Smooth Muscle) ACh->M_Receptor Binds to Contraction Smooth Muscle Contraction M_Receptor->Contraction Stimulates This compound This compound / Alternatives (Anticholinergic Drug) This compound->Inhibition Inhibition->M_Receptor Blocks

Caption: Signaling pathway of this compound® on gastric motility.

G Start Patient with Suspected Altered Gastric Motility Screening Screening & Medication Discontinuation Start->Screening Randomization Randomization (Drug vs. Placebo) Screening->Randomization Drug_Admin Administer this compound® or Alternative Randomization->Drug_Admin Treatment Group Placebo_Admin Administer Placebo Randomization->Placebo_Admin Control Group Motility_Test Gastric Motility Assessment (Scintigraphy or Manometry) Drug_Admin->Motility_Test Placebo_Admin->Motility_Test Data_Analysis Data Analysis (T1/2, % Retention, Motility Index) Motility_Test->Data_Analysis Conclusion Conclusion on Drug Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for gastric motility studies.

References

A Comparative Analysis of Pamine (Methscopolamine Bromide) and Banthine (Methantheline Bromide) for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating anticholinergic agents, particularly in the context of gastrointestinal disorders, Pamine (methscopolamine bromide) and Banthine (methantheline bromide) represent two historically significant quaternary ammonium (B1175870) compounds. Both agents act as competitive antagonists at muscarinic acetylcholine (B1216132) receptors, leading to a reduction in gastric acid secretion and gastrointestinal motility. This guide provides a comparative analysis of their performance based on available research data, outlines experimental protocols for their evaluation, and visualizes their mechanism of action.

Mechanism of Action and Signaling Pathways

Both this compound and Banthine exert their effects by blocking the action of acetylcholine on muscarinic receptors in parasympathetic neuroeffector junctions.[1][2] This antagonism primarily affects the M1, M2, and M3 receptor subtypes, which are prevalent in the gastrointestinal tract and other organ systems.

The binding of acetylcholine to M1 and M3 receptors on parietal cells and smooth muscle cells, respectively, initiates a signaling cascade that leads to increased gastric acid secretion and muscle contraction. This pathway involves the activation of Gq/11 proteins, which in turn stimulate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the physiological response.

Conversely, the activation of M2 receptors, which are also found in the gastrointestinal tract, is coupled to Gi/o proteins. This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, which can modulate the activity of other signaling pathways.

By blocking these receptors, this compound and Banthine interrupt these signaling cascades, leading to their therapeutic effects of reduced acid secretion and motility.

Muscarinic_Receptor_Signaling cluster_M1_M3 M1 & M3 Receptor Signaling cluster_M2 M2 Receptor Signaling ACh_M1_M3 Acetylcholine M1_M3 M1/M3 Receptor ACh_M1_M3->M1_M3 Gq11 Gq/11 M1_M3->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Response_M1_M3 Gastric Acid Secretion (M1, M3) GI Smooth Muscle Contraction (M3) Ca2->Response_M1_M3 PKC->Response_M1_M3 ACh_M2 Acetylcholine M2 M2 Receptor ACh_M2->M2 Gio Gi/o M2->Gio AC Adenylyl Cyclase Gio->AC inhibits cAMP ↓ cAMP AC->cAMP Response_M2 Inhibition of Gastric Acid Secretion cAMP->Response_M2 Pamine_Banthine This compound / Banthine Pamine_Banthine->M1_M3 antagonize Pamine_Banthine->M2 antagonize

Muscarinic receptor signaling pathways antagonized by this compound and Banthine.

Comparative Pharmacological Data

Direct head-to-head clinical trials with quantitative comparisons of this compound and Banthine are limited, with most comparative studies dating back to the 1950s and lacking the rigorous methodologies of modern clinical research. However, available data on their receptor binding affinities and effects on gastric acid secretion allow for a comparative assessment.

Receptor Binding Affinity
Receptor SubtypeMethantheline (B1204047) Bromide (Banthine) logKI (± S.E.)Methscopolamine (B88490) Bromide (this compound) Ki Values
hM1 8.68 ± 0.14Not available
hM2 8.27 ± 0.07Not available
hM3 8.71 ± 0.15Not available
hM4 8.25 ± 0.11Not available
hM5 8.58 ± 0.07Not available
Data for Methantheline Bromide from Characterization of methanthelinium binding and function at human M1-M5 muscarinic acetylcholine receptors, Naunyn-Schmiedeberg's Archives of Pharmacology, 2018.[2] Ki values for Methscopolamine Bromide are not readily available in published literature.

The data indicates that methantheline bromide is a non-selective muscarinic antagonist with nanomolar affinity for all five subtypes, showing a slight preference for the hM1, hM3, and hM5 receptors.[2] Methscopolamine bromide is also known to be a non-selective muscarinic antagonist.[3]

Efficacy in Gastric Acid Secretion

The primary therapeutic effect of both drugs in the context of peptic ulcer disease is the inhibition of gastric acid secretion. A double-blind, placebo-controlled study in duodenal ulcer patients provided quantitative data on the effects of orally administered propantheline (B1209224) bromide (the active ingredient in Banthine).

TreatmentDoseInhibition of Food-Stimulated Gastric Acid Secretion
Propantheline Bromide 15 mg32%
Propantheline Bromide 45 mg41%
Data from a comparative study of pirenzepine (B46924) and propantheline bromide.

While direct comparative data is lacking, methscopolamine bromide has been shown to reduce the volume and total acid content of gastric secretion.[4] However, a statement from the FDA label for methscopolamine bromide indicates that it has not been shown to be effective in contributing to the healing of peptic ulcers, decreasing the rate of recurrence, or preventing complications.[4]

Comparative Side Effect Profile

As non-selective muscarinic antagonists, both this compound and Banthine are associated with a range of anticholinergic side effects. The frequency of these side effects is not well-documented in a comparative manner.

Side EffectThis compound (Methscopolamine Bromide)Banthine (Methantheline Bromide)
Dry Mouth Common[5][6]Common[2][7]
Blurred Vision Common[5][6]Common[7]
Constipation Common[5][6]Common[2][7]
Drowsiness/Dizziness Less Common[5]Reported[8]
Urinary Hesitancy/Retention Reported[9]Reported[8]
Tachycardia/Palpitations Reported[9]Reported[8]
Headache Less Common[5]Reported[8]
Nervousness/Confusion Less Common[5]Reported[8]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., this compound or Banthine) for muscarinic receptor subtypes.

Objective: To quantify the affinity of unlabeled ligands for muscarinic receptors by measuring their ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the desired muscarinic receptor subtype (M1-M5)

  • Radioligand (e.g., [³H]-N-methylscopolamine)

  • Test compounds (this compound, Banthine) at various concentrations

  • Assay buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known antagonist like atropine).

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding) can be determined from this curve and used to calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds start->prepare_reagents incubation Incubate Membranes, Radioligand, and Test Compound prepare_reagents->incubation filtration Separate Bound and Unbound Ligand (Filtration) incubation->filtration washing Wash Filters filtration->washing counting Measure Radioactivity (Scintillation Counting) washing->counting analysis Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki counting->analysis end End analysis->end

Experimental workflow for a radioligand binding assay.

In Vivo Measurement of Gastric Acid Secretion in Humans

This protocol outlines a method to assess the in vivo efficacy of antisecretory drugs like this compound and Banthine.

Objective: To measure the effect of a test compound on basal and stimulated gastric acid secretion.

Procedure:

  • Subject Preparation: Human subjects fast overnight. A nasogastric tube is inserted into the stomach.

  • Basal Acid Output (BAO) Measurement: Gastric contents are continuously aspirated for a baseline period (e.g., 1 hour) to measure the basal rate of acid secretion.

  • Drug Administration: The test compound (this compound, Banthine, or placebo) is administered orally or intravenously.

  • Stimulation: After a set period for drug absorption, a secretagogue such as pentagastrin (B549294) or histamine (B1213489) is administered to stimulate gastric acid secretion.

  • Maximal Acid Output (MAO) Measurement: Gastric contents are collected for a defined period (e.g., 1-2 hours) after stimulation.

  • Analysis: The volume of each gastric sample is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a neutral pH. The acid output is expressed in milliequivalents per unit of time (mEq/hr).

  • Comparison: The acid output after drug administration is compared to the baseline and placebo values to determine the percentage of inhibition.

Gastric_Acid_Secretion_Measurement start Start fasting Overnight Fasting start->fasting ng_tube Nasogastric Tube Insertion fasting->ng_tube bao Basal Acid Output (BAO) Measurement ng_tube->bao drug_admin Administer Test Compound (this compound, Banthine, or Placebo) bao->drug_admin stimulation Administer Secretagogue (e.g., Pentagastrin) drug_admin->stimulation mao Maximal Acid Output (MAO) Measurement stimulation->mao analysis Titrate Gastric Samples to Determine Acid Output mao->analysis comparison Compare Acid Output to Baseline/Placebo analysis->comparison end End comparison->end

Workflow for in vivo measurement of gastric acid secretion.

Conclusion

This compound (methscopolamine bromide) and Banthine (methantheline bromide) are both non-selective muscarinic antagonists that reduce gastric acid secretion and motility. While direct comparative efficacy and safety data from modern clinical trials are scarce, available information on Banthine's receptor binding profile provides valuable quantitative insights for researchers. The provided experimental protocols offer a framework for conducting further comparative studies to elucidate the nuanced differences in the pharmacological profiles of these two agents. For drug development professionals, the historical context of these drugs and the evolution of anticholinergic therapies underscore the importance of receptor selectivity in optimizing therapeutic efficacy while minimizing adverse effects.

References

Pamine vs. Placebo in Gastrointestinal Motility Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Pamine (methscopolamine bromide) and placebo in the regulation of gastrointestinal (GI) motility. This compound is an anticholinergic agent utilized for its effects on the GI tract, primarily in conditions characterized by hypermotility and cramping, such as peptic ulcer disease and irritable bowel syndrome (IBS).[1] This document synthesizes available data to offer an objective analysis of its therapeutic action, supported by experimental evidence.

Mechanism of Action: Anticholinergic Blockade

This compound, with its active ingredient methscopolamine (B88490) bromide, is a quaternary ammonium (B1175870) antimuscarinic agent.[2] Its primary mechanism involves the competitive inhibition of muscarinic acetylcholine (B1216132) receptors (specifically M2 and M3 subtypes) on the surface of smooth muscle cells in the gastrointestinal tract.[2][3][4][5] Acetylcholine, a key neurotransmitter of the parasympathetic nervous system, typically stimulates these receptors to induce smooth muscle contraction and increase GI motility.[2][5] By blocking these receptors, this compound effectively counteracts the action of acetylcholine, leading to a reduction in GI smooth muscle contractions and spasms, as well as a decrease in gastric acid secretion.[2][6]

The quaternary ammonium structure of methscopolamine bromide limits its ability to cross the blood-brain barrier, which consequently minimizes central nervous system side effects often associated with other anticholinergic agents.[2]

Signaling Pathway of Muscarinic Antagonism

The following diagram illustrates the signaling pathway inhibited by this compound. Under normal physiological conditions, acetylcholine binds to M3 muscarinic receptors, activating a Gq protein-coupled cascade that results in smooth muscle contraction. This compound, as a competitive antagonist, prevents this binding and the subsequent downstream signaling.

cluster_0 cluster_1 Smooth Muscle Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates This compound This compound (Methscopolamine) This compound->M3R Blocks Relaxation Muscle Relaxation This compound->Relaxation Promotes Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Ca²⁺ release Ca Ca²⁺ SR->Ca Contraction Muscle Contraction Ca->Contraction Initiates

Caption: this compound's blockade of the M3 muscarinic receptor signaling pathway.

Clinical Efficacy: this compound vs. Placebo

Direct, publicly available quantitative data from recent, large-scale, placebo-controlled clinical trials specifically evaluating this compound (methscopolamine bromide) on gastrointestinal motility metrics are limited. However, the effects of anticholinergic agents as a class are well-documented. To provide a representative illustration of the expected effects, this guide presents data from a study on a closely related quaternary ammonium antimuscarinic compound, propantheline (B1209224) bromide. It is important to note that while the mechanism of action is similar, the potency and pharmacokinetic profiles of different anticholinergic drugs can vary.

Representative Study: Propantheline Bromide and Gastric Emptying

A double-blind, randomized, crossover study investigated the effect of a single oral dose of propantheline bromide (30 mg) versus placebo on gastric emptying in 13 healthy subjects. Gastric half-emptying time of a liquid test meal was measured using an external gamma counter.

Treatment GroupMean Gastric Half-Emptying Time (minutes)
Placebo68
Propantheline Bromide (30 mg)135

Data from a study on propantheline bromide, a related anticholinergic agent.

The study demonstrated that a therapeutic oral dose of propantheline bromide significantly prolonged gastric emptying time compared to placebo (p < 0.005). This delay in gastric emptying is consistent with the anticholinergic mechanism of reducing gastrointestinal motility.

Experimental Protocols

The following is a detailed methodology from the representative study on propantheline bromide, illustrating a typical experimental design for evaluating the effects of an anticholinergic agent on gastric motility.

Study Design: A prospective, double-blind, randomized, crossover design was employed.

Participants: Thirteen healthy adult volunteers participated in the study.

Procedure:

  • Drug Administration: Each subject received either 30 mg of propantheline bromide or a placebo in a randomized order.

  • Test Meal: Ninety minutes after drug administration, subjects consumed a liquid test meal labeled with 113m-Indium. The volume of the meal was adjusted according to the subject's body weight.

  • Gastric Emptying Measurement: The rate of disappearance of the radioisotope from the stomach was monitored using an external gamma counter to determine the gastric half-emptying time.

  • Crossover: After a washout period, subjects crossed over to the alternate treatment arm and the procedure was repeated.

Outcome Measures: The primary outcome was the gastric half-emptying time in minutes. Secondary observations included monitoring for anticholinergic side effects such as changes in salivary flow and heart rate.

Experimental Workflow

The diagram below outlines the workflow of the representative clinical trial.

Start Start: Recruit 13 Healthy Volunteers Randomization Randomization Start->Randomization GroupA Group A: Propantheline (30mg) Randomization->GroupA GroupB Group B: Placebo Randomization->GroupB AdministerDrug Administer Drug/Placebo GroupA->AdministerDrug GroupB->AdministerDrug Wait Wait 90 minutes AdministerDrug->Wait TestMeal Administer Labeled Liquid Meal Wait->TestMeal Measure Measure Gastric Half-Emptying Time (Gamma Counting) TestMeal->Measure Washout Washout Period Measure->Washout End End: Analyze Data Crossover Crossover Washout->Crossover GroupA2 Group A receives Placebo Crossover->GroupA2 Group A GroupB2 Group B receives Propantheline Crossover->GroupB2 Group B GroupA2->AdministerDrug GroupB2->AdministerDrug

Caption: Workflow of a crossover clinical trial on gastric emptying.

Conclusion

References

Comparative Analysis of Methscopolamine Bromide and Other Muscarinic Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Methscopolamine Bromide with other prominent muscarinic antagonists, focusing on their receptor binding affinities and the experimental methodologies used for their characterization. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds.

Methscopolamine Bromide is a quaternary ammonium (B1175870) derivative of scopolamine (B1681570) and functions as a muscarinic antagonist. Its mechanism of action involves blocking muscarinic acetylcholine (B1216132) receptors, thereby inhibiting the effects of acetylcholine. This action leads to a reduction in smooth muscle contractions and glandular secretions, particularly in the gastrointestinal tract. Due to its charged nature, Methscopolamine Bromide has a limited ability to cross the blood-brain barrier, which reduces the incidence of central nervous system side effects.

Quantitative Comparison of Receptor Binding Affinities

The binding affinities of Methscopolamine Bromide and other selected muscarinic antagonists for the five human muscarinic receptor subtypes (M1-M5) are summarized below. The data is presented as pKi values, which represent the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a greater binding affinity. The data presented has been compiled from various in vitro studies, and direct comparisons should be made with caution due to potential variations in experimental conditions between studies.

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)
Methscopolamine 8.89.29.18.88.8
Atropine9.09.29.29.08.9
Glycopyrrolate8.98.99.58.78.5
Scopolamine9.39.59.59.29.2
Ipratropium8.99.09.28.8-
Tiotropium9.510.110.39.39.5
Aclidinium9.59.29.89.59.6
Umeclidinium9.99.810.19.99.6

Note: Data is compiled from multiple sources and should be used for comparative purposes. The absence of a value is indicated by "-".

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for muscarinic antagonists is typically performed using in vitro radioligand binding assays. This method allows for the direct measurement of the interaction between the antagonist and the muscarinic receptors.

Objective:

To determine the inhibitory constant (Ki) of a test compound (e.g., Methscopolamine Bromide) for a specific muscarinic receptor subtype.

Materials:
  • Cell membranes expressing the human muscarinic receptor subtype of interest.

  • Radioligand (e.g., [³H]-N-methylscopolamine).

  • Test compounds (muscarinic antagonists).

  • Assay buffer (e.g., phosphate-buffered saline).

  • Glass fiber filters.

  • Scintillation counter.

Methodology:
  • Membrane Preparation: Cell membranes expressing a specific muscarinic receptor subtype are prepared and stored at -80°C. On the day of the assay, the membranes are thawed and suspended in the assay buffer.

  • Competition Binding Assay:

    • A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

    • Non-specific binding is determined by including a high concentration of a known muscarinic antagonist (e.g., atropine) in a parallel set of incubations.

  • Incubation: The reaction mixtures are incubated at a specific temperature (e.g., room temperature) for a sufficient period to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are then washed with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing Key Processes

To better understand the context of these comparisons, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors that mediate diverse cellular responses. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.

Muscarinic Receptor Signaling Pathways cluster_gq Gq/11 Pathway (M1, M3, M5) cluster_gi Gi/o Pathway (M2, M4) M1_M3_M5 M1, M3, M5 Receptors Gq Gq/11 M1_M3_M5->Gq Activate PLC Phospholipase C Gq->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC M2_M4 M2, M4 Receptors Gi Gi/o M2_M4->Gi Activate AC Adenylyl Cyclase Gi->AC Inhibit cAMP ↓ cAMP AC->cAMP Antagonist Muscarinic Antagonist (e.g., Methscopolamine) Antagonist->M1_M3_M5 Blocks Antagonist->M2_M4 Blocks Acetylcholine Acetylcholine Acetylcholine->M1_M3_M5 Acetylcholine->M2_M4

Muscarinic receptor signaling pathways.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of muscarinic antagonists.

Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes prep_ligands Prepare Radioligand and Test Compound Dilutions incubation Incubate Membranes, Radioligand, and Test Compound prep_ligands->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting to Measure Radioactivity washing->scintillation data_processing Calculate IC50 and Ki Values scintillation->data_processing

Workflow for a binding assay.

Cross-validation of Pamine's (Methscopolamine Bromide) Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pamine (methscopolamine bromide), a muscarinic antagonist, with other drugs used in the management of peptic ulcers and related gastrointestinal disorders. By examining its mechanism of action alongside alternatives with different therapeutic targets, this document aims to offer a clear perspective on their respective pharmacological profiles, supported by experimental data.

This compound exerts its effects by acting as an anticholinergic agent.[1] Specifically, it is a competitive inhibitor of muscarinic acetylcholine (B1216132) receptors.[2] In the context of gastrointestinal disorders, its primary function is to reduce the secretion of stomach acid and decrease gastrointestinal motility.[3][4] This is achieved by blocking the action of acetylcholine on parasympathetic nerve endings in the stomach and intestines.[2][3]

This guide will compare this compound to two other major classes of drugs used for acid-related conditions: Proton Pump Inhibitors (PPIs) and H2 Receptor Antagonists.

Comparative Mechanism of Action

The regulation of gastric acid secretion is a complex process involving multiple signaling pathways. This compound, PPIs, and H2 antagonists intervene at different points in this process.

  • This compound (Methscopolamine Bromide): As an antimuscarinic agent, this compound blocks the M3 acetylcholine receptor on gastric parietal cells. This action prevents acetylcholine from stimulating the H+/K+ ATPase (proton pump), thereby reducing acid secretion.[2][5]

  • H2 Receptor Antagonists (e.g., Famotidine): These drugs competitively block the histamine (B1213489) H2 receptor on parietal cells. This prevents histamine from stimulating the proton pump, leading to a reduction in gastric acid.

  • Proton Pump Inhibitors (PPIs) (e.g., Omeprazole): PPIs act by irreversibly inhibiting the H+/K+ ATPase, the final step in the acid secretion pathway. This direct inhibition provides a potent and prolonged suppression of gastric acid.

Below is a diagram illustrating these distinct mechanisms of action on a gastric parietal cell.

G cluster_0 Gastric Parietal Cell cluster_1 cluster_2 M3 M3 Receptor ProtonPump H+/K+ ATPase (Proton Pump) M3->ProtonPump Stimulates H2 H2 Receptor H2->ProtonPump Stimulates H_ion H+ ProtonPump->H_ion Pumps ACh Acetylcholine ACh->M3 Binds Histamine Histamine Histamine->H2 Binds This compound This compound This compound->M3 Blocks H2_Antagonist H2 Antagonist H2_Antagonist->H2 Blocks PPI PPI PPI->ProtonPump Inhibits Lumen Gastric Lumen

Caption: Signaling pathways for gastric acid secretion and points of drug inhibition.
Comparative Efficacy and Clinical Performance

The following tables summarize key performance indicators for this compound and its alternatives based on clinical data.

Table 1: Comparison of Efficacy in Acid Suppression and Ulcer Healing

FeatureThis compound (Methscopolamine)H2 Receptor Antagonists (e.g., Famotidine)Proton Pump Inhibitors (e.g., Omeprazole)
Primary Mechanism Anticholinergic (M3 Blocker)[2]Histamine H2 Receptor BlockerH+/K+ ATPase Inhibitor
Potency of Acid Suppression ModerateModerate to HighHigh
Duration of Action 4-6 hours[5]12 hours24+ hours
Typical Ulcer Healing Rate (8 weeks) Lower than PPIs/H2 Antagonists~70-85%>90%
Primary Use Case Adjunctive therapy for peptic ulcers[6]Peptic ulcers, GERD, Zollinger-Ellison syndromePeptic ulcers, GERD, Zollinger-Ellison syndrome

Table 2: Side Effect Profile

Side Effect ClassThis compound (Methscopolamine)H2 Receptor AntagonistsProton Pump Inhibitors
Common Side Effects Dry mouth, blurred vision, dizziness, constipation, drowsiness[6][7]Headache, dizziness, diarrhea, constipationHeadache, nausea, diarrhea, abdominal pain
Characteristic Side Effects Anticholinergic effects (urinary retention, tachycardia)[7]Generally well-tolerated; rare CNS effects in elderlyLong-term use concerns: risk of fractures, vitamin B12 deficiency, infections
Contraindications Glaucoma, obstructive uropathy, severe ulcerative colitis, myasthenia gravis[8]Known hypersensitivityKnown hypersensitivity

Experimental Protocols

Protocol 1: Measurement of Basal and Stimulated Gastric Acid Output

This protocol is a standard method to evaluate the efficacy of acid-suppressing medications in a preclinical or clinical setting.

G cluster_0 Phase 1: Baseline Measurement cluster_1 Phase 2: Drug Administration cluster_2 Phase 3: Stimulated Measurement cluster_3 Phase 4: Analysis A1 Fasting Subject A2 Nasogastric Tube Placement A1->A2 A3 Aspirate Gastric Contents (1 hr) A2->A3 A4 Measure Basal Acid Output (BAO) A3->A4 B1 Administer Drug (this compound, PPI, or H2 Antagonist) A4->B1 After Baseline C1 Administer Stimulant (e.g., Pentagastrin) B1->C1 Allow time for drug action C2 Aspirate Gastric Contents (1 hr) C1->C2 C3 Measure Maximal Acid Output (MAO) C2->C3 D1 Compare BAO and MAO across treatment groups C3->D1 Data Collection Complete

Caption: Workflow for assessing the efficacy of anti-secretory agents.

Methodology:

  • Subject Preparation: Human or animal subjects are fasted overnight to ensure a basal gastric state.

  • Baseline Measurement: A nasogastric tube is inserted to collect all stomach contents for a 60-minute period. The volume and acid concentration of the aspirate are measured to determine the Basal Acid Output (BAO), typically expressed in milliequivalents per hour (mEq/hr).

  • Drug Administration: The subject is administered a single dose of the test drug (e.g., this compound, famotidine, omeprazole) or a placebo.

  • Stimulation: After a sufficient time for the drug to take effect, a secretagogue like pentagastrin (B549294) or histamine is administered to stimulate maximal acid secretion.

  • Post-Stimulation Measurement: Gastric contents are again collected for a 60-minute period. The acid concentration is measured to determine the Maximal Acid Output (MAO).

  • Analysis: The percentage reduction in BAO and MAO for each drug is calculated relative to placebo, allowing for a direct comparison of their antisecretory efficacy.

Conclusion

This compound (methscopolamine bromide) effectively reduces gastric acid secretion by blocking muscarinic acetylcholine receptors.[3][5] While it remains a useful adjunctive therapy, particularly for its antispasmodic effects, its clinical utility for primary acid suppression has been largely superseded by the more potent and longer-acting H2 receptor antagonists and, subsequently, proton pump inhibitors. The side effect profile, driven by its systemic anticholinergic action, also limits its use compared to the more targeted mechanisms of PPIs and H2 antagonists.[6][7] Understanding these distinct mechanisms of action and performance characteristics is crucial for researchers and clinicians in the development and application of therapies for acid-related gastrointestinal disorders.

References

Replicating History: A Comparative Guide to Pamine (Methscopolamine Bromide) and its Alternatives in Peptic Ulcer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Pamine (Methscopolamine Bromide) and other historical anticholinergic agents used in the management of peptic ulcer disease. By examining historical experimental data and methodologies, this document aims to facilitate the replication and understanding of these foundational studies.

Methscopolamine (B88490) bromide, a quaternary ammonium (B1175870) derivative of scopolamine, was a notable agent in the mid-20th century for the treatment of peptic ulcers.[1][2] Its mechanism of action lies in its ability to block muscarinic acetylcholine (B1216132) receptors, thereby reducing gastric acid secretion and inhibiting gastrointestinal motility.[3][4][5] This guide delves into the quantitative data from historical studies on this compound and compares its performance with other anticholinergic drugs of the era, such as atropine (B194438), propantheline (B1209224) bromide, and glycopyrrolate.

Comparative Efficacy of Anticholinergic Agents

The primary therapeutic goals for anticholinergic drugs in peptic ulcer disease were the reduction of gastric acid and the modulation of gastrointestinal motility. Historical studies employed various methods to quantify these effects.

Inhibition of Gastric Acid Secretion
DrugDosageEffect on Gastric Acid SecretionStudy Population
Methscopolamine Bromide (this compound) VariesReduction in volume and total acid content[3][5]Duodenal Ulcer Patients[1]
Propantheline Bromide 30 mgSignificant inhibition of gastric secretion[7]Not specified
Ipratropium (B1672105) Bromide 30 mgMore pronounced inhibition than propantheline[8]Not specified
Atropine VariesInhibition of acid secretion, but less selective than propantheline[7]Not specified
Modulation of Gastrointestinal Motility

The effect of anticholinergic drugs on gastric emptying and intestinal transit time was another key area of investigation. A double-blind, randomized crossover study found that a single 30 mg oral dose of propantheline bromide doubled the mean gastric half-emptying time from 68 minutes (placebo) to 135 minutes in normal subjects.[9] Another study comparing propantheline with clidinium (B1194167) bromide revealed that 5 mg of clidinium bromide delayed gastric emptying to a similar extent as 15 mg of propantheline bromide.[10]

DrugDosageEffect on Gastric EmptyingStudy Population
Propantheline Bromide 30 mgDoubled mean half-emptying time (68 min to 135 min)[9]Normal Subjects[9]
Clidinium Bromide 5 mgSimilar delay to 15 mg of propantheline bromide[10]Not specified
Methscopolamine Bromide (this compound) Not SpecifiedInhibition of gastrointestinal motility[3][5]Not specified

Side Effect Profiles

A significant factor in the clinical use of anticholinergic drugs was their side effect profile. Common side effects include dry mouth, blurred vision, dizziness, and urinary retention.[2][11] Comparative studies aimed to identify agents with a more favorable therapeutic window.

A study comparing atropine and methylatropine (B1217387) (a quaternary amine like methscopolamine) found that methylatropine was about three times as potent as atropine in inhibiting salivation.[12] While direct comparative incidence rates for this compound against other anticholinergics from single historical trials are scarce in readily available literature, the general understanding was that quaternary ammonium compounds like methscopolamine had fewer central nervous system side effects compared to tertiary amines like atropine due to their limited ability to cross the blood-brain barrier.[2]

Side EffectMethscopolamine Bromide (this compound)AtropinePropantheline BromideGlycopyrrolate
Dry Mouth Common[2][13]Common[12]Common[9]Common[14]
Blurred Vision Common[2]Less common than with quaternary amines on other organs[15]Mentioned[9]Noted as a side effect[14]
Drowsiness/Dizziness Reported[11]ReportedNot a primary focus in cited studiesReported[14]
Urinary Hesitancy Reported[11]ReportedMentioned[9]Noted as a side effect[14]

Experimental Protocols

Replicating historical studies requires a detailed understanding of the methodologies employed. Below are descriptions of key experimental protocols used to assess the efficacy of anticholinergic drugs.

Measurement of Gastric Acid Secretion

A common historical method was the basal and stimulated gastric secretion analysis .

Objective: To quantify the volume and acidity of gastric juice under basal conditions and after stimulation.

Procedure:

  • Patient Preparation: Patients would fast overnight.

  • Gastric Intubation: A nasogastric tube was inserted into the stomach.

  • Basal Acid Output (BAO) Collection: Gastric contents were continuously aspirated for a set period (e.g., one hour) to determine the basal rate of acid secretion.[16]

  • Stimulation: A secretagogue such as histamine (B1213489) (in the "augmented histamine test") or a meal was administered to stimulate gastric acid secretion.[17]

  • Stimulated Acid Output (SAO) Collection: Gastric contents were again collected for a defined period after stimulation.

  • Analysis: The volume of the collected gastric juice was measured, and the acid concentration was determined by titration with a standard alkaline solution.[18]

GastricAcidSecretionProtocol Start Patient Fasts Overnight Intubation Nasogastric Tube Insertion Start->Intubation BAO_Collection Basal Acid Output (BAO) Collection (1 hr) Intubation->BAO_Collection Stimulation Administer Secretagogue (e.g., Histamine) BAO_Collection->Stimulation SAO_Collection Stimulated Acid Output (SAO) Collection Stimulation->SAO_Collection Analysis Measure Volume and Titrate Acidity SAO_Collection->Analysis End Data Analysis Analysis->End

Workflow for Measuring Gastric Acid Secretion.
Assessment of Gastrointestinal Motility

Radiopaque markers were a common method to assess gastric emptying and intestinal transit time.

Objective: To measure the rate at which solids pass through the stomach and intestines.

Procedure:

  • Marker Ingestion: Patients would ingest a standardized meal containing a known number of radiopaque markers.[19][20][21]

  • Serial Abdominal Radiographs: X-rays of the abdomen were taken at specified time intervals (e.g., 2, 4, 6, 12, 24 hours).

  • Marker Counting: The number of markers remaining in the stomach and different segments of the intestine was counted on each radiograph.

  • Calculation of Transit Time: Gastric emptying time was often defined as the time it took for 50% or 90% of the markers to leave the stomach. Small and large intestinal transit times could also be calculated based on the progression of the markers.

GIMotilityProtocol Start Ingest Standard Meal with Radiopaque Markers Radiographs Serial Abdominal X-rays at Timed Intervals Start->Radiographs Counting Count Markers in Stomach and Intestines Radiographs->Counting Calculation Calculate Gastric Emptying and Intestinal Transit Times Counting->Calculation End Data Analysis Calculation->End

Workflow for Radiopaque Marker Motility Study.
Measurement of Salivary Secretion (Sialometry)

To quantify the common side effect of dry mouth, sialometry was performed.

Objective: To measure the rate of saliva production.

Procedure:

  • Unstimulated Saliva Collection: The subject refrains from speaking, chewing, or swallowing for a set period (e.g., 5-15 minutes), and all accumulating saliva is collected into a pre-weighed tube.[22][23]

  • Stimulated Saliva Collection: The subject chews on a standardized stimulant (e.g., paraffin (B1166041) wax) or has a gustatory stimulant (e.g., citric acid) applied to the tongue for a set period, with all produced saliva being collected.[24][25]

  • Measurement: The amount of saliva is determined by weight or volume.[22]

SialometryProtocol cluster_unstimulated Unstimulated cluster_stimulated Stimulated Unstimulated_Collection Collect Saliva without Stimulation (5-15 min) Measurement Measure Saliva by Weight or Volume Unstimulated_Collection->Measurement Stimulation Apply Stimulant (e.g., Paraffin Wax) Stimulated_Collection Collect Saliva with Stimulation (5-15 min) Stimulation->Stimulated_Collection Stimulated_Collection->Measurement

Protocol for Sialometry.

Signaling Pathway of Anticholinergic Action

The therapeutic and side effects of this compound and its alternatives stem from their blockade of muscarinic acetylcholine receptors. The following diagram illustrates this inhibitory action on a generic target cell, such as a parietal cell in the stomach or a salivary gland cell.

AnticholinergicMechanism Acetylcholine Acetylcholine Receptor Muscarinic Receptor Acetylcholine->Receptor Binds to TargetCell Target Cell (e.g., Parietal Cell) Receptor->TargetCell Activates Response Cellular Response (e.g., Acid Secretion) TargetCell->Response Anticholinergic Methscopolamine Bromide (this compound) Anticholinergic->Receptor Blocks

Mechanism of Anticholinergic Drug Action.

References

A Comparative Analysis of Monodral, Pamine, and Pro-Banthine: Anticholinergic Agents in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of three synthetic quaternary ammonium (B1175870) anticholinergic agents: Monodral (penthienate bromide), Pamine (methscopolamine bromide), and Pro-Banthine (propantheline bromide). These drugs have historically been utilized for their ability to reduce gastrointestinal motility and secretions, primarily in the management of peptic ulcer disease and other gastrointestinal disorders.[1][2][3] This document delves into their mechanism of action, presents available pharmacological data, outlines detailed experimental protocols for their evaluation, and visualizes the relevant biological pathways.

Mechanism of Action: Competitive Antagonism at Muscarinic Receptors

All three compounds—Monodral, this compound, and Pro-Banthine—exert their pharmacological effects by acting as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, typically binds to these receptors to mediate various physiological functions, including smooth muscle contraction and glandular secretion. By competitively blocking these receptors, Monodral, this compound, and Pro-Banthine inhibit the actions of acetylcholine, leading to a reduction in parasympathetic tone.[1][2][3] As quaternary ammonium compounds, their ability to cross the blood-brain barrier is limited, which generally results in fewer central nervous system side effects compared to tertiary amine anticholinergics.[4][5]

These drugs are considered non-selective antagonists, meaning they do not exhibit a strong preference for any of the five muscarinic receptor subtypes (M1-M5).[1] This non-selectivity contributes to their broad range of effects and also to their side-effect profile.

Pharmacological and Pharmacokinetic Properties

While direct, side-by-side comparative studies providing quantitative data on the binding affinities (Ki) or potency (IC50) of Monodral, this compound, and Pro-Banthine are scarce in publicly available literature, this section summarizes their known properties.

Chemical and Physical Properties
PropertyMonodral (Penthienate Bromide)This compound (Methscopolamine Bromide)Pro-Banthine (Propantheline Bromide)
Chemical Formula C₁₈H₃₀BrNO₃SC₁₈H₂₄BrNO₄C₂₃H₃₀BrNO₃
Molecular Weight 420.4 g/mol 398.30 g/mol [6]448.4 g/mol [7]
Structure Quaternary ammonium compoundQuaternary ammonium derivative of scopolamine[6]Synthetic quaternary ammonium compound[7]
Pharmacokinetic Parameters
ParameterMonodral (Penthienate Bromide)This compound (Methscopolamine Bromide)Pro-Banthine (Propantheline Bromide)
Absorption Data not readily availablePoorly and unreliably absorbed from the GI tract (10-25%)[6]Incompletely absorbed from the GI tract[1]
Onset of Action Data not readily availableApproximately 1 hour[8]About 1 hour[7]
Elimination Half-Life Data not readily availableApproximately 4-6 hours[8]About 1.6 hours[7]
Metabolism Data not readily availablePrimarily hepatic[9]Extensively metabolized by hydrolysis[7]
Excretion Data not readily availablePrimarily in urine and bile, and as unabsorbed drug in feces[6]Approximately 70% excreted in urine, mostly as metabolites[7]

Quantitative In Vitro Data: A Need for Further Comparative Studies

Table 3: Muscarinic Receptor Binding Affinities (Ki in nM) of Propantheline Bromide

Receptor SubtypePropantheline Bromide (Ki in nM)
M1 10
M2 9.5
M3 10
M4 10.2
M5 Data not readily available

Note: Data for Monodral (penthienate bromide) and this compound (methscopolamine bromide) from direct comparative studies are not available in the reviewed literature.

Experimental Protocols

To facilitate further research and direct comparison of these compounds, detailed experimental protocols for key in vitro assays are provided below.

Radioligand Binding Assay for Determining Muscarinic Receptor Affinity (Ki)

This protocol outlines a standard procedure for a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound (e.g., Monodral, this compound, or Pro-Banthine) for a specific muscarinic receptor subtype.

1. Materials:

  • Membrane preparations from cells engineered to express a single human muscarinic receptor subtype (e.g., CHO-K1 cells).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • Test compounds: Monodral, this compound, Pro-Banthine.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgSO₄, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., 1 µM Atropine).

  • 96-well filter plates with glass fiber filters.

  • Scintillation cocktail.

  • Microplate scintillation counter.

2. Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The radioligand should be diluted to a concentration close to its dissociation constant (Kd).

  • Assay Setup: In a 96-well filter plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Non-specific binding control solution, radioligand, and membrane preparation.

    • Competition Binding: Test compound dilution, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient duration to allow the binding to reach equilibrium (typically 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: After drying the filters, place them in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Guinea Pig Ileum Assay for Functional Antagonism (pA₂)

This functional assay measures the potency of an antagonist in inhibiting the contractile response of smooth muscle to a muscarinic agonist.

1. Materials:

  • Guinea pig ileum segment.

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1), gassed with 95% O₂ / 5% CO₂.

  • Muscarinic agonist (e.g., Carbachol).

  • Test compounds: Monodral, this compound, Pro-Banthine.

  • Organ bath with an isometric force transducer.

2. Procedure:

  • Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.

  • Agonist Dose-Response Curve: Generate a cumulative concentration-response curve for the agonist (e.g., Carbachol) to determine its EC50.

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, incubate the tissue with a known concentration of the antagonist (test compound) for a predetermined time.

  • Second Agonist Dose-Response Curve: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.

  • Repeat: Repeat steps 4 and 5 with increasing concentrations of the antagonist.

3. Data Analysis:

  • Calculate the dose ratio for each antagonist concentration. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

  • Construct a Schild plot by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

  • The pA₂ value, a measure of the antagonist's potency, is the x-intercept of the Schild plot. A slope of the regression line close to unity is indicative of competitive antagonism.

Signaling Pathways and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental procedures, the following diagrams are provided.

Muscarinic_Signaling_Gq cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling cluster_second_messenger Second Messengers cluster_downstream Downstream Effects ACh Acetylcholine mAChR Muscarinic Receptor (M1, M3, M5) ACh->mAChR Binds & Activates Gq Gq/11 mAChR->Gq Activates Antagonist Monodral / this compound / Pro-Banthine Antagonist->mAChR Competitively Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_Release->Response PKC->Response

Gq-coupled Muscarinic Receptor Signaling Pathway.

Muscarinic_Signaling_Gi cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling cluster_second_messenger Second Messenger cluster_downstream Downstream Effects ACh Acetylcholine mAChR Muscarinic Receptor (M2, M4) ACh->mAChR Binds & Activates Gi Gi/o mAChR->Gi Activates Antagonist Monodral / this compound / Pro-Banthine Antagonist->mAChR Competitively Blocks AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response

Gi-coupled Muscarinic Receptor Signaling Pathway.

Experimental_Workflow cluster_binding_assay Receptor Binding Assay cluster_functional_assay Functional Assay (Isolated Tissue) Start_Binding Prepare Receptor Membranes & Radioligand Incubate Incubate with Test Compound Start_Binding->Incubate Filter Separate Bound & Free Ligand Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze_Binding Calculate IC50 & Ki Count->Analyze_Binding End Determine Comparative Potency & Affinity Analyze_Binding->End Start_Functional Isolate & Mount Tissue Agonist_Curve1 Generate Agonist Dose-Response Curve Start_Functional->Agonist_Curve1 Antagonist_Incubation Incubate with Test Compound Agonist_Curve1->Antagonist_Incubation Agonist_Curve2 Generate Agonist Dose-Response Curve in Presence of Antagonist Antagonist_Incubation->Agonist_Curve2 Analyze_Functional Schild Plot Analysis (Calculate pA2) Agonist_Curve2->Analyze_Functional Analyze_Functional->End Start Comparative In Vitro Assessment Start->Start_Binding Start->Start_Functional

Experimental workflow for comparative in vitro assessment.

Conclusion

Monodral, this compound, and Pro-Banthine are all non-selective muscarinic acetylcholine receptor antagonists with a history of use in treating gastrointestinal hypermotility and hypersecretion. While their fundamental mechanism of action is well-understood, a comprehensive, direct comparison of their in vitro potencies and receptor subtype selectivities is not well-documented in publicly available scientific literature. This guide has synthesized the available information and provided detailed experimental protocols to facilitate future research that can quantitatively compare the performance of these three agents. Such studies are crucial for a more nuanced understanding of their pharmacological profiles and for guiding the development of more selective and effective anticholinergic drugs.

References

Evaluating the Specificity of Methscopolamine Bromide for Muscarinic Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Methscopolamine Bromide's performance as a muscarinic receptor antagonist against other common alternatives. The information is supported by experimental data from publicly available literature to assist in the evaluation and selection of appropriate pharmacological tools for research and drug development.

Methscopolamine Bromide, the methylated quaternary ammonium (B1175870) salt of scopolamine, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its positively charged nitrogen atom generally restricts its passage across the blood-brain barrier, leading to a predominantly peripheral anticholinergic effect. This guide will delve into the binding affinity and functional antagonism of Methscopolamine Bromide at the five human muscarinic receptor subtypes (M1-M5) and compare it with other well-characterized antagonists.

Quantitative Comparison of Muscarinic Receptor Antagonists

The following tables summarize the binding affinity (pKi) and functional antagonist potency (pA2) of Methscopolamine Bromide and selected comparator compounds for the M1, M2, M3, M4, and M5 muscarinic receptor subtypes.

Table 1: Binding Affinity (pKi) of Muscarinic Receptor Antagonists

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)Selectivity Profile
Methscopolamine (N-Methylscopolamine) ~9.0~9.1~9.2~9.0~9.0Non-selective
Atropine (B194438)~9.0~9.0~9.1~8.9~8.9Non-selective
Pirenzepine (B46924)~8.2~6.7~7.0~7.7~7.4M1-selective
Methoctramine (B27182)~7.0~8.1~7.0~7.4~6.8M2-selective
4-DAMP~8.0~7.9~9.0~8.0~8.2M3-selective
Ipratropium (B1672105) Bromide~9.0~9.1~9.1~8.9~9.0Non-selective
Tiotropium Bromide~9.4~9.0~9.8~9.2~9.1M1/M3-preferring

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The values presented are approximations from various sources and may differ based on experimental conditions.

Table 2: Functional Antagonist Potency (pA2) of Muscarinic Receptor Antagonists

CompoundM1 (pA2)M2 (pA2)M3 (pA2)M4 (pA2)M5 (pA2)
Methscopolamine (N-Methylscopolamine) Data not readily availableData not readily availableData not readily availableData not readily availableData not readily available
Atropine~8.9~8.7~9.0Data not readily availableData not readily available
Pirenzepine~7.5 - 8.5~6.5 - 7.0~6.8 - 7.2Data not readily availableData not readily available
Methoctramine~6.9~7.7 - 8.1~6.1 - 6.5Data not readily availableData not readily available
4-DAMP~8.8~7.8~9.2 - 10.0Data not readily availableData not readily available
Ipratropium Bromide~8.9~9.0~9.2Data not readily availableData not readily available
Tiotropium Bromide~9.1~8.5~9.5Data not readily availableData not readily available

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. Data is compiled from various in vitro functional assays, often in tissues with predominant receptor subtype expression, and may not represent direct values from cloned human receptors for all entries.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse cellular responses upon activation by acetylcholine. The five subtypes couple to different G protein families, initiating distinct intracellular signaling cascades.

Muscarinic_Signaling cluster_gq Gq/11 Signaling cluster_gi Gi/o Signaling M1 M1 PLC Phospholipase C (PLC) M1->PLC activates Gq/11 M3 M3 M3->PLC activates Gq/11 M5 M5 M5->PLC activates Gq/11 PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC M2 M2 AC Adenylyl Cyclase (AC) M2->AC inhibits Gi/o IonChannel Ion Channel Modulation M2->IonChannel βγ subunit M4 M4 M4->AC inhibits Gi/o M4->IonChannel βγ subunit cAMP ↓ cAMP AC->cAMP Acetylcholine Acetylcholine Acetylcholine->M1 Acetylcholine->M3 Acetylcholine->M5 Acetylcholine->M2 Acetylcholine->M4

Muscarinic receptor signaling pathways.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity (Ki) of a compound for a specific receptor subtype.

Objective: To determine the inhibition constant (Ki) of Methscopolamine Bromide and comparator antagonists for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing a single human muscarinic receptor subtype (hM1, hM2, hM3, hM4, or hM5).

  • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test Compounds: Methscopolamine Bromide and comparator antagonists.

  • Non-specific Binding Control: Atropine (1 µM) or another suitable muscarinic antagonist at a high concentration.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/B).

  • Scintillation Counter and Cocktail.

Procedure:

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) start->prepare_reagents incubation Incubation (Membranes + [³H]-NMS + Test Compound) prepare_reagents->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration wash Wash Filters filtration->wash scintillation_counting Scintillation Counting (Measure radioactivity) wash->scintillation_counting data_analysis Data Analysis (Calculate IC50 and Ki) scintillation_counting->data_analysis end End data_analysis->end

Workflow for a radioligand competition binding assay.
  • Preparation: Serially dilute the test compounds in assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-NMS (typically near its Kd value), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (with 1 µM atropine). Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (Calcium Flux)

Functional assays are essential for determining the potency of an antagonist in blocking the physiological response to an agonist. For M1, M3, and M5 receptors, which couple to Gq/11, a common functional assay measures changes in intracellular calcium concentration.

Objective: To determine the functional antagonist potency (pA2) of Methscopolamine Bromide and comparator antagonists at M1, M3, and M5 receptors.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human M1, M3, or M5 receptor.

  • Agonist: A muscarinic agonist such as Carbachol or Acetylcholine.

  • Antagonists: Methscopolamine Bromide and comparator compounds.

  • Calcium Indicator Dye: Fluo-4 AM, Fura-2 AM, or a commercially available no-wash calcium assay kit.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Fluorescence Plate Reader: Equipped with appropriate excitation and emission filters.

Procedure:

Calcium_Flux_Workflow start Start cell_plating Plate Cells in a 96-well plate start->cell_plating dye_loading Load Cells with Calcium Indicator Dye cell_plating->dye_loading antagonist_incubation Pre-incubate with Antagonist dye_loading->antagonist_incubation agonist_addition Add Agonist and Measure Fluorescence antagonist_incubation->agonist_addition data_analysis Data Analysis (Generate dose-response curves, calculate pA2) agonist_addition->data_analysis end End data_analysis->end

Workflow for a calcium flux functional assay.
  • Cell Culture: Plate the cells expressing the receptor of interest in a 96-well microplate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Antagonist Pre-incubation: Add varying concentrations of the antagonist (e.g., Methscopolamine Bromide) to the wells and incubate for a specific period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (typically the EC80 concentration) to all wells and immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Construct concentration-response curves for the antagonist's inhibition of the agonist response. The pA2 value can be determined using a Schild plot analysis.

Conclusion

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Pamine (Methscopolamine Bromide)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring both personal safety and environmental protection. Pamine, a brand name for a medication containing the active ingredient methscopolamine (B88490) bromide, requires diligent management throughout its lifecycle, culminating in its proper disposal. This guide provides essential safety information and a step-by-step operational plan for the disposal of this compound, in line with standard laboratory safety protocols and regulatory compliance.

Immediate Safety Protocols and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for methscopolamine bromide. The following safety measures are crucial:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat to prevent skin and eye contact.[1][2]

  • Ventilation: Handle solid methscopolamine bromide in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust particles.[1][2]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]

  • Spill Management: In the event of a spill, cover the spillage with a suitable absorbent material. Sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[1]

Quantitative Data for Methscopolamine Bromide

The following table summarizes key quantitative and qualitative data for methscopolamine bromide, the active ingredient in this compound. This information is critical for its safe handling and for the accurate labeling of waste containers.

PropertyValue
CAS Number 155-41-9
Molecular Formula C₁₈H₂₄BrNO₄
Molecular Weight 398.3 g/mol [3]
Appearance White crystalline solid[3]
Solubility Freely soluble in water, slightly soluble in alcohol, and insoluble in acetone (B3395972) and chloroform.[3]
Melting Point Approximately 225°C with decomposition[3]
GHS Classification Acute Toxicity, Dermal (Category 4), Acute Toxicity, Inhalation (Category 4), Hazardous to the aquatic environment, acute hazard (Category 1), Hazardous to the aquatic environment, long-term hazard (Category 1)[1][4]
Hazard Statements Harmful in contact with skin (H312), Harmful if inhaled (H332), Very toxic to aquatic life (H400), Very toxic to aquatic life with long lasting effects (H410)[1][2][4]
Experimental Protocols for Disposal

Specific experimental protocols for the chemical degradation or neutralization of methscopolamine bromide for disposal purposes are not recommended for a laboratory setting. Due to its complex molecular structure and its high toxicity to aquatic life, in-lab treatment to render it non-hazardous is not advisable.[1][2][4] The potential for incomplete reactions or the generation of equally or more hazardous byproducts is a significant concern.

Therefore, the standard and required method for the disposal of this compound (methscopolamine bromide) is through a licensed and professional hazardous waste disposal company. This ensures that the compound is managed and disposed of in accordance with all federal, state, and local regulations, which often involves high-temperature incineration.

Step-by-Step Disposal Plan

The following is a procedural, step-by-step guide for the proper disposal of this compound (methscopolamine bromide) waste from a laboratory setting.

  • Segregation: Keep this compound waste separate from other chemical waste streams. This includes pure methscopolamine bromide powder, contaminated consumables (e.g., weighing papers, pipette tips), and any materials used for spill cleanup.

  • Containerization: Place all solid this compound waste into a designated, compatible, and leak-proof hazardous waste container. Ensure the container can be securely sealed.

  • Labeling: Clearly label the hazardous waste container with the words "Hazardous Waste," the name of the chemical ("Methscopolamine Bromide"), and the associated hazard pictograms (e.g., skull and crossbones, environment).

  • Storage: Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from incompatible materials and general laboratory traffic.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or an equivalent department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifests and collection.

This compound Disposal Workflow

A This compound (Methscopolamine Bromide) Waste Generation (e.g., unused chemical, contaminated labware) B Segregate Waste (Separate from other chemical waste streams) A->B C Containerize Securely (Use a designated, leak-proof hazardous waste container) B->C D Label Container Clearly ('Hazardous Waste', chemical name, and hazard pictograms) C->D E Store in a Secure Satellite Accumulation Area D->E F Contact Environmental Health & Safety (EHS) for Pickup E->F G Professional Hazardous Waste Disposal (e.g., high-temperature incineration) F->G

Caption: Logical workflow for the proper disposal of this compound (methscopolamine bromide).

Environmental Hazards and Regulatory Compliance

Methscopolamine bromide is classified as very toxic to aquatic life with long-lasting effects.[1][2][4] Therefore, it is critical to prevent its release into the environment. Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to contamination of waterways and harm to aquatic organisms.

In the United States, the Environmental Protection Agency (EPA) regulates the management of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[5][6] Research laboratories and other healthcare facilities are required to manage these wastes in a manner that is protective of human health and the environment.[7][8] Adherence to the disposal procedures outlined in this guide will help ensure compliance with these regulations.

References

Essential Safety and Logistical Information for Handling "Pamine"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical "Pamine" is not a recognized standard chemical name. This guide provides essential safety and logistical information based on the handling procedures for similar chemical compounds, such as Peiminine and Dothis compound, intended for researchers, scientists, and drug development professionals. Always consult the specific Safety Data Sheet (SDS) for the exact chemical you are handling.

This document provides a procedural, step-by-step guide for the safe handling and disposal of powdered chemical compounds in a laboratory setting.

Immediate Safety Protocols and Personal Protective Equipment (PPE)

Before beginning any work, it is crucial to consult the material's specific Safety Data Sheet (SDS). The following personal protective equipment is essential to prevent skin and eye contact and respiratory irritation.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldShould provide protection from splashes and flying particles.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double gloving (one pair under the gown cuff and one over) is best practice when handling hazardous drugs.[2] Gloves should be powder-free and changed regularly (e.g., every 30-60 minutes) or immediately if contaminated.[1][2]
Body Protection Laboratory Coat or GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is recommended.[2]
Respiratory Protection Air-Purifying RespiratorUse a NIOSH-approved respirator if there is a risk of inhaling dust particles.[3]
Foot Protection Closed-Toe ShoesChemical-resistant boots with steel toes and shanks are advisable in areas with a higher risk of spills.[3]

Handling and Operational Plan

Engineering Controls:

  • Ventilation: Always handle solid chemical compounds in a well-ventilated area.[4] A certified chemical fume hood is the preferred environment to minimize the inhalation of dust particles.[4]

Safe Handling Practices:

  • Preparation: Before handling the substance, ensure all necessary PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Weighing and Transferring: Conduct all weighing and transferring of the powder within a chemical fume hood to contain any airborne particles.

  • Spill Management: In the event of a spill, avoid creating dust.[4] Gently sweep up the solid material and place it into a suitable, sealed container for disposal.[4] Clean the spill area thoroughly.

Disposal Plan

The standard and required method for the disposal of many chemical compounds is through a licensed and professional hazardous waste disposal company.[4] This ensures compliance with all federal, state, and local regulations.[4] In-lab treatment to render the chemical non-hazardous is generally not recommended due to the potential for incomplete reactions or the generation of more hazardous byproducts.[4]

Step-by-Step Disposal Procedure:

  • Segregation: Keep waste containing the chemical separate from other chemical waste streams.[4]

  • Containerization: Place all solid waste into a designated, compatible, and leak-proof hazardous waste container that can be securely sealed.[4]

  • Labeling: Clearly label the waste container with the chemical name and any associated hazards.

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[4]

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4]

Experimental Protocols Cited

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of a powdered chemical compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_spill Spill Response ConsultSDS 1. Consult Safety Data Sheet (SDS) DonPPE 2. Don Appropriate PPE ConsultSDS->DonPPE PrepWorkspace 3. Prepare Workspace in Fume Hood DonPPE->PrepWorkspace WeighTransfer 4. Weigh and Transfer Chemical PrepWorkspace->WeighTransfer Experiment 5. Conduct Experiment WeighTransfer->Experiment Spill Spill Occurs WeighTransfer->Spill Potential SegregateWaste 6. Segregate Waste Experiment->SegregateWaste Experiment->Spill Potential ContainerizeWaste 7. Containerize and Label Waste SegregateWaste->ContainerizeWaste StoreWaste 8. Store in Designated Area ContainerizeWaste->StoreWaste EHS_Pickup 9. Arrange EHS Pickup StoreWaste->EHS_Pickup ContainSpill Contain Spill Spill->ContainSpill CleanupSpill Clean Up Spill ContainSpill->CleanupSpill DisposeSpillWaste Dispose of Spill Waste CleanupSpill->DisposeSpillWaste DisposeSpillWaste->ContainerizeWaste

Caption: Workflow for Safe Chemical Handling and Disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.